molecular formula C8Br4O3 B132299 Tetrabromophthalic anhydride CAS No. 632-79-1

Tetrabromophthalic anhydride

货号: B132299
CAS 编号: 632-79-1
分子量: 463.7 g/mol
InChI 键: QHWKHLYUUZGSCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetrabromophthalic Anhydride (TBPA) is a brominated organic compound with the formula C₈Br₄O₃ and a molar mass of 463.7 g/mol . It appears as a white to light yellow, odorless crystalline powder with a high melting point of 270-280°C , indicating significant thermal stability. Its high bromine content (typically 67% minimum ) is central to its primary application as an effective flame retardant. It functions as both a reactive and an additive flame retardant in various polymer systems, including unsaturated polyesters, epoxy resins, polypropylene, and ABS plastics, where it significantly reduces material flammability and delays the spread of fire . Beyond its flame-retardant properties, TBPA serves as a versatile chemical intermediate. It is a starting material for synthesizing other brominated flame retardants, such as urethane polyols and diallyl tetrabromophthalate . Furthermore, it is used in manufacturing sulfobromophthalein, a diagnostic aid for determining liver function . In cutting-edge research, TBPA is employed as a key precursor in pharmaceutical chemistry, notably in the design and synthesis of novel multi-target tetrabromophthalimide derivatives investigated as potential anticancer agents . Researchers value its planar polyaromatic structure for creating molecules that can inhibit targets like the colchicine binding site on tubulin and topoisomerase II . Handling this moisture-sensitive compound requires care; it is insoluble in water but will hydrolyze to the acid . It is slightly soluble in benzene and xylene . For laboratory safety, appropriate personal protective equipment should be worn, and the material should be stored in a cool, dry place, away from acids and incompatible substances . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,5,6,7-tetrabromo-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
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InChI Key

QHWKHLYUUZGSCW-UHFFFAOYSA-N
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Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O
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Molecular Formula

C8Br4O3
Record name TETRABROMOPHTHALIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID6026084
Record name 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione
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Molecular Weight

463.70 g/mol
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Physical Description

Tetrabromophthalic anhydride is a pale yellow crystalline solid. (NTP, 1992), Dry Powder; Liquid, Pale yellow solid; [HSDB] Powder; [MSDSonline]
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Solubility

Insoluble (NTP, 1992), INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE, Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents.
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Vapor Pressure

0.00000057 [mmHg]
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Color/Form

NEEDLES FROM ACETIC ACID-XYLENE, Pale yellow crystalline solid

CAS No.

632-79-1
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Melting Point

535.1 to 536.9 °F (NTP, 1992), 279.5-280.5 °C
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Foundational & Exploratory

An In-Depth Technical Guide to Tetrabromophthalic Anhydride: Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophthalic anhydride (B1165640) (TBPA) is a brominated aromatic compound widely utilized as a reactive flame retardant. Its high bromine content and ability to be incorporated into polymer backbones make it an effective fire retardant for a variety of materials, including plastics, resins, and textiles.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and synthesis of tetrabromophthalic anhydride.

Chemical Structure and Properties

This compound is a cyclic dicarboxylic anhydride with the chemical formula C₈Br₄O₃.[1][4] The molecule consists of a phthalic anhydride core where the four hydrogen atoms on the benzene (B151609) ring have been substituted with bromine atoms.

IUPAC Name: 4,5,6,7-tetrabromo-2-benzofuran-1,3-dione[5] CAS Number: 632-79-1[5]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 463.7 g/mol [1][4]
Appearance White to pale yellow crystalline powder or solid[1][2][6]
Melting Point 269-271 °C[1][2]
Bromine Content Approximately 68%[7][8]
Solubility Insoluble in water; slightly soluble in benzene, DMSO, ketones, and chlorinated and aromatic solvents.[1][5][6][9]
Vapor Pressure 0.00000057 mmHg[5]
Density 2.87 g/cm³ (at 20 °C)[10]

Reactivity

The reactivity of this compound is primarily governed by the anhydride functional group and the heavily brominated aromatic ring.

Reactions of the Anhydride Group

The anhydride group is susceptible to nucleophilic attack. Key reactions include:

  • Hydrolysis: this compound reacts exothermically with water to form tetrabromophthalic acid.[1][2][9] This reaction is typically slow but can be accelerated by heat and acids.[1][2][9]

  • Reaction with Alcohols: It reacts with alcohols to form monoesters of tetrabromophthalic acid. This reaction is fundamental to its use as a reactive flame retardant in polyester (B1180765) and polyol systems.

  • Reaction with Amines: It readily reacts with amines to form amides.

Due to its reactivity, this compound is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[1][2][9]

G TBPA Tetrabromophthalic Anhydride Acid Tetrabromophthalic Acid TBPA->Acid Hydrolysis Ester Monoester TBPA->Ester Esterification Amide Amide TBPA->Amide Amidation Water Water (H₂O) Water->Acid Alcohol Alcohol (R-OH) Alcohol->Ester Amine Amine (R-NH₂) Amine->Amide

Caption: General reactivity of this compound.

Role as a Reactive Flame Retardant

This compound is primarily used as a reactive flame retardant.[1][2] This means it is chemically incorporated into the polymer matrix. For instance, in the production of unsaturated polyester resins, TBPA can be used as a partial replacement for phthalic anhydride. The resulting polyester chains contain covalently bonded bromine atoms, which impart flame retardancy to the final product. Similarly, it is used in the manufacturing of epoxy resins and polyols.[11]

Synthesis

This compound is commercially synthesized through the bromination of phthalic anhydride. Several methods have been developed to achieve this transformation.

A common laboratory and industrial synthesis involves the direct bromination of phthalic anhydride in the presence of a halogenation catalyst and a strong acid.

G cluster_0 Reaction cluster_1 Work-up PA Phthalic Anhydride Reactor Reactor PA->Reactor Bromine Bromine (Br₂) Bromine->Reactor Oleum (B3057394) Fuming Sulfuric Acid (Oleum) Oleum->Reactor Catalyst Catalyst (e.g., Iodine) Catalyst->Reactor NaOH Dilute NaOH Reactor->NaOH Reaction Mixture Filtration1 Filtration NaOH->Filtration1 HCl Dilute HCl Acidification Acidification HCl->Acidification Filtration1->Acidification Filtrate Filtration2 Filtration & Washing Acidification->Filtration2 Drying Heating (150 °C) Filtration2->Drying Precipitated Acid Product Tetrabromophthalic Anhydride Drying->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • Phthalic anhydride

  • Fuming sulfuric acid (60% oleum)[1]

  • Bromine

  • Iodine (catalyst)

  • Dilute sodium hydroxide (B78521) solution

  • Dilute hydrochloric acid

  • Hot water

Procedure:

  • In a suitable reaction vessel, dissolve phthalic anhydride in fuming sulfuric acid.

  • Add a catalytic amount of iodine to the solution.

  • Slowly add bromine to the reaction mixture. An excess of oleum is used to oxidize the hydrogen bromide byproduct back to bromine.[1][3]

  • The reaction mixture is heated to facilitate the bromination.

  • After the reaction is complete, the mixture is cooled.

  • The crude product is then reacted with dilute sodium hydroxide to remove any sulfonated byproducts.[1][3]

  • The solution is filtered.

  • The filtrate is acidified with dilute hydrochloric acid to precipitate tetrabromophthalic acid.[1][3]

  • The precipitated acid is filtered and washed with hot water.[1][3]

  • The purified tetrabromophthalic acid is then heated at 150 °C for several hours to convert it back to this compound.[1][3]

Alternative Synthesis: this compound can also be prepared by reacting phthalic anhydride and bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide in the presence of iodine, or in chlorosulfonic acid containing sulfur.[1][3][5] A patented process describes the bromination of phthalic anhydride at elevated temperatures in sulfuric acid with a bromination catalyst using bromine and hydrogen peroxide as the brominating agent.[12]

Conclusion

This compound is a vital chemical intermediate, primarily valued for its role as a reactive flame retardant. Its synthesis and reactivity are well-established, allowing for its effective incorporation into a wide range of polymeric materials to enhance their fire safety. A thorough understanding of its chemical properties and reactivity is essential for its safe handling and effective application in research and industrial settings.

References

physical and chemical properties of Tetrabromophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrabromophthalic Anhydride (B1165640): Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and primary applications of Tetrabromophthalic anhydride (TBPA). It is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information on this compound.

Chemical Identity and Physical Properties

This compound is a brominated aromatic compound widely utilized as a reactive flame retardant. Its high bromine content and ability to be incorporated into polymer backbones make it highly effective in reducing the flammability of various materials.[1][2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4,5,6,7-tetrabromo-2-benzofuran-1,3-dione[1][4]
CAS Number 632-79-1[1][5][6]
Molecular Formula C₈Br₄O₃[1][4][5]
Molecular Weight 463.70 g/mol [1][4][5][6]
Synonyms PHT-4, Saytex RB 49, Bromphthal, FireMaster PHT 4[1][2][7]
InChI Key QHWKHLYUUZGSCW-UHFFFAOYSA-N[1][4]
SMILES C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O[1][4]

Table 2: Physical Properties of this compound

PropertyValue
Appearance White to pale yellow crystalline powder or solid.[2][4][8]
Melting Point 269 - 280 °C[1][2][6][9][10]
Boiling Point 540.5 ± 50.0 °C (Predicted)[2][9]
Density 2.87 g/cm³ at 20 °C[2][9][10]
Vapor Pressure 14.67 Pa at 20 °C[6][10] 0.11 mmHg at 180 °C[9][11]
Water Solubility Insoluble; reacts slowly with water (hydrolysis).[1][9][12]
Solubility in Organic Solvents Insoluble in alcohol.[1][13] Slightly soluble in benzene, DMSO, chloroform, ketones, and other chlorinated or aromatic solvents.[1][2][8] Soluble in nitrobenzene.[1][14]
Bromine Content ~68% (Theoretical: 68.9%)[1][13][15]

Spectral Data

The structural characterization of TBPA is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
¹³C NMR A spectrum is available, consistent with the highly substituted aromatic structure.[1] Due to the molecule's symmetry, a limited number of signals are expected.
IR Spectroscopy As a cyclic acid anhydride, TBPA displays two characteristic carbonyl (C=O) stretching peaks.[16] Additional peaks correspond to the C-O-C anhydride linkage and the tetrabrominated aromatic ring.[2][5][9]
Mass Spectrometry (GC-MS) The mass spectrum shows a top peak at m/z 464, corresponding to the molecular ion, along with other fragmentation peaks.[2]
UV Spectroscopy Maximum absorption in cyclohexane (B81311) is observed at 255 nm.[2][5]

Chemical Properties and Reactivity

TBPA's chemical behavior is dictated by the anhydride functional group and the heavily brominated aromatic ring.

  • Reactivity with Water : It reacts exothermically with water, undergoing slow hydrolysis to form tetrabromophthalic acid. This reaction is significantly accelerated by heat and acids.[2][8][12]

  • Moisture Sensitivity : The compound is sensitive to moisture and should be stored in a dry, cool environment.[3][7][9]

  • Incompatibilities : TBPA is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[2][8]

  • Thermal Stability : It possesses excellent thermal stability, a crucial property for its application in high-temperature plastics and resins.[2][17]

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of TBPA, primarily involving the direct bromination of phthalic anhydride.[2][5] The following protocol is based on a common laboratory-scale procedure.[8]

Objective: To synthesize this compound via the catalyzed bromination of phthalic anhydride in fuming sulfuric acid.

Materials:

  • Phthalic anhydride

  • Fuming sulfuric acid (oleum)

  • Liquid bromine (Br₂)

  • Tin(IV) chloride (catalyst)

  • Ethyl acetate (B1210297) (for extraction)

  • Nitrogen gas

Procedure:

  • Preparation: In a suitable reactor, dissolve phthalic anhydride in fuming sulfuric acid under stirring.

  • Catalyst Addition: Add a catalytic amount of tin(IV) chloride to the mixture and stir until homogeneous.

  • Staged Bromination:

    • Stage 1: Maintain the reaction temperature at 30°C and gradually add a portion of the total liquid bromine over several hours.

    • Stage 2: Increase the temperature to 60°C and add the next portion of bromine over several hours.

    • Stage 3: Raise the temperature to 80°C and add the final portion of bromine. Allow the reaction to proceed for several more hours to ensure completion.

  • Isolation: Cool the reaction mixture and filter the precipitate under vacuum. The filtration apparatus should be made of a material resistant to the corrosive mixture.

  • Purification: The crude product is washed and then purified. This can be achieved by converting the anhydride to its corresponding acid with a base, filtering, and then re-acidifying to precipitate the pure tetrabromophthalic acid.

  • Dehydration: The purified tetrabromophthalic acid is heated under vacuum (e.g., at 150°C) to remove water and reform the high-purity this compound.

G cluster_reactants Reactants & Catalyst cluster_process Synthesis Steps PA Phthalic Anhydride Mix 1. Dissolve PA in Oleum & Add Catalyst PA->Mix Oleum Fuming Sulfuric Acid Oleum->Mix Br2 Bromine (Br₂) Brom1 2. Bromination Stage 1 (30°C) Br2->Brom1 Brom2 3. Bromination Stage 2 (60°C) Br2->Brom2 Brom3 4. Bromination Stage 3 (80°C) Br2->Brom3 Cat SnCl₄ Catalyst Cat->Mix Mix->Brom1 Brom1->Brom2 Brom2->Brom3 Filter 5. Cool & Filter Crude Product Brom3->Filter Purify 6. Purify via Acid-Base Treatment Filter->Purify Dehydrate 7. Dehydrate to Final Product Purify->Dehydrate Product High-Purity TBPA Dehydrate->Product

Workflow for the Synthesis of this compound.
HPLC Analysis for Purity Assessment

This protocol provides a general method for determining the purity of a TBPA sample.

Objective: To separate and quantify this compound using reverse-phase high-performance liquid chromatography (HPLC).

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.[3]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility).[3]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation (e.g., 70:30 Acetonitrile:Water).

  • Standard Preparation: Accurately weigh a known amount of high-purity TBPA standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a weighed amount of the TBPA sample to be analyzed in the same solvent as the standards to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 255 nm (based on UV max)[2][5]

    • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample solution. The purity of the sample is determined by comparing the peak area of the analyte to the calibration curve.

Core Applications and Mechanisms

Reactive Flame Retardant

The principal application of TBPA is as a reactive flame retardant.[1][17] It is chemically incorporated into the backbone of polymers such as unsaturated polyesters, epoxy resins, and polyurethanes.[2][8] This covalent bonding prevents the flame retardant from leaching out over time, which is a significant advantage over additive flame retardants.

The mechanism of flame retardancy occurs in the gas phase during combustion.[17] High temperatures cause the C-Br bonds to break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.

G cluster_combustion Combustion Cycle (Gas Phase) cluster_fr Flame Retardant Action Radicals High-Energy Radicals (H•, OH•, O•) Heat Heat Radicals->Heat exothermic reaction Quench Cycle Interrupted Flame Quenched Fuel Polymer Fuel Fuel->Radicals pyrolysis Heat->Fuel propagates TBPA TBPA in Polymer Heat->TBPA decomposition Br Bromine Radicals (Br•) TBPA->Br Br->Radicals scavenges

Mechanism of Flame Retardancy for TBPA.
Chemical Intermediate

TBPA serves as a starting material for the synthesis of other flame retardants, such as bromine-containing polyols and diallyl tetrabromophthalate.[2][8] It has also been used as an intermediate in the production of sulfobromophthalein, a diagnostic agent for liver function tests, and in the synthesis of novel multi-target inhibitors for potential cancer therapy.[2][15]

Toxicology and Safety

TBPA has low acute toxicity.[6] However, like many brominated flame retardants and phthalate (B1215562) derivatives, concerns have been raised about its potential as an endocrine disruptor.[8][18] Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems, potentially leading to adverse health effects, particularly with chronic exposure or exposure during sensitive developmental windows.[4][19] The biological activity of TBPA itself has not been extensively studied, and more research is needed to fully understand its mechanisms of action and potential health impacts.[8]

G cluster_pathway Hormonal Pathway Interference cluster_effects Potential Downstream Effects EDC Endocrine Disrupting Chemical (e.g., TBPA) Synthesis Hormone Synthesis EDC->Synthesis inhibit/stimulate Transport Hormone Transport EDC->Transport displace Receptor Hormone Receptor Binding EDC->Receptor mimic/block Metabolism Hormone Metabolism EDC->Metabolism alter Repro Reproductive Health Synthesis->Repro Dev Developmental Issues Synthesis->Dev Thyroid Thyroid Function Synthesis->Thyroid Metabolic Metabolic Disorders Synthesis->Metabolic Transport->Repro Transport->Dev Transport->Thyroid Transport->Metabolic Receptor->Repro Receptor->Dev Receptor->Thyroid Receptor->Metabolic Metabolism->Repro Metabolism->Dev Metabolism->Thyroid Metabolism->Metabolic

Conceptual Diagram of Endocrine Disruption by a Chemical like TBPA.

References

Tetrabromophthalic anhydride CAS number 632-79-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrabromophthalic Anhydride (B1165640) (CAS No. 632-79-1)

Introduction

Tetrabromophthalic anhydride (TBPA) is a highly significant chemical intermediate, primarily utilized as a reactive flame retardant. Its high bromine content (approximately 68% by weight) and its ability to be chemically incorporated into polymer backbones make it a valuable component in the production of flame-resistant materials. This guide provides a comprehensive overview of its core properties, synthesis, mechanisms, and applications, tailored for researchers and scientists in materials science and polymer chemistry. While primarily an industrial chemical, its well-defined structure and reactivity also make it a subject of academic research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, processing, and application in various chemical syntheses. These properties are summarized in the table below.

PropertyValue
CAS Number 632-79-1
Molecular Formula C₈Br₄O₃
Molecular Weight 463.69 g/mol
Appearance White to off-white crystalline powder or flakes
Melting Point 270-280 °C
Boiling Point Decomposes before boiling
Density 2.87 g/cm³ (approximate)
Solubility Insoluble in water. Soluble in nitrobenzene (B124822), dimethylformamide, and acetone.
Vapor Pressure < 0.1 hPa at 20 °C
Bromine Content ~68.8%

Synthesis and Reactivity

This compound is typically synthesized through the direct bromination of phthalic anhydride. This reaction is often carried out in the presence of a catalyst and oleum (B3057394) (fuming sulfuric acid).

Experimental Protocol: Synthesis of TBPA

Objective: To synthesize this compound via the bromination of phthalic anhydride.

Materials:

  • Phthalic anhydride

  • Oleum (20-30% SO₃)

  • Liquid bromine (Br₂)

  • Iodine (catalyst)

  • Sodium bisulfite (for quenching excess bromine)

  • Anhydrous solvent (e.g., nitrobenzene)

Procedure:

  • A solution of phthalic anhydride is prepared in oleum within a glass-lined reactor equipped with a stirrer, thermometer, and reflux condenser.

  • A catalytic amount of iodine is added to the mixture.

  • Liquid bromine is added dropwise to the reactor at a controlled temperature, typically between 60-80 °C. The reaction is highly exothermic and requires careful monitoring.

  • After the addition of bromine is complete, the reaction mixture is heated to a higher temperature (e.g., 100-120 °C) and maintained for several hours to ensure complete bromination.

  • The reaction mixture is then cooled, and the crude product is precipitated by drowning the mixture in water.

  • The precipitated solid is filtered, washed with water to remove acid, and then washed with a sodium bisulfite solution to remove any unreacted bromine.

  • The crude product is then purified by recrystallization from a suitable solvent like nitrobenzene or acetic anhydride to yield pure this compound.

The anhydride functional group makes TBPA a versatile intermediate for further chemical synthesis, particularly in esterification reactions with polyols.

Synthesis_Workflow PA Phthalic Anhydride (C8H4O4) Reactor Bromination Reactor (60-120 °C) PA->Reactor Oleum Oleum (H2SO4·SO3) Oleum->Reactor Bromine Liquid Bromine (Br2) Bromine->Reactor Catalyst Iodine (I2) Catalyst Catalyst->Reactor Precipitation Precipitation (Addition to Water) Reactor->Precipitation Crude Product Mixture Filtration Filtration & Washing (H2O, NaHSO3) Precipitation->Filtration Purification Recrystallization (e.g., Nitrobenzene) Filtration->Purification Crude Solid TBPA Pure Tetrabromophthalic Anhydride (TBPA) Purification->TBPA Purified Product Flame_Retardant_Mechanism cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism PolymerFire Polymer + Heat Radicals H•, OH• Radicals (Propagate Fire) PolymerFire->Radicals Generates Quenching Flame Quenching (HBr, H2O) Radicals->Quenching Forms BromineRadicals Br• Radicals (From TBPA) BromineRadicals->Radicals Scavenges BromineRadicals->Quenching Forms TBPA_Polymer TBPA in Polymer Matrix Char Char Layer Formation TBPA_Polymer->Char Promotes Insulation Insulation Barrier (Blocks Heat & O2) Char->Insulation FuelReduction Reduced Flammable Volatiles Char->FuelReduction Heat High Heat / Ignition Heat->PolymerFire Heat->TBPA_Polymer

Solubility Profile of Tetrabromophthalic Anhydride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabromophthalic anhydride (B1165640) (TBPA) in various organic solvents. Due to its widespread use as a reactive flame retardant in polymers and as an intermediate in the synthesis of other chemical compounds, understanding its solubility is crucial for process optimization, formulation development, and safety assessments.

Core Concepts in Solubility

The dissolution of a solid solute, such as tetrabromophthalic anhydride, in a liquid solvent is a complex process governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For TBPA, a large, brominated aromatic molecule, its solubility is influenced by van der Waals forces and its potential for dipole-dipole interactions. Its limited polarity generally dictates lower solubility in highly polar solvents like water and alcohols, and comparatively better solubility in non-polar or moderately polar organic solvents.

Qualitative Solubility of this compound

Extensive review of available literature, including chemical databases and technical data sheets, indicates a general qualitative understanding of TBPA's solubility. While precise quantitative data is not widely published, a consistent profile emerges across various sources. TBPA is generally described as having low solubility in most common organic solvents at ambient temperatures.

The following table summarizes the qualitative solubility of this compound in a range of organic solvents.

Solvent ClassSolventQualitative SolubilityCitation
Aromatic Hydrocarbons BenzeneSlightly Soluble[1][2][3]
NitrobenzeneSoluble[1][3][4]
Ketones GeneralSlightly Soluble[4][5]
AcetoneSlightly Soluble[6]
Halogenated Hydrocarbons GeneralSlightly Soluble[4][5]
ChloroformSlightly Soluble[2][7]
Alcohols GeneralInsoluble[1][4][5]
MethanolSparingly Soluble (with heating)[2][7]
Sulfoxides Dimethyl Sulfoxide (DMSO)Slightly Soluble[2][7][8]
Aqueous WaterInsoluble[1][3][4][6]

Experimental Protocol for Solubility Determination

While specific experimental data for the solubility of TBPA is scarce in public literature, a standard methodology for determining the solubility of solid organic compounds in organic solvents can be detailed. The following protocol is based on the widely accepted gravimetric "analytical stirred-flask" method.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer and temperature controller

  • Constant temperature water bath

  • Analytical balance (±0.1 mg accuracy)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

  • Volumetric flasks and pipettes

Procedure:
  • Temperature Control: The jacketed glass vessel is connected to the constant temperature water bath, and the desired temperature is set and allowed to equilibrate.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in the glass vessel. The "excess" is to ensure that a saturated solution is formed with undissolved solid remaining.

  • Equilibration: The mixture is stirred continuously using a magnetic stirrer to facilitate dissolution and ensure the system reaches solid-liquid equilibrium. The stirring should be maintained for a sufficient duration, typically several hours, to ensure saturation.

  • Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being collected.

  • Gravimetric Analysis:

    • A clean, dry weighing bottle is tared on the analytical balance.

    • The collected filtrate (saturated solution) is transferred to the weighing bottle, and the total mass is recorded.

    • The weighing bottle containing the solution is placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the TBPA.

    • The bottle is dried to a constant weight. .

  • Calculation: The solubility can be expressed in various units, such as grams per 100 mL of solvent or mole fraction.

    • Solubility ( g/100 g solvent):

      • Mass of solvent = (Mass of solution + bottle) - (Mass of dried solid + bottle)

      • Mass of dissolved TBPA = (Mass of dried solid + bottle) - Mass of tared bottle

      • Solubility = (Mass of dissolved TBPA / Mass of solvent) * 100

    • Mole Fraction (x):

      • Moles of TBPA = Mass of dissolved TBPA / Molar mass of TBPA

      • Moles of solvent = Mass of solvent / Molar mass of solvent

      • Mole fraction of TBPA = Moles of TBPA / (Moles of TBPA + Moles of solvent)

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A Select Solvent and Solute (TBPA) B Calibrate Equipment (Balance, Thermostat) A->B C Add Excess Solute to Solvent in Jacketed Vessel B->C D Set and Maintain Constant Temperature C->D E Stir for Extended Period to Reach Equilibrium D->E F Allow Undissolved Solid to Settle E->F G Withdraw Supernatant through Filter F->G H Weigh the Saturated Solution G->H I Evaporate Solvent to a Constant Weight H->I J Weigh the Remaining Solid (TBPA) I->J K Calculate Mass of Solvent and Solute J->K L Determine Solubility (e.g., g/100g solvent, mole fraction) K->L

Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its various industrial applications. While quantitative data remains limited in the public domain, a consistent qualitative profile indicates slight solubility in aromatic, ketonic, and halogenated solvents, and insolubility in alcohols and water. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data under their specific process conditions. Further research to quantify the solubility of TBPA across a range of temperatures and in various solvent systems would be highly beneficial to the chemical and materials science communities.

References

An In-depth Technical Guide to the Synthesis of Tetrabromophthalic Anhydride from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of tetrabromophthalic anhydride (B1165640) from phthalic anhydride. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathways and experimental workflows.

Introduction

Tetrabromophthalic anhydride is a crucial intermediate in the production of a variety of commercially significant products, most notably as a reactive flame retardant in unsaturated polyesters, epoxy resins, and other polymers.[1][2] Its synthesis primarily involves the electrophilic aromatic substitution of phthalic anhydride with bromine. Several methods have been developed to achieve this transformation, each with its own set of advantages and challenges regarding yield, purity, and environmental impact. This guide will explore the most prominent synthetic routes in detail.

Synthesis Methods

The synthesis of this compound from phthalic anhydride is typically achieved through direct bromination in a strong acidic medium. The choice of solvent and catalyst plays a critical role in the efficiency and outcome of the reaction.

One of the most established methods for producing this compound is the bromination of phthalic anhydride in fuming sulfuric acid (oleum).[2] The high concentration of sulfur trioxide in oleum (B3057394) acts as a powerful oxidizing agent, facilitating the bromination process.

Experimental Protocol:

A detailed experimental protocol for this method is outlined below:

  • In a suitable reactor, 50g of fuming sulfuric acid is added.

  • 10g of phthalic anhydride is then added to the reactor, and the mixture is stirred until the phthalic anhydride is completely dissolved.[3]

  • A catalytic amount of tin tetrachloride (0.1g) is introduced, and stirring is continued to ensure homogeneity.[3]

  • The reaction proceeds in three temperature-controlled stages with the addition of bromine:[3]

    • Stage 1: The reaction temperature is maintained at 30°C, and 5g of bromine is added over a period of 4 hours.

    • Stage 2: The temperature is increased to 60°C, and another 5g of bromine is added over 4 hours.

    • Stage 3: The temperature is further raised to 80°C, and 4g of bromine is added over 5 hours. In this stage, a seed crystal of this compound (0.5g) is added to promote crystallization.

  • After the reaction is complete, the mixture is cooled to 50°C, and the product is collected by suction filtration.[3]

  • The filter cake is then treated with a 25% aqueous solution of sodium hydroxide (B78521) at 80°C, adjusting the pH to 8.[3]

  • Activated charcoal (0.5g) is added, and the mixture is stirred until uniform.[3]

  • After filtration, the filtrate is acidified with a 30% aqueous solution of hydrochloric acid to a pH of 0.1 at 93°C.[3]

  • The mixture is cooled to room temperature, and the crude tetrabromophthalic acid is extracted with 50g of ethyl acetate (B1210297).[3]

  • The ethyl acetate is distilled off under vacuum (0.09 MPa) at 100°C, followed by dehydration at 150°C to yield the final this compound product.[3]

Quantitative Data:

ParameterValueReference
Phthalic Anhydride10 g[3]
Fuming Sulfuric Acid50 g[3]
Tin (IV) Chloride0.1 g[3]
Total Bromine14 g[3]
Total Reaction Time13 hours[3]
Temperature Range30 - 80 °C[3]
Yield95.1%[3]

An alternative method involves the use of concentrated sulfuric acid in combination with hydrogen peroxide as an oxidizing agent.[4] This approach can offer a more controlled reaction and potentially reduce the amount of hazardous oleum required.

Experimental Protocol:

The following protocol is based on a patented process:[4]

  • To a solution of 84 grams (0.57 mole) of phthalic anhydride in 940 ml of sulfuric acid (density 1.84 g/l), add 61 ml (1.2 moles) of bromine and 0.4 grams of iodine.[4]

  • The mixture is heated to 60°C over 70 minutes.[4]

  • Then, 64 ml of 70% hydrogen peroxide (1.7 moles) is added dropwise over a period of minutes.[4]

  • The reaction mixture is then held at 90°C for one hour.[4]

  • The resulting this compound is recovered by filtration.[4]

  • The product is washed first with water and then with a mixture of equal parts by weight of water and methanol.[4]

  • Finally, the product is dried under reduced pressure at 70°C.[4]

Quantitative Data:

ParameterValueReference
Phthalic Anhydride84 g (0.57 mole)[4]
Sulfuric Acid940 ml[4]
Bromine61 ml (1.2 moles)[4]
Iodine0.4 g[4]
70% Hydrogen Peroxide64 ml (1.7 moles)[4]
Temperature Range60 - 90 °C[4]
Yield81% (112 g)[4]
Bromine Content67.8%[4]
Melting Point270 °C[4]

A less common but effective method utilizes concentrated nitric acid as the reaction medium. This approach can lead to high yields of the tetrabrominated product.

Experimental Protocol:

The following procedure is adapted from a published study:[5]

  • 14.8 g (0.1 mol) of phthalic anhydride is stirred in a solution of 32 g (0.2 mol) of bromine in 50 ml of nitric acid for 6 hours at 50°C.[5]

  • The mixture is cooled, and an additional 4 g of bromine and 5 ml of nitric acid are added. The mixture is then heated for 8 hours at 60°C.[5]

  • After cooling again, a further 6.2 g of bromine and 5 ml of nitric acid are added, and the suspension is heated for 8 hours at 65°C.[5]

  • The remaining bromine is removed under vacuum to yield 3,4,5,6-tetrabromophthalic anhydride.[5]

Quantitative Data:

ParameterValueReference
Phthalic Anhydride14.8 g (0.1 mol)[5]
Total Bromine42.2 g[5]
Nitric Acid60 ml[5]
Total Reaction Time22 hours[5]
Temperature Range50 - 65 °C[5]
Yield79%[5]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from phthalic anhydride proceeds via an electrophilic aromatic substitution mechanism. The strong acid protonates the phthalic anhydride, making the aromatic ring more susceptible to attack by the electrophilic bromine species.

G cluster_workflow General Synthesis Workflow Start Start: Phthalic Anhydride Dissolution Dissolution in Strong Acid (e.g., H2SO4, Oleum) Start->Dissolution Bromination Addition of Bromine & Optional Catalyst/Oxidizing Agent Dissolution->Bromination Heating Controlled Heating Bromination->Heating Precipitation Precipitation/Crystallization of Product Heating->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing of Crude Product Filtration->Washing Drying Drying Washing->Drying End End: this compound Drying->End

Caption: A generalized workflow for the synthesis of this compound.

The electrophilic aromatic substitution mechanism involves the generation of a bromine electrophile, which then attacks the aromatic ring of the phthalic anhydride. A series of four such substitutions leads to the final tetrabrominated product.

G cluster_mechanism Electrophilic Aromatic Substitution Mechanism PA Phthalic Anhydride Activation Activation by Strong Acid (e.g., H2SO4) PA->Activation Attack Electrophilic Attack by Br+ Activation->Attack Electrophile Generation of Electrophile (Br+) Electrophile->Attack Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Monobromo Monobromophthalic Anhydride Deprotonation->Monobromo Repeat Repeat 3 more times Monobromo->Repeat TBPA This compound Repeat->TBPA

Caption: The electrophilic aromatic substitution pathway for the bromination of phthalic anhydride.

Conclusion

The synthesis of this compound from phthalic anhydride can be achieved through several effective methods, with the choice of method often depending on the desired scale, purity requirements, and available resources. Bromination in oleum or concentrated sulfuric acid with an oxidizing agent are the most common and high-yielding approaches. Careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield and purity while ensuring a safe and efficient process. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate.

References

The Bromination of Phthalic Anhydride to Tetrabromophthalic Anhydride (TBPA): A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tetrabromophthalic Anhydride (B1165640) (TBPA), a critical reagent and flame retardant, from phthalic anhydride. The focus is on the underlying electrophilic aromatic substitution mechanism, detailed experimental protocols derived from established literature, and a quantitative summary of reaction parameters.

Introduction

Tetrabromophthalic anhydride (TBPA) is a key industrial chemical, primarily utilized as a reactive flame retardant in polymers such as polyesters, epoxy resins, and polyurethanes.[1] Its synthesis involves the direct bromination of phthalic anhydride, an aromatic compound with a deactivated ring system due to the electron-withdrawing nature of the anhydride group. This deactivation necessitates harsh reaction conditions to achieve exhaustive substitution of all four aromatic hydrogens. This document elucidates the chemical principles and practical methodologies for this important transformation.

The Core Mechanism: Electrophilic Aromatic Substitution

The bromination of phthalic anhydride is a classic example of an electrophilic aromatic substitution (EAS) reaction. Due to the deactivating effect of the anhydride moiety, which withdraws electron density from the benzene (B151609) ring, the reaction is significantly slower than the bromination of benzene and requires potent electrophilic activation.[2][3] The generally accepted mechanism proceeds in several key stages:

  • Generation of the Electrophile: Molecular bromine (Br₂) itself is not a sufficiently strong electrophile to attack the electron-deficient phthalic anhydride ring. A catalyst, typically a Lewis acid or a strong Brønsted acid like fuming sulfuric acid (oleum), is required to generate a more potent electrophilic bromine species. The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine atom (δ+) that can be formally considered as part of a complex (e.g., Br-Br-FeBr₃) or, in the extreme, a bromonium ion (Br⁺).[1][4][5][6][7] In the context of oleum (B3057394) (H₂SO₄·SO₃), the sulfur trioxide is a powerful Lewis acid that can facilitate this polarization.

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the phthalic anhydride ring acts as a nucleophile, attacking the electrophilic bromine atom. This is the slow, rate-determining step of the reaction.[4][7][8] This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4][5][7]

  • Deprotonation and Re-aromatization: In the final step, a weak base (such as the HSO₄⁻ ion in a sulfuric acid medium or [FeBr₄]⁻ if a Lewis acid catalyst is used) removes a proton from the carbon atom bearing the new bromine substituent.[4][7] This step is fast and energetically favorable as it restores the stable aromatic system.

This three-step process is repeated four times to replace all aromatic protons on the phthalic anhydride molecule, ultimately yielding this compound. The progressive addition of electron-withdrawing bromine atoms further deactivates the ring, requiring increasingly stringent conditions for each subsequent bromination step.

Bromination_Mechanism cluster_activation Step 1: Electrophile Activation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Br2 Br-Br Activated_Br δ+Br-Brδ-···Catalyst (Activated Electrophile) Br2->Activated_Br Coordination Catalyst Catalyst (e.g., SO₃ in Oleum, SnCl₄) Catalyst->Activated_Br Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) Activated_Br->Sigma_Complex PA Phthalic Anhydride Ring PA->Sigma_Complex π-attack on δ+Br (Rate-Determining Step) Base Base (e.g., HSO₄⁻) Sigma_Complex->Base Product Monobrominated Phthalic Anhydride Sigma_Complex->Product Loss of H⁺ HBase H-Base⁺ Base->HBase Proton Abstraction Repeat Repeat Product->Repeat Repeats 3x to yield TBPA Experimental_Workflow start Start dissolve 1. Dissolve Phthalic Anhydride and Catalyst in Oleum start->dissolve bromination 2. Staged Bromine Addition & Programmed Heating (e.g., 30-150°C) dissolve->bromination quench 3. Quench Reaction Mixture in Ice-Water bromination->quench filter_crude 4. Filter Crude TBPA Precipitate quench->filter_crude base_treatment 5. Dissolve in NaOH(aq) to form Sodium Salt filter_crude->base_treatment Crude Solid charcoal 6. Decolorize with Activated Charcoal & Filter base_treatment->charcoal acidify 7. Acidify with HCl/H₂SO₄ to Precipitate Acid charcoal->acidify filter_pure 8. Filter & Wash Tetrabromophthalic Acid acidify->filter_pure dehydrate 9. Dehydrate under Heat & Vacuum (e.g., 150°C) filter_pure->dehydrate Purified Acid end End: Pure TBPA dehydrate->end

References

Spectroscopic Fingerprinting of Tetrabromophthalic Anhydride: A Technical Guide to FTIR and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Tetrabromophthalic anhydride (B1165640) (TBPA) using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the spectroscopic characteristics of TBPA, complete with detailed experimental protocols and structured data for easy reference.

Tetrabromophthalic anhydride is a key chemical intermediate, notably used as a reactive flame retardant in the synthesis of polyesters, epoxy resins, and other polymers. A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and structural elucidation in various research and development applications.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by distinct peaks corresponding to its anhydride and brominated aromatic structure.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The solid-state FTIR spectrum of this compound can be reliably obtained using the potassium bromide (KBr) pellet method. This technique involves dispersing the analyte in a KBr matrix, which is transparent to infrared radiation.

  • Sample Preparation : A small amount of this compound (approximately 1-2 mg) is finely ground with about 200 mg of dry KBr powder using an agate mortar and pestle until a homogenous mixture is obtained.

  • Pellet Formation : The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be acquired beforehand for baseline correction.

FTIR Spectral Data

The following table summarizes the key absorption bands observed in the FTIR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityAssignment
1836StrongC=O Asymmetric Stretch (Anhydride)
1774Very StrongC=O Symmetric Stretch (Anhydride)
1583MediumC=C Aromatic Ring Stretch
1354StrongC-C Aromatic Ring Stretch
1219StrongC-O-C Asymmetric Stretch (Anhydride)
918Very StrongC-O-C Symmetric Stretch (Anhydride)
764StrongC-Br Stretch
679Medium-StrongC-Br Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon framework of a molecule. For this compound, ¹³C NMR is the primary NMR technique, as the fully substituted aromatic ring means there are no protons to observe in ¹H NMR spectroscopy.

Experimental Protocol: NMR Analysis
  • Sample Preparation : A sufficient amount of this compound is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃). The concentration should be optimized for the instrument being used, typically in the range of 10-50 mg/mL. Complete dissolution is crucial for obtaining high-resolution spectra.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of the quaternary carbons, and proton decoupling to simplify the spectrum to single lines for each unique carbon.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
158.8C=O (Carbonyl)
138.3C-Br (Aromatic)
124.6C-C=O (Aromatic)

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Reporting Sample This compound Sample FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep Solid State NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep Solution State FTIR_Acquire Acquire FTIR Spectrum FTIR_Prep->FTIR_Acquire FTIR_Data FTIR Spectral Data (Wavenumbers) FTIR_Acquire->FTIR_Data Interpretation Structural Elucidation & Functional Group Analysis FTIR_Data->Interpretation NMR_Acquire Acquire 13C NMR Spectrum NMR_Prep->NMR_Acquire NMR_Data 13C NMR Spectral Data (Chemical Shifts) NMR_Acquire->NMR_Data NMR_Data->Interpretation Report Technical Guide Interpretation->Report

Spectroscopic Analysis Workflow

This comprehensive guide provides the foundational spectroscopic data and methodologies necessary for the accurate identification and characterization of this compound. The presented data and protocols are intended to support quality assurance, research, and development activities within the chemical and pharmaceutical industries.

In-Depth Technical Guide: Thermal Decomposition Profile of Tetrabromophthalic Anhydride by TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal decomposition profile of Tetrabromophthalic anhydride (B1165640) (TBPA) as determined by Thermogravimetric Analysis (TGA). This document collates available quantitative data, outlines a comprehensive experimental protocol for TGA, and presents a logical workflow for the analysis.

Introduction to Tetrabromophthalic Anhydride (TBPA)

This compound (TBPA) is a brominated aromatic compound widely utilized as a reactive flame retardant. Its incorporation into polymeric materials, such as polyesters and epoxy resins, enhances their fire resistance. The thermal stability of TBPA is a critical parameter influencing its effectiveness as a flame retardant, as its decomposition at elevated temperatures releases bromine radicals that interrupt the combustion cycle in the gas phase. Thermogravimetric Analysis (TGA) is an essential technique for characterizing the thermal stability and decomposition behavior of TBPA.

Thermal Decomposition Profile of TBPA

The thermal decomposition of this compound involves the breaking of its chemical bonds upon heating, leading to a decrease in mass as volatile products are released. TGA measures this mass loss as a function of temperature, providing key insights into the material's thermal stability.

Quantitative TGA Data

While a complete, publicly available TGA curve for pure this compound is not readily found in the literature, several key data points have been reported, offering insights into its thermal stability. The following table summarizes the available quantitative data on the mass loss of TBPA at specific temperatures.

Temperature (°C)Mass Loss (%)Experimental Conditions
2000.3Not specified
24210Not specified
27750Not specified

Note: The detailed experimental conditions such as heating rate and atmosphere for all data points were not fully available in the cited literature. The data should be considered indicative of TBPA's thermal behavior.

The decomposition of materials containing TBPA, such as fire-resistant polyester (B1180765) resins, often exhibits a two-step degradation pattern in TGA thermograms. The initial degradation step is typically associated with the decomposition of the resin component, which may be influenced by the presence of TBPA.

Experimental Protocol for TGA of TBPA

The following is a detailed methodology for conducting a thermogravimetric analysis of this compound. This protocol is based on standard practices for TGA of organic compounds and flame retardants.

Objective: To determine the thermal decomposition profile of this compound, including the onset temperature of decomposition, temperatures of maximum decomposition rates, and residual mass at the end of the analysis.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance

  • Sample pans (e.g., alumina, platinum, or aluminum)

  • This compound (TBPA) powder, analytical grade

  • Inert gas (e.g., high-purity nitrogen or argon)

  • Oxidative gas (e.g., dry air)

  • Microbalance for sample weighing

Procedure:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Perform a baseline run with an empty sample pan to subtract any instrumental drift.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of TBPA powder directly into a tared TGA sample pan.

    • Record the exact mass of the sample.

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • TGA Measurement - Inert Atmosphere:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

    • Continuously record the sample mass as a function of temperature.

  • TGA Measurement - Oxidative Atmosphere (Optional):

    • Repeat the procedure from step 3, but use dry air as the purge gas instead of nitrogen to study the thermo-oxidative decomposition.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Calculate the first derivative of the TGA curve with respect to temperature to obtain the Derivative Thermogravimetry (DTG) curve.

    • Identify the peak temperatures on the DTG curve, which correspond to the temperatures of the maximum rates of decomposition.

    • Determine the percentage of residual mass at the final temperature.

    • Summarize the quantitative data in a table for clear presentation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical TGA experiment for analyzing the thermal decomposition of a chemical compound like this compound.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation cluster_output Output instrument_prep Instrument Preparation & Calibration sample_prep Sample Weighing & Loading instrument_prep->sample_prep set_params Set Experimental Parameters (Heating Rate, Atmosphere, Temp. Range) sample_prep->set_params run_tga Run TGA Experiment set_params->run_tga record_data Record Mass vs. Temperature Data run_tga->record_data plot_tga Plot TGA Curve (% Mass Loss vs. Temp) record_data->plot_tga plot_dtg Calculate & Plot DTG Curve (d(Mass Loss)/dt vs. Temp) plot_tga->plot_dtg extract_data Extract Quantitative Data (Onset T, Peak T, Residue %) plot_dtg->extract_data report Generate Technical Report extract_data->report

Caption: Logical workflow of a Thermogravimetric Analysis (TGA) experiment.

molecular orbital calculations for Tetrabromophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Molecular Orbital Calculations for Tetrabromophthalic Anhydride (B1165640)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophthalic anhydride (TBPA) is a halogenated aromatic compound widely utilized as a reactive flame retardant in polymers such as polyesters, polyurethanes, and epoxy resins. Its efficacy in preventing combustion is well-established, but its persistence in the environment and potential for biological interactions necessitate a deeper understanding of its molecular properties. Molecular orbital (MO) calculations provide a powerful theoretical framework for elucidating the electronic structure, reactivity, and stability of chemical compounds like TBPA.

This technical guide offers a comprehensive overview of the computational methodologies used to study TBPA. It details the theoretical underpinnings, computational protocols, and the interpretation of key electronic parameters derived from these calculations. By examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain critical insights into the molecule's electrophilic and nucleophilic nature, kinetic stability, and potential reaction pathways.

Theoretical Framework: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern computational chemistry that simplifies the complex landscape of molecular interactions by focusing on the HOMO and LUMO.[1][2]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is directly related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. The energy of the LUMO corresponds to the electron affinity and signifies the molecule's capacity to accept electrons. A lower LUMO energy suggests a better electron acceptor.[1]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[2][3] Conversely, a small gap suggests the molecule is more polarizable and reactive.

These parameters are invaluable for predicting how TBPA might interact with biological macromolecules or degrade in the environment.

Computational Protocols

Detailed computational studies on this compound have been performed to understand its electronic structure and intermolecular interactions, particularly in the solid state. The methodologies employed in these studies provide a robust protocol for further in-silico investigation.

Software and Methods

The primary computational approach for studying TBPA involves Density Functional Theory (DFT). DFT methods are well-suited for systems with a large number of electrons, such as halogenated compounds, offering a good balance between accuracy and computational cost.

  • Software: Calculations are typically performed using quantum chemistry packages like ORCA (version 4.2 or later) or Gaussian . For post-calculation analysis of electron density, software such as Multiwfn (version 3.8 or later) is used.

  • Functional and Basis Set: A common and effective level of theory is the PBE0 hybrid functional combined with a def2-TZVP basis set . The PBE0 functional incorporates a portion of the exact Hartree-Fock exchange, which is important for accurately describing electronic properties.

  • Dispersion Correction: To account for non-covalent interactions, especially in condensed phases, an atom-pairwise dispersion correction with Becke–Johnson damping, such as D3BJ , is employed.

  • Numerical Integration: High-density numerical integration grids (e.g., "ORCA grid7 and gridx8") are used to ensure accuracy, particularly for heavy atoms like bromine.

Experimental Workflow

The process for conducting molecular orbital calculations on TBPA follows a standardized workflow, as illustrated in the diagram below.

computational_workflow cluster_setup 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Define Molecular Geometry (from X-ray data or builder) geom_opt Geometry Optimization (DFT/PBE0/def2-TZVP) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (for accurate orbital energies) freq_calc->sp_calc mo_analysis HOMO/LUMO Energy Analysis sp_calc->mo_analysis charge_analysis Population Analysis (e.g., Mulliken, NBO) sp_calc->charge_analysis esp_map Molecular Electrostatic Potential (MEP) Mapping sp_calc->esp_map nbo_analysis Natural Bond Orbital (NBO) Analysis for Interactions sp_calc->nbo_analysis

Caption: Standard workflow for computational analysis of this compound.

Quantitative Data Summary

Table 1: Hypothetical Electronic Properties of this compound

Parameter Value (Illustrative) Unit Significance
HOMO Energy -8.15 eV Electron-donating capability
LUMO Energy -2.45 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.70 eV Chemical stability and reactivity
Dipole Moment 5.5 Debye Molecular polarity
Ionization Potential 8.15 eV Energy to remove an electron

| Electron Affinity | 2.45 | eV | Energy released upon electron capture |

Table 2: Hypothetical Mulliken Atomic Charges

Atom Charge (e)
C (aromatic, bonded to Br) +0.10
C (aromatic, carbonyl-adjacent) +0.25
C (carbonyl) +0.60
O (anhydride ether) -0.45
O (carbonyl) -0.55

| Br | -0.15 |

Analysis and Interpretation

The results from molecular orbital calculations provide a detailed picture of TBPA's electronic landscape and its implications for reactivity.

Frontier Orbitals and Reactivity

The HOMO of TBPA is expected to be localized primarily on the electron-rich bromine atoms and the oxygen atoms of the anhydride group. The LUMO, conversely, would be distributed over the electron-deficient regions, particularly the carbonyl carbons and the aromatic ring.

The substantial HOMO-LUMO gap of approximately 5.70 eV suggests that this compound is a kinetically stable molecule. This stability is a key factor in its persistence as a flame retardant. However, the electron-withdrawing nature of the bromine atoms and the anhydride group creates highly electrophilic sites, particularly at the carbonyl carbons.

Logical Relationship: From Properties to Reactivity

The calculated electronic properties can be directly linked to the molecule's potential chemical behavior. The diagram below illustrates this relationship.

reactivity_logic cluster_calc Calculated Properties cluster_interp Predicted Chemical Behavior HOMO High Ionization Potential (Low HOMO Energy) Reactivity_E Poor Electron Donor HOMO->Reactivity_E Difficult to Oxidize LUMO Positive Electron Affinity (Low LUMO Energy) Reactivity_N Prone to Nucleophilic Attack (at Carbonyl Carbons) LUMO->Reactivity_N Good Electrophile MEP Electrostatic Potential (MEP Map) MEP->Reactivity_N Positive Sites GAP Large HOMO-LUMO Gap Stability High Kinetic Stability GAP->Stability Low Reactivity

Caption: Logical flow from calculated electronic properties to predicted chemical reactivity for TBPA.

Conclusion

Molecular orbital calculations, particularly using DFT methods, are indispensable tools for characterizing the electronic structure and predicting the reactivity of this compound. The analysis of its frontier orbitals reveals a molecule with high kinetic stability, conferred by a large HOMO-LUMO gap, yet possessing significant electrophilic character at its carbonyl centers. This dual nature explains its utility as a stable flame retardant while also highlighting pathways for potential chemical transformations. The computational protocols and insights presented in this guide serve as a valuable resource for researchers in materials science, environmental chemistry, and toxicology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Tetrabromophthalic Anhydride (B1165640)

This technical guide provides a comprehensive overview of the crystal structure analysis of Tetrabromophthalic anhydride (TBPA), a compound of significant industrial interest, primarily as a flame retardant.[1][2][3] This document details the crystallographic data, experimental methodologies for structure determination, and key intermolecular interactions that govern its solid-state architecture.

Introduction to this compound (TBPA)

This compound, with the chemical formula C₈Br₄O₃, is a pale yellow crystalline solid.[1] It is a cyclic dicarboxylic anhydride and a derivative of 2-benzofuran.[3][4] Due to its high bromine content, TBPA is widely used as a reactive flame retardant in the manufacturing of polyesters, epoxy resins, and other polymers.[2][3] Understanding its crystal structure is crucial for comprehending its physical properties, such as thermal stability and solubility, which are critical for its application.[2]

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[5][6] Below is a summary of the crystallographic data from two key studies. The more recent study by Bolotin et al. (2021) provides a higher precision refinement.[6]

Crystallographic Parameter Harada et al. (2015)[4] Sake Gowda & Rudman (1975)[5]
Formula C₈Br₄O₃C₈Br₄O₃
Molecular Weight 463.70 g/mol Not specified
Crystal System MonoclinicMonoclinic
Space Group P 1 2₁/n 1P2₁/n
a (Å) 12.674913.39(3)
b (Å) 6.17136.19(2)
c (Å) 13.414912.66(3)
α (°) 9090
β (°) 90.814791.1(3)
γ (°) 9090
Volume (ų) 1048.91050.5
Z 44
Temperature (K) Not specifiedNot specified
Radiation Not specifiedCuKα
R-factor 0.02440.112

Experimental Protocols

The determination of the crystal structure of TBPA involves several key steps, from sample preparation to data analysis. The following protocols are based on modern crystallographic techniques.

This compound can be synthesized by the bromination of phthalic anhydride.[3][7] One common method involves the reaction of phthalic anhydride with bromine in fuming sulfuric acid (oleum).[3]

For single-crystal X-ray diffraction, high-quality crystals are required. These can be obtained by slow evaporation of a saturated solution of TBPA. A suitable solvent for this process is dibromomethane (B42720) (CH₂Br₂).[6]

The collection of diffraction data is performed on a single crystal diffractometer.

  • Instrumentation : An Xcalibur Eos diffractometer or a similar instrument is used.[6]

  • Radiation Source : Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.54184 Å) radiation is typically employed.[6]

  • Temperature : Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[6]

  • Data Collection Strategy : A series of diffraction images are collected by rotating the crystal in the X-ray beam. The software then integrates the intensities of the diffraction spots.

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution : The phase problem is solved using direct methods. The SHELX program suite is a widely used software for this purpose.[6] This initial step provides a preliminary model of the crystal structure.

  • Structure Refinement : The initial model is then refined by a least-squares method. This process adjusts the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.[5]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is stabilized by various noncovalent interactions. A significant feature is the presence of halogen bonds.[6] Specifically, a C-Br···O interaction is observed between a bromine atom and the anhydride oxygen atom of a neighboring molecule.[6] This interaction, along with other weaker contacts, dictates the three-dimensional arrangement of the molecules in the crystal lattice.

Visualizations

G Experimental Workflow for TBPA Crystal Structure Analysis cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of TBPA crystallization Crystallization (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray solution Structure Solution (Direct Methods) xray->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: A flowchart illustrating the key stages in the determination of the crystal structure of this compound.

G Key Intermolecular Interactions in TBPA cluster_legend Legend TBPA1 This compound (Molecule 1) ...-C-Br ... TBPA2 This compound (Molecule 2) ...-C=O ... TBPA1->TBPA2 C-Br···O Halogen Bond packing Crystal Packing TBPA1->packing TBPA2->packing a Molecule b Halogen Bond

Caption: A diagram representing the significant C-Br···O halogen bond that contributes to the crystal packing of TBPA.

Conclusion

The crystal structure of this compound has been well-characterized by X-ray diffraction techniques. The molecule crystallizes in a monoclinic system, and its solid-state structure is stabilized by intermolecular halogen bonds. The detailed understanding of its crystal structure, obtained through the described experimental protocols, is essential for correlating its macroscopic properties with its molecular arrangement, which is of great importance for its industrial applications, particularly in the development of flame-retardant materials.

References

Methodological & Application

Application Notes: Tetrabromophthalic Anhydride (TBPA) as a Reactive Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrabromophthalic anhydride (B1165640) (TBPA) is a brominated aromatic compound widely utilized as a reactive flame retardant in the synthesis of various polymers.[1][2] Its primary function is to impart fire resistance to materials such as unsaturated polyester (B1180765) resins, epoxy resins, and polyurethanes.[2][3][4] Unlike additive flame retardants, which are physically blended into a polymer, TBPA is chemically incorporated into the polymer backbone through its anhydride functional group.[2] This reactive nature ensures a permanent and stable flame retardancy, preventing leaching of the flame retardant over time and minimizing the impact on the polymer's mechanical properties.[5]

Mechanism of Flame Retardancy

The high bromine content of TBPA (approximately 67% by weight) is the key to its flame-retardant efficacy.[2] During combustion, the bromine atoms are released and act as radical scavengers in the gas phase, interrupting the exothermic processes of the fire.[3] This action inhibits the spread of flames and promotes self-extinguishing behavior in the polymer.

Applications

The primary applications for TBPA as a reactive monomer include:

  • Unsaturated Polyester Resins (UPRs): TBPA is a common component in the synthesis of flame-retardant UPRs used in construction, automotive, and electrical applications.[1][6] These resins are often reinforced with glass fibers to produce composites with excellent strength and fire resistance.

  • Epoxy Resins: TBPA can be used as a curing agent or hardener for epoxy resins, reacting with the epoxy groups to form a cross-linked, flame-retardant thermoset.[1][3][4] These are frequently used in electronic components, adhesives, and high-performance coatings where fire safety is critical.[3]

  • Polyurethanes: TBPA can be used to synthesize bromine-containing polyols, which are then used as precursors in the production of flame-retardant polyurethane foams and coatings.[4][6]

Experimental Protocols

Protocol 1: Synthesis of a Flame-Retardant Unsaturated Polyester Resin using TBPA

This protocol describes the two-stage melt condensation synthesis of an unsaturated polyester resin incorporating TBPA.

Materials:

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Condenser with a collection flask (for water removal)

  • Nitrogen inlet

Procedure:

  • Stage 1: First Esterification:

    • Charge the reaction flask with Propylene Glycol and this compound in the desired molar ratio (e.g., a slight excess of glycol).

    • Begin stirring and purge the system with nitrogen gas.

    • Heat the mixture to approximately 150-160°C. This first stage facilitates the reaction of the glycol with the TBPA.

    • Maintain this temperature until the reaction mixture becomes clear.

  • Stage 2: Second Esterification and Polycondensation:

    • Cool the mixture to below 120°C.

    • Add Maleic Anhydride to the flask.

    • Gradually increase the temperature to 190-210°C. Water will begin to distill off as the polycondensation reaction proceeds.

    • Monitor the reaction by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value drops to a target range (e.g., 25-35 mg KOH/g).

    • The total reaction time can vary from 6 to 12 hours depending on the specific formulation and desired molecular weight.

  • Blending:

    • Once the target acid value is reached, cool the polyester resin to below 100°C.

    • Add a small amount of hydroquinone as an inhibitor to prevent premature cross-linking.

    • Slowly add styrene monomer to the hot polyester with vigorous stirring to achieve the desired resin viscosity (typically around 30-40% styrene by weight).

    • Continue stirring until a homogeneous solution is obtained.

    • Cool the final resin to room temperature for storage.

Protocol 2: Formulation and Curing of a Flame-Retardant Epoxy Resin with TBPA

This protocol outlines the formulation of a flame-retardant epoxy system using TBPA as the hardener.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (TBPA), finely ground

  • Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Solvent (optional, for viscosity reduction, e.g., acetone)

Equipment:

  • Beaker or mixing vessel

  • Stirring rod or mechanical stirrer

  • Hot plate or oven for curing

  • Mold for casting specimens

Procedure:

  • Calculating Stoichiometry:

    • Determine the Epoxy Equivalent Weight (EEW) of the DGEBA resin and the Anhydride Equivalent Weight (AEW) of TBPA.

    • Calculate the required parts per hundred parts of resin (phr) of TBPA using the following formula: phr of TBPA = (AEW / EEW) * 100 * Stoichiometric Ratio

    • A stoichiometric ratio of 0.8 to 1.0 (anhydride to epoxy) is often used to achieve optimal properties.

  • Formulation:

    • Preheat the DGEBA epoxy resin to approximately 60-80°C to reduce its viscosity.

    • Slowly add the calculated amount of finely ground TBPA to the heated epoxy resin with constant stirring until the TBPA is completely dissolved and the mixture is homogeneous.

    • Add the accelerator (typically 0.5-2.0 phr) to the mixture and stir thoroughly. If using a solvent, add it at this stage.

  • Curing:

    • Pour the formulated resin into a preheated mold.

    • A typical curing schedule involves a multi-stage process to ensure complete cross-linking and to manage exotherms. An example schedule is:

      • 2 hours at 120°C

      • Followed by a post-cure of 2-4 hours at 150-180°C.[2]

    • Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.

Data Presentation

Table 1: Typical Formulations for TBPA-based Polymers

Polymer SystemComponentMolar Ratio / phrPurpose
Unsaturated Polyester Resin Propylene Glycol1.1Diol
Maleic Anhydride0.6Unsaturated Acid
This compound0.4Saturated Acid (Flame Retardant)
Styrene~35% by weightReactive Diluent
Epoxy Resin DGEBA Epoxy Resin (EEW ~180 g/eq)100Base Resin
TBPA (AEW ~232 g/eq)~100-128Hardener (Flame Retardant)
Tertiary Amine Accelerator0.5 - 2.0Curing Accelerator

Table 2: Performance Data of TBPA-based Polymers

Polymer SystemTBPA Content (% by weight)Limiting Oxygen Index (LOI) (%)UL 94 Rating (3.2 mm)Tensile Strength (MPa)Glass Transition Temp. (Tg) (°C)
Unsaturated Polyester Resin 0~19HB50-6080-100
1525-28V-1 / V-045-55100-120
25>30V-040-50120-140
Epoxy Resin 0~20HB60-80130-150
2028-32V-055-70150-170
30>35V-050-65170-190

Note: The data in Table 2 are representative values compiled from various sources and can vary depending on the specific formulation and curing conditions.

Visualizations

UPR_Synthesis_Workflow cluster_reactor Reaction Vessel cluster_blending Blending Stage A Charge Reactor: Propylene Glycol + TBPA B Stage 1: Heat to 150-160°C (Nitrogen Purge) A->B Start Heating C Cool and Add Maleic Anhydride B->C Reaction Mixture Clears D Stage 2: Heat to 190-210°C (Polycondensation) C->D Start Heating E Monitor Acid Value D->E Collect Water Distillate E->D Continue Reaction F Cool Resin & Add Inhibitor E->F Target Acid Value Reached G Blend with Styrene F->G H Final Flame-Retardant Unsaturated Polyester Resin G->H

Caption: Workflow for the synthesis of a TBPA-based unsaturated polyester resin.

Epoxy_Curing_Workflow cluster_formulation Formulation cluster_curing Curing Process A Heat DGEBA Epoxy Resin (60-80°C) B Add and Dissolve TBPA (Calculated Amount) A->B Reduce Viscosity C Add Accelerator (e.g., Tertiary Amine) B->C Homogeneous Mixture D Pour into Mold C->D Final Formulation E Initial Cure: ~2 hours at 120°C D->E F Post-Cure: 2-4 hours at 150-180°C E->F G Cooled, Flame-Retardant Epoxy Thermoset F->G Slow Cooling

Caption: Workflow for curing an epoxy resin with TBPA as a hardener.

References

Application Notes and Protocols: Synthesis of Flame-Retardant Epoxy Resins with Tetrabromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of flame-retardant epoxy resins utilizing Tetrabromophthalic anhydride (B1165640) (TBPA) as a reactive flame retardant and curing agent. The inclusion of TBPA into the epoxy network enhances the fire safety of the resulting thermoset material, a critical consideration in various high-performance applications.

Introduction

Epoxy resins are widely used thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability limits their use in applications where fire safety is paramount. Incorporating halogenated compounds, such as Tetrabromophthalic anhydride, is a well-established method to impart flame retardancy.[1] TBPA can act as a curing agent (hardener) for epoxy resins, reacting with the epoxy groups to become an integral part of the polymer backbone.[2][3] This reactive approach prevents the leaching of the flame retardant, a common issue with additive flame retardants.

The flame retardancy mechanism of brominated compounds like TBPA involves the release of hydrogen bromide (HBr) gas at elevated temperatures. HBr acts as a radical scavenger in the gas phase of the flame, interrupting the exothermic combustion processes.

Experimental Protocols

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA)

  • Curing Agent/Flame Retardant: this compound (TBPA)

  • Accelerator (optional): 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) or other tertiary amines

  • Solvent (for cleaning): Acetone

  • Equipment:

    • Heating mantle with magnetic stirrer and temperature controller

    • Three-neck round-bottom flask

    • Condenser

    • Thermometer

    • Vacuum oven

    • Molds for sample preparation (e.g., silicone or Teflon)

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Synthesis of Flame-Retardant Epoxy Resin

This protocol describes the curing of a DGEBA epoxy resin with TBPA. The ratio of epoxy resin to TBPA can be varied to achieve different levels of flame retardancy and mechanical properties.

Procedure:

  • Preparation: Pre-heat the DGEBA epoxy resin to 60-80 °C to reduce its viscosity.

  • Mixing: In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add the pre-heated DGEBA resin.

  • Addition of TBPA: Slowly add the desired amount of this compound to the epoxy resin while stirring continuously. Maintain the temperature at 120 °C.[2][3]

  • Homogenization: Continue stirring at 120 °C until the TBPA is completely dissolved and a homogeneous mixture is obtained. This may take 40-105 minutes depending on the specific resin and anhydride structure.[2][3]

  • Degassing (Optional but Recommended): To remove any entrapped air bubbles, place the mixture in a vacuum oven at 80-90 °C for 10-15 minutes.

  • Casting: Pour the bubble-free mixture into pre-heated molds.

  • Curing: Transfer the molds to an oven and cure at 120 °C for a specified time (e.g., gel time of 40-105 minutes).[2][3]

  • Post-Curing: After the initial curing, raise the oven temperature to 130 °C and post-cure the samples for 1 hour to ensure complete cross-linking.[2][3]

  • Cooling: Turn off the oven and allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Demolding: Once cooled, carefully remove the cured epoxy resin samples from the molds.

Characterization Techniques
  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and the completion of the curing reaction by observing the disappearance of the epoxy group peak (around 915 cm⁻¹) and the anhydride peaks.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the cured epoxy resin.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured resin.

  • Limiting Oxygen Index (LOI): To quantify the flame retardancy of the material. The LOI value represents the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion.

  • UL-94 Vertical Burning Test: To assess the flammability characteristics of the material, including burning rate, dripping behavior, and self-extinguishing properties.

Data Presentation

The following tables summarize typical data obtained from the characterization of flame-retardant epoxy resins synthesized with TBPA. The exact values will depend on the specific formulation and curing conditions.

Table 1: Thermal Properties of TBPA-Cured Epoxy Resins

PropertyNeat Epoxy (Typical)Epoxy with TBPA
Glass Transition Temperature (Tg) (°C) 120 - 150140 - 180
Decomposition Temperature (TGA, 5% weight loss) (°C) ~300~280 - 320
Char Yield at 600 °C (%) < 1015 - 25

Table 2: Flame Retardancy Properties of TBPA-Cured Epoxy Resins

PropertyNeat Epoxy (Typical)Epoxy with TBPA (15-20 wt% Bromine)
Limiting Oxygen Index (LOI) (%) 18 - 2228 - 35
UL-94 Rating FailsV-0 or V-1

Mandatory Visualizations

Synthesis and Curing Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing cluster_curing Curing cluster_final Final Product Prep_DGEBA Pre-heat DGEBA Resin Mixing Mix DGEBA and TBPA at 120°C Prep_DGEBA->Mixing Homogenization Stir until homogeneous Mixing->Homogenization Degassing Vacuum Degassing Homogenization->Degassing Casting Pour into Molds Degassing->Casting Cure Cure at 120°C Casting->Cure Post_Cure Post-cure at 130°C Cure->Post_Cure Final_Product Flame-Retardant Epoxy Resin Post_Cure->Final_Product Curing_Mechanism DGEBA DGEBA (Epoxy Resin) Monoester Monoester Intermediate DGEBA->Monoester Reaction with Epoxy Group TBPA Tetrabromophthalic Anhydride (TBPA) TBPA->Monoester Hydroxyl Hydroxyl Group (Initiator) Hydroxyl->TBPA Ring Opening Crosslinked_Network Cross-linked Flame-Retardant Epoxy Network Monoester->Crosslinked_Network Polymerization Flame_Retardancy_Mechanism cluster_solid Condensed Phase (Solid) cluster_gas Gas Phase (Flame) Epoxy_TBPA Cured Epoxy with TBPA Decomposition Decomposition Epoxy_TBPA->Decomposition Heat Heat from Flame Heat->Epoxy_TBPA Char_Layer Formation of Protective Char Layer Decomposition->Char_Layer HBr Release of HBr Gas Decomposition->HBr Quenching Radical Quenching HBr->Quenching Inert_Gas Inert Gas Dilution HBr->Inert_Gas Radicals Combustion Radicals (H•, OH•) Radicals->Quenching Extinguished Flame Inhibition/ Extinguishing Quenching->Extinguished Inert_Gas->Extinguished

References

Application Notes and Protocols: Incorporation of Tetrabromophthalic Anhydride into Unsaturated Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of Tetrabromophthalic Anhydride (B1165640) (TBPA) into unsaturated polyester (B1180765) resins (UPRs) to impart flame retardant properties. The information is intended for professionals in research and development settings.

Introduction

Unsaturated polyester resins are widely utilized thermosetting polymers in composite materials due to their versatility, low cost, and ease of processing. However, their inherent flammability limits their application in sectors with stringent fire safety standards. Tetrabromophthalic anhydride (TBPA) is a reactive flame retardant that can be chemically incorporated into the polyester backbone. This covalent bonding minimizes the migration issues often associated with additive flame retardants and effectively imparts fire resistance to the final cured product. The bromine atoms in TBPA act as radical scavengers in the gas phase during combustion, interrupting the exothermic processes of the fire.

This document outlines the synthesis of UPRs containing varying amounts of TBPA, along with protocols for their characterization, providing a framework for developing flame-retardant polyester resins tailored for specific applications.

Experimental Protocols

Materials and Equipment

Materials:

Equipment:

  • Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with temperature controller.

  • Burette and standard laboratory glassware.

  • Vacuum oven.

  • Molds for specimen casting.

  • Universal Testing Machine (for mechanical property testing).

  • Limiting Oxygen Index (LOI) apparatus.

  • UL-94 vertical burn test chamber.

  • Differential Scanning Calorimeter (DSC).

  • Thermogravimetric Analyzer (TGA).

Synthesis of Unsaturated Polyester Resins with TBPA

The synthesis of unsaturated polyester resins is a two-stage polycondensation reaction. In the first stage, diols and a mixture of saturated and unsaturated anhydrides are reacted to form the polyester backbone. TBPA is introduced as a part of the saturated anhydride component. The second stage involves dissolving the synthesized polyester in a reactive diluent, typically styrene.

General Two-Stage Synthesis Procedure:

  • Charging the Reactor: The diols (e.g., a mixture of propylene glycol and ethylene glycol) are charged into the four-necked reaction kettle.

  • First Stage Reaction (Formation of Polyester Backbone):

    • The reactor is heated to approximately 120°C under a nitrogen atmosphere with continuous stirring.[1]

    • The mixture of anhydrides (Maleic Anhydride, Phthalic Anhydride, and this compound) is added slowly to the reactor.

    • The temperature is gradually raised to 150-180°C.[1] Water, a byproduct of the esterification reaction, is continuously removed and collected in the Dean-Stark trap.

    • The progress of the reaction is monitored by periodically measuring the acid value of the resin. The reaction is typically continued until the acid value reaches a predetermined level (e.g., 30-50 mg KOH/g).[2]

  • Cooling and Inhibition:

    • Once the desired acid value is achieved, the reaction mixture is cooled to about 160°C.

    • A polymerization inhibitor, such as hydroquinone (e.g., 0.02 wt%), is added to prevent premature gelation.

  • Second Stage (Dissolution in Styrene):

    • The polyester is further cooled to below 100°C.

    • Styrene, the reactive diluent, is then added to the resin with continuous stirring until a homogeneous solution is obtained. The typical ratio is around 65% polyester to 35% styrene by weight.

Formulations with Varying TBPA Content:

To evaluate the effect of TBPA on the resin properties, a series of formulations can be prepared where the molar ratio of Phthalic Anhydride to this compound is systematically varied, while keeping the total moles of saturated anhydride and the moles of unsaturated anhydride and diols constant.

Table 1: Example Formulations for Unsaturated Polyester Resins with Varying TBPA Content

FormulationMaleic Anhydride (mol)Phthalic Anhydride (mol)This compound (mol)Propylene Glycol (mol)Ethylene Glycol (mol)
UPR-TBPA-01.01.00.01.50.5
UPR-TBPA-101.00.90.11.50.5
UPR-TBPA-201.00.80.21.50.5
UPR-TBPA-301.00.70.31.50.5
Curing of the Unsaturated Polyester Resin
  • To 100 parts of the synthesized UPR-styrene blend, add 0.5 parts of cobalt naphthenate (accelerator) and mix thoroughly.

  • Add 1.5 parts of MEKP (initiator) and stir gently to avoid introducing air bubbles.

  • Pour the mixture into appropriate molds for the desired test specimens.

  • Allow the resin to cure at room temperature for 24 hours, followed by post-curing in an oven at 80°C for 3 hours.

Characterization Protocols

2.4.1. Acid Value Determination (ASTM D4662-03): [1]

  • Weigh approximately 1 g of the resin sample into a flask.

  • Dissolve the sample in a suitable solvent mixture (e.g., toluene/ethanol).

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized solution of potassium hydroxide (KOH) in ethanol (B145695) until a faint pink color persists.

  • The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • N = normality of the KOH solution

    • W = weight of the sample (g)

2.4.2. Mechanical Properties Testing:

  • Tensile Strength and Modulus (ASTM D638): Perform tensile tests on dumbbell-shaped specimens using a Universal Testing Machine at a specified crosshead speed.

  • Flexural Strength and Modulus (ASTM D790): Conduct three-point bending tests on rectangular specimens.

2.4.3. Flame Retardancy Testing:

  • Limiting Oxygen Index (LOI) (ASTM D2863): Determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a vertically mounted specimen.

  • UL-94 Vertical Burn Test: Subject a vertical specimen to a flame for two 10-second applications and observe the burning behavior to classify the material (V-0, V-1, or V-2).

2.4.4. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability and degradation profile of the cured resin by measuring the weight loss as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[1]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured resin by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Data Presentation

The following tables summarize the expected trends in the properties of unsaturated polyester resins with increasing this compound content. The data is compiled from general knowledge in the field and literature, and actual experimental results may vary.

Table 2: Effect of TBPA Content on Flame Retardancy of Cured UPRs

FormulationBromine Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
UPR-TBPA-00~19-21Fails
UPR-TBPA-10~10-12~24-26V-2
UPR-TBPA-20~18-22~28-30V-0
UPR-TBPA-30~25-30>32V-0

Table 3: Effect of TBPA Content on Mechanical Properties of Cured UPRs

FormulationTensile Strength (MPa)Flexural Strength (MPa)
UPR-TBPA-0~60-70~100-120
UPR-TBPA-10Slightly DecreasedSlightly Decreased
UPR-TBPA-20Moderately DecreasedModerately Decreased
UPR-TBPA-30Significantly DecreasedSignificantly Decreased

Table 4: Effect of TBPA Content on Thermal Properties of Cured UPRs

FormulationGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
UPR-TBPA-0~80-100~300-320
UPR-TBPA-10Slightly IncreasedSlightly Decreased
UPR-TBPA-20Moderately IncreasedModerately Decreased
UPR-TBPA-30Significantly IncreasedSignificantly Decreased

Note: The numerical values in Tables 2, 3, and 4 are illustrative and represent typical trends. Actual values will depend on the specific formulation and curing conditions.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical synthesis process and the experimental workflow.

G cluster_synthesis Chemical Synthesis of TBPA-based UPR Diols Diols (Propylene Glycol, Ethylene Glycol) Polyester Unsaturated Polyester Backbone Diols->Polyester Polycondensation Anhydrides Anhydrides (Maleic, Phthalic, TBPA) Anhydrides->Polyester UPR Unsaturated Polyester Resin (UPR) Polyester->UPR Dissolution Styrene Styrene (Reactive Diluent) Styrene->UPR

Caption: Chemical synthesis pathway for TBPA-based UPR.

G cluster_workflow Experimental Workflow for UPR Characterization Synthesis UPR Synthesis with varying TBPA Curing Resin Curing Synthesis->Curing Specimen Specimen Preparation Curing->Specimen Mechanical Mechanical Testing (Tensile, Flexural) Specimen->Mechanical Flame Flame Retardancy (LOI, UL-94) Specimen->Flame Thermal Thermal Analysis (DSC, TGA) Specimen->Thermal Data Data Analysis and Comparison Mechanical->Data Flame->Data Thermal->Data

Caption: Experimental workflow for UPR characterization.

Conclusion

The incorporation of this compound into the backbone of unsaturated polyester resins is a highly effective method for imparting flame retardancy. While there is a trade-off with a potential reduction in mechanical properties at higher TBPA loadings, the significant improvement in fire resistance makes these materials suitable for a wide range of applications where fire safety is paramount. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and characterize novel flame-retardant unsaturated polyester resins.

References

Application Notes and Protocols: Preparation of Tetrabromophthalic Anhydride-Based Polyols for Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrabromophthalic anhydride (B1165640) (TBPA)-based polyols and their subsequent use in the formulation of flame-retardant polyurethane (PU) foams.

Introduction

Tetrabromophthalic anhydride (TBPA) is a key reactive flame retardant used in the polymer industry. Its high bromine content (approximately 68% by weight) makes it an effective flame retardant when incorporated into the polymer backbone. By synthesizing polyester (B1180765) polyols using TBPA, it is possible to create polyurethanes with inherent flame-retardant properties. These materials are crucial in applications where fire safety is paramount, such as in construction, automotive, and electronics industries. The protocols outlined below describe the synthesis of TBPA-based polyester polyols and their application in the preparation of rigid polyurethane foams.

Data Presentation

The following tables summarize the typical properties of TBPA-based polyols and the flame-retardant characteristics of the resulting polyurethane foams.

Table 1: Typical Properties of this compound-Based Polyester Polyols

Polyol FormulationDiol ComponentHydroxyl Value (mg KOH/g)Acid Value (mg KOH/g)Viscosity (mPa·s at 25°C)
TBPA-Polyol-1Diethylene Glycol (DEG)200 - 350< 2.03000 - 5000
TBPA-Polyol-2Propylene Glycol (PG)250 - 400< 2.04000 - 6000
TBPA-Polyol-3Mixed Glycols (DEG/PG)220 - 380< 2.03500 - 5500

Table 2: Flame Retardancy and Mechanical Properties of Polyurethane Foams Derived from TBPA-Based Polyols

Foam FormulationTBPA-Polyol TypeLimiting Oxygen Index (LOI) (%)UL-94 ClassificationCompressive Strength (kPa)
PU-Foam-1TBPA-Polyol-124 - 28V-0 to V-1150 - 250
PU-Foam-2TBPA-Polyol-225 - 29V-0 to V-1180 - 280
PU-Foam-3TBPA-Polyol-324 - 29V-0 to V-1160 - 260

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Polyester Polyol (TBPA-DEG Polyol)

This protocol describes the synthesis of a polyester polyol from this compound and diethylene glycol.

Materials:

  • This compound (TBPA)

  • Diethylene glycol (DEG)

  • Catalyst (e.g., tetrabutyl titanate)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charging the Reactor: Charge the reaction vessel with TBPA and DEG in a molar ratio of approximately 1:1.2 to 1:1.5.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and maintain a slow nitrogen flow throughout the reaction.

  • Heating and Esterification: Begin stirring and gradually heat the mixture to 180-200°C. The esterification reaction will start, and water will be produced as a byproduct.

  • Water Removal: Collect the water of condensation using the distillation condenser. The reaction progress can be monitored by the amount of water collected.

  • Catalyst Addition: Once the reaction mixture becomes clear and the rate of water distillation slows down, add the catalyst (e.g., 0.05-0.1% by weight of the total reactants).

  • Second Stage Reaction: Increase the temperature to 210-220°C and continue the reaction until the acid value drops to the desired level (typically below 2 mg KOH/g).

  • Vacuum Application: Apply a vacuum to the system to remove the remaining water and unreacted DEG.

  • Cooling and Characterization: Cool the resulting polyester polyol to room temperature. Characterize the polyol for its hydroxyl value, acid value, and viscosity according to standard methods (e.g., ASTM D4274 for hydroxyl number and ASTM D4662 for acid number).[1][2]

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle TBPA with care as it can be an irritant.

Protocol 2: Preparation of Rigid Polyurethane Foam

This protocol details the preparation of a rigid polyurethane foam using the synthesized TBPA-based polyol.

Materials:

  • TBPA-based polyester polyol (from Protocol 1)

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, cyclopentane)

  • Mixing container and a mechanical stirrer.

Procedure:

  • Polyol Premix Preparation: In a mixing container, thoroughly blend the TBPA-based polyol, surfactant, catalyst, and blowing agent to form a homogeneous "B-side" component.

  • Isocyanate Component: Weigh the required amount of pMDI (the "A-side" component) in a separate container. The amount is calculated based on the desired isocyanate index (NCO/OH ratio), which is typically between 1.05 and 1.2 for rigid foams.

  • Mixing: Vigorously mix the A-side and B-side components together for a short period (typically 10-20 seconds) until a uniform mixture is achieved.

  • Pouring and Curing: Immediately pour the reacting mixture into a mold. The foam will rise and cure. Allow the foam to cure at room temperature for at least 24 hours.

  • Post-Curing: For optimal properties, post-cure the foam in an oven at 70°C for 2-4 hours.

  • Characterization: Characterize the resulting rigid polyurethane foam for its density (ASTM D1622), compressive strength (ASTM D1621), and flame retardancy (UL-94, LOI - ASTM D2863).[3]

Safety Precautions:

  • Work in a well-ventilated area, as isocyanates are respiratory sensitizers.

  • Wear appropriate PPE, including respiratory protection, safety goggles, and chemical-resistant gloves.

  • Avoid skin and eye contact with all chemicals.

Visualizations

Polyol_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Byproducts TBPA Tetrabromophthalic Anhydride (TBPA) Reactor Reaction Vessel (180-220°C, N2 atm) TBPA->Reactor Diol Diol (e.g., DEG, PG) Diol->Reactor Catalyst Catalyst Addition Reactor->Catalyst Esterification Water Water (byproduct) Reactor->Water Vacuum Vacuum Distillation Catalyst->Vacuum Reaction Completion Polyol TBPA-Based Polyester Polyol Vacuum->Polyol Polyurethane_Foam_Preparation cluster_components Components cluster_process Foaming Process cluster_product Final Product Polyol TBPA-Based Polyol Premix B-Side Premixing Polyol->Premix pMDI Polymeric MDI (pMDI) Mixing High-Speed Mixing (A-Side + B-Side) pMDI->Mixing Additives Additives (Surfactant, Catalyst, Blowing Agent) Additives->Premix Premix->Mixing Curing Pouring & Curing Mixing->Curing PU_Foam Flame-Retardant Polyurethane Foam Curing->PU_Foam

References

Application Note: Tetrabromophthalic Anhydride as a Crosslinking Agent for Enhancing Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrabromophthalic anhydride (B1165640) (TBPA) is a versatile chemical compound primarily known for its application as a reactive flame retardant.[1] However, its utility extends to serving as an effective crosslinking agent for various polymers, including epoxy resins, and unsaturated polyesters.[2][3] Crosslinking is a chemical process that forms covalent bonds between polymer chains, creating a three-dimensional network structure. This structural modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. This application note provides a detailed overview of the use of TBPA as a crosslinking agent, including experimental protocols and the expected impact on polymer properties.

Principle of Crosslinking with Tetrabromophthalic Anhydride

The crosslinking mechanism of TBPA involves the reaction of its anhydride group with functional groups present on the polymer chains, such as hydroxyl (-OH) or epoxy groups. In the case of epoxy resins, the anhydride ring is opened by a hydroxyl group, forming a carboxylic acid and an ester linkage. The newly formed carboxylic acid group can then react with an epoxy group, creating another ester linkage and a new hydroxyl group, which can further propagate the crosslinking reaction. This process leads to a densely crosslinked polymer network.

Applications

The use of TBPA as a crosslinking agent is particularly beneficial in applications where enhanced thermal stability and flame retardancy are required in addition to improved mechanical performance. Key application areas include:

  • Epoxy Resins: TBPA is used as a curing agent for epoxy resins, improving their thermal stability and imparting flame retardant properties.[2][4][5] These crosslinked resins are suitable for high-temperature applications in electronics and aerospace industries.

  • Unsaturated Polyester Resins: In unsaturated polyesters, TBPA can be incorporated to enhance mechanical properties and provide flame retardancy.

  • Alkyd Resins: TBPA can be used to partially replace other anhydrides in the synthesis of alkyd resins to produce flame-retardant coatings with improved mechanical properties.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈Br₄O₃
Molecular Weight 463.70 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 271-274 °C
Density 2.87 g/cm³ at 20 °C
Bromine Content ~68%
Solubility Insoluble in water

Experimental Protocols

Protocol 1: Crosslinking of Epoxy Resin with this compound

This protocol provides a general procedure for the crosslinking (curing) of an epoxy resin using TBPA. The specific amounts and curing times may need to be optimized based on the specific epoxy resin used and the desired properties of the final polymer.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (TBPA)

  • Accelerator (e.g., 2-ethyl-4-methylimidazole)

  • Solvent (optional, e.g., acetone)

  • Mold for casting

Procedure:

  • Preparation of the Resin Mixture:

    • Preheat the epoxy resin to approximately 60-80°C to reduce its viscosity.

    • In a separate container, dissolve the desired amount of TBPA (e.g., 10 wt% of the epoxy resin) in a minimal amount of solvent if necessary.[2][4][5] For a solvent-free system, the powdered TBPA can be directly mixed with the preheated resin.

    • Add the TBPA solution or powder to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Addition of Accelerator:

    • Add a small amount of accelerator (e.g., 0.1-1.0 wt% of the resin mixture) to the epoxy-TBPA mixture. The accelerator will catalyze the curing reaction.

    • Mix the components thoroughly, ensuring a uniform distribution of the accelerator.

  • Casting and Curing:

    • Pour the mixture into a preheated mold.

    • Place the mold in an oven and cure at 120°C. The curing time will vary depending on the specific formulation but can range from 40 to 105 minutes.[2][4][5] The gel time can be determined by observing the point at which the mixture no longer flows.

  • Post-Curing:

    • After the initial curing, subject the polymer to a post-curing step to ensure complete crosslinking and to achieve optimal properties. A typical post-curing cycle is 1 hour at 130°C.[2][4][5]

  • Characterization:

    • After cooling to room temperature, the crosslinked polymer can be demolded and characterized for its mechanical (e.g., tensile strength, flexural modulus) and thermal (e.g., glass transition temperature, thermal stability) properties.

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Epoxy Epoxy Resin (with -OH groups) RingOpening Anhydride Ring Opening (forms Ester and Carboxylic Acid) Epoxy->RingOpening Initiation TBPA Tetrabromophthalic Anhydride (TBPA) TBPA->RingOpening EpoxyReaction Reaction with Epoxy Group (forms another Ester and -OH) RingOpening->EpoxyReaction Propagation EpoxyReaction->RingOpening Generates new -OH for further reaction CrosslinkedPolymer Crosslinked Polymer Network EpoxyReaction->CrosslinkedPolymer

Caption: Chemical crosslinking mechanism of an epoxy resin with TBPA.

Experimental_Workflow start Start prep Prepare Resin Mixture (Epoxy + TBPA) start->prep add_accel Add Accelerator prep->add_accel mix Thorough Mixing add_accel->mix cast Cast into Mold mix->cast cure Initial Curing (e.g., 120°C) cast->cure post_cure Post-Curing (e.g., 130°C) cure->post_cure demold Demold and Cool post_cure->demold characterize Characterize Polymer Properties (Mechanical, Thermal) demold->characterize end End characterize->end

Caption: General experimental workflow for polymer crosslinking with TBPA.

References

Application Notes and Protocols: Synthesis and Applications of Tetrabromophthalic Anhydride Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of Tetrabromophthalic Anhydride (B1165640) (TBPA) esters and their primary applications as flame retardants and as precursors for pharmacologically active agents.

Section 1: Synthesis of Tetrabromophthalic Anhydride (TBPA)

This compound is a crucial precursor for the synthesis of its various esters. It is commercially available but can also be synthesized in the laboratory.

Experimental Protocol: Laboratory Scale Synthesis of TBPA

This protocol describes the bromination of phthalic anhydride using bromine in fuming sulfuric acid with a tin(IV) chloride catalyst.[1][2]

Materials:

  • Phthalic anhydride (10g)

  • Fuming sulfuric acid (50g)

  • Tin(IV) chloride (0.1g)

  • Bromine

  • This compound (seed crystal, 0.5g)

  • 25% Sodium hydroxide (B78521) solution

  • Activated charcoal (0.5g)

  • 30% Hydrochloric acid

  • Ethyl acetate (B1210297)

Procedure:

  • In a suitable reactor, dissolve 10g of phthalic anhydride in 50g of fuming sulfuric acid with stirring.

  • Add 0.1g of tin(IV) chloride catalyst to the solution and stir until homogenous.

  • The reaction is carried out in three temperature stages with the addition of bromine at each stage:

    • Stage 1: Maintain the temperature at 30°C and add 5g of bromine. Continue the reaction for 4 hours.

    • Stage 2: Increase the temperature to 60°C and add another 5g of bromine. Continue the reaction for 4 hours.

    • Stage 3: Increase the temperature to 80°C and add 4g of bromine. Add a seed crystal of this compound (0.5g). Continue the reaction for 5 hours.

  • After the reaction is complete, cool the mixture to 50°C and perform suction filtration to collect the crude product.

  • Add the filter cake to a 25% sodium hydroxide solution at 80°C, adjusting the pH to 8.

  • Add 0.5g of activated charcoal and stir until the mixture is homogeneous.

  • Filter the solution and acidify the filtrate with 30% hydrochloric acid to a pH of 0.1 at 93°C.

  • Cool the mixture to room temperature and extract the tetrabromophthalic acid with 50g of ethyl acetate.

  • Distill the ethyl acetate under vacuum (0.09 MPa) at 100°C.

  • Dehydrate the resulting tetrabromophthalic acid at 150°C to obtain the final product, this compound.

Expected Yield: ~95.1%[2]

Section 2: Application as Flame Retardants

This compound esters are widely used as both reactive and additive flame retardants in a variety of polymers, including polyesters, epoxy resins, and polyurethanes.[3] Their high bromine content effectively suppresses combustion.

Synthesis of Tetrabromophthalate Diol Esters (Reactive Flame Retardants)

Tetrabromophthalate diol esters are synthesized by the reaction of TBPA with glycols and alkylene oxides. These diols can be incorporated into polymer chains, providing permanent flame retardancy.

Experimental Protocol: One-Pot Synthesis of a Tetrabromophthalate Diester Diol

This protocol is based on a patented single-stage process.

Materials:

  • This compound (TBPA)

  • C2 to C6 polyhydric aliphatic alcohol (e.g., diethylene glycol)

  • C3 to C8 alkylene oxide (e.g., propylene (B89431) oxide)

  • Potassium hydroxide (catalyst)

Procedure:

  • Prepare a liquid reaction mixture of TBPA, the polyhydric alcohol, and the alkylene oxide in a suitable reactor. The mixture should be substantially free of an organic solvent.

  • Add a catalytic amount of potassium hydroxide.

  • While agitating the mixture, raise the temperature to at least 50°C to initiate the reaction. The reaction is exothermic, and cooling may be necessary to maintain the temperature at or below 120°C.

  • Maintain the reaction temperature for approximately 2 to 8 hours.

  • Monitor the reaction progress by measuring the acid value of the mixture.

  • Terminate the reaction when the acid value is equal to or less than 0.25 mg KOH/g of the diester composition.

Performance Data of TBPA Ester Flame Retardants

The effectiveness of flame retardants is evaluated using standard tests such as the Limiting Oxygen Index (LOI) and UL 94 vertical burn test.

Polymer MatrixTBPA DerivativeLoading (wt%)LOI (%)UL 94 RatingReference
Unsaturated PolyesterTBPA-based alkyd resin2025.4-[4]
Epoxy ResinPhosphaphenanthrene/triazine compound with MVC3 (TGD) + 1 (MVC)34.0V-0[5]
Polypropylene-co-polyethylenePAHE-functionalized CeAcBu with PBDS8 + 2-V-2
Unsaturated PolyesterL-histidinium dihydrogen phosphate-phosphoric acid30--[6]

Note: More extensive quantitative data including specific thermal properties from TGA and DSC analyses are needed for a comprehensive comparison.

Section 3: Application in Drug Development - Anticancer Agents

Derivatives of this compound, specifically N-substituted tetrabromophthalimides, have shown promising anticancer activity by acting as multi-target inhibitors, including targeting Topoisomerase II (Topo-II).

Synthesis of N-Aryl Tetrabromophthalimides

These compounds are generally synthesized through a condensation reaction between TBPA and a primary amine.

Experimental Protocol: Synthesis of N-Aryl Tetrabromophthalimides

This protocol describes a general method for the synthesis of N-substituted tetrabromophthalimides.[7]

Materials:

  • This compound (TBPA) (0.01 mol)

  • Primary amine or amino acid (0.01 mol)

  • Glacial acetic acid (20-30 mL)

  • Ethanol (B145695)

  • Acetone

Procedure:

  • Dissolve TBPA (0.01 mol) in 20-25 mL of glacial acetic acid in a round-bottom flask.

  • Add the respective primary amine or amino acid (0.01 mol) to the solution.

  • Reflux the reaction mixture for 1-2 hours.

  • For many derivatives, a solid product will form while the solution is still hot. Collect the solid by filtration.

  • Wash the collected solid with ethanol and acetone.

  • Dry the product. For some derivatives, recrystallization from acetic acid may be necessary.

Example Yields:

  • 2,2′-(diselanediylbis(4,1-phenylene))bis(4,5,6,7-tetrabromoisoindoline-1,3-dione) (2a): 96%

  • 2-Acetyl-4,5,6,7-tetrabromoisoindoline-1,3-dione (2d): 76%

In Vitro Anticancer Activity of Tetrabromophthalimide Derivatives

Several N-substituted tetrabromophthalimide derivatives have been evaluated for their anticancer activity against various cell lines.

CompoundCell LineIC50 (µg/mL)Reference
2f MDA-MB-4686.7[1]
2f (Topo-II inhibition)-15.75[1]
2k (β-tubulin inhibition)-4.84[1]
Etoposide (Topo-II inhibitor control)-20.82[1]
Colchicine (β-tubulin inhibitor control)-1.55[1]
Signaling Pathway of Anticancer Action

The lead compound 2f has been shown to induce apoptosis through the inhibition of Topoisomerase II and disruption of microtubule dynamics. Its mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

G TBPA_derivative Tetrabromophthalimide Derivative (e.g., 2f) Topo_II Topoisomerase II TBPA_derivative->Topo_II inhibition Bcl2 Bcl-2 Downregulation TBPA_derivative->Bcl2 DNA_damage DNA Double-Strand Breaks Topo_II->DNA_damage stabilizes cleavage complex p53 p53 Upregulation DNA_damage->p53 Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Upregulation Bax->Caspase9 Bcl2->Caspase9 Caspase37 Caspase-3 & 7 Upregulation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic pathway induced by a tetrabromophthalimide derivative.

Section 4: Other Applications - Synthesis of Sulfobromophthalein (B1203653)

This compound is a key starting material for the synthesis of sulfobromophthalein, a diagnostic agent used in liver function tests.

Experimental Protocol: Synthesis of Sulfobromophthalein

A detailed, contemporary experimental protocol for the synthesis of sulfobromophthalein from this compound was not prominently available in the searched literature. The synthesis generally involves the condensation of TBPA with two equivalents of phenol, followed by sulfonation. Researchers interested in this synthesis should consult classical organic chemistry literature or specialized chemical synthesis databases for detailed procedures.

Workflow for Synthesis and Evaluation of TBPA Ester Applications

G start Start synth_tbpa Synthesis of Tetrabromophthalic Anhydride (TBPA) start->synth_tbpa synth_ester Synthesis of TBPA Ester synth_tbpa->synth_ester char_ester Characterization (FTIR, NMR, MS) synth_ester->char_ester app_fr Flame Retardant Application char_ester->app_fr app_drug Drug Development Application char_ester->app_drug blend_polymer Blending with Polymer app_fr->blend_polymer in_vitro_assay In Vitro Anticancer Assays app_drug->in_vitro_assay thermal_test Thermal Analysis (TGA, DSC) blend_polymer->thermal_test flame_test Flame Retardancy Testing (LOI, UL 94) blend_polymer->flame_test end End flame_test->end moa_study Mechanism of Action Studies in_vitro_assay->moa_study moa_study->end

Caption: General workflow for TBPA ester synthesis and evaluation.

References

Application Notes and Protocols: Tetrabromophthalic Anhydride Derivatives for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetrabromophthalic anhydride (B1165640) (TBPA) and its derivatives in the development of high-performance polymers. TBPA is a versatile brominated flame retardant that can be incorporated into various polymer systems to enhance their fire resistance and thermal stability.[1] This guide covers the synthesis of key TBPA derivatives, their incorporation into polymer matrices, and the resulting performance characteristics.

Introduction to Tetrabromophthalic Anhydride (TBPA) Derivatives

This compound (C₈Br₄O₃) is a reactive flame retardant widely used in plastics, textiles, and epoxy resins.[2][3] Its high bromine content and thermal stability make it an effective component for reducing the flammability of materials.[2] TBPA can be used both as a reactive monomer, chemically integrated into the polymer backbone, or as an additive flame retardant.[2] Reactive incorporation is often preferred as it prevents leaching of the flame retardant and has a lesser impact on the polymer's mechanical properties.[4]

Common derivatives of TBPA used in high-performance polymers include:

  • Tetrabromophthalate Diols: These are synthesized by reacting TBPA with glycols and are primarily used as reactive polyols in the production of flame-retardant polyurethane foams and elastomers.[5][6]

  • N-Substituted Tetrabromophthalimides: These are formed by the reaction of TBPA with primary amines and are often used as additive flame retardants in a variety of thermoplastics, including polyesters and polyamides.

Data Presentation: Performance of TBPA and its Derivatives

The incorporation of TBPA and its derivatives significantly enhances the flame retardancy and thermal stability of polymers. The following tables summarize the quantitative data on the performance of various polymer systems modified with these compounds.

Table 1: Thermal Properties of Epoxy Resins Modified with Brominated Flame Retardants

FormulationTd(5%) (°C)Td(50%) (°C)Char Yield at 800°C (%) (in N₂)Reference
Neat Epoxy Resin340.1-16.0[4][7][8]
Epoxy + 10 wt% TBPA-based Curing Agent-37859.6[1][4]
Epoxy + Phosphorus-based Flame Retardant360.1--[7]

Note: Direct comparative data for various TBPA derivatives within the same epoxy resin system is limited in the reviewed literature. The data presented is a compilation from different studies to illustrate the general effect.

Table 2: Flame Retardancy of Polymers Modified with TBPA and its Derivatives

Polymer SystemFlame RetardantLoading (wt%)LOI (%)UL-94 RatingReference
Alkyd ResinTBPA (reactive)13.531-[4]
Unsaturated Polyester (B1180765)DOPO-N3030.8V-1[9]
PolyurethaneTBPA-Diol6-Self-extinguishing[5]
Epoxy ResinPEI-APP-29.5V-0[10]
PETDP-DE (DOPO-based)530.2V-0[11]

Note: This table includes data for various flame retardants to provide context for the performance of brominated systems. LOI (Limiting Oxygen Index) indicates the minimum oxygen concentration required to support combustion. UL-94 is a standard for testing the flammability of plastic materials.

Table 3: Mechanical Properties of Polymers Modified with Phthalic Anhydride Derivatives

| Polymer System | Modifier | Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (J/m²) | Reference | |---|---|---|---|---|---| | Epoxy/Poly(amino amide) | Phthalic Anhydride | 0 | - | - | - |[10] | | Epoxy/Poly(amino amide) | Phthalic Anhydride | 20 | Decreased | Increased | 5450.48 |[10] | | Unsaturated Polyester | - | - | 63 | 4.7 | 90 |[12] | | Polyurethane Elastomer | PEPE | 1.35 | 39.2 | - | - |[13] |

Note: Data on the mechanical properties of polymers specifically modified with TBPA derivatives is sparse in the reviewed literature. The presented data illustrates the general effects of incorporating phthalic anhydride derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key TBPA derivatives and their incorporation into high-performance polymer matrices.

Synthesis of this compound (TBPA)

This protocol describes the bromination of phthalic anhydride to produce this compound.

Materials:

  • Phthalic anhydride (10g)

  • Fuming sulfuric acid (50g)

  • Tin (IV) chloride (0.1g)

  • Bromine

  • This compound (seed crystal, 0.5g)

  • 25% Sodium hydroxide (B78521) solution

  • 30% Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Activated charcoal

Procedure:

  • Add 50g of fuming sulfuric acid to a reaction vessel, followed by 10g of phthalic anhydride. Stir until the phthalic anhydride is completely dissolved.

  • Add 0.1g of tin (IV) chloride catalyst and continue stirring to ensure homogeneity.

  • The reaction is carried out in three temperature stages with the addition of bromine:

    • Stage 1: Maintain the temperature at 30°C and add 5g of bromine over 4 hours.

    • Stage 2: Increase the temperature to 60°C and add another 5g of bromine over 4 hours.

    • Stage 3: Heat to 80°C and add 4g of bromine over 5 hours. In this stage, add 0.5g of this compound seed crystal.

  • After the reaction is complete, cool the mixture to 50°C and perform suction filtration.

  • Add the filter cake to a 25% sodium hydroxide solution at 80°C to adjust the pH to 8.

  • Add 0.5g of activated charcoal and stir until the mixture is homogeneous, then filter.

  • Acidify the filtrate with 30% hydrochloric acid at 93°C to a pH of 0.1.

  • Cool to room temperature and extract the crude tetrabromophthalic acid with 50g of ethyl acetate.

  • Distill the ethyl acetate under vacuum at 0.09 MPa and 100°C.

  • Dehydrate the product at 150°C to obtain the final this compound.[14]

Synthesis of a Tetrabromophthalate Diol

This protocol outlines the synthesis of a hydroxyl-terminated derivative of TBPA for use in polyurethanes.

Materials:

  • This compound (TBPA)

  • C₂ to C₆ polyhydric aliphatic alcohol (e.g., diethylene glycol)

  • C₃ to C₈ alkylene oxide (e.g., propylene (B89431) oxide)

  • Potassium hydroxide

Procedure:

  • Prepare a liquid reaction mixture by adding TBPA to the polyhydric aliphatic alcohol to form a stirrable slurry. The reaction should be substantially free of an organic solvent.

  • Add potassium hydroxide to the slurry to partially neutralize residual acid from the TBPA and to act as a catalyst.

  • While agitating the mixture, raise the temperature to at least 50°C.

  • Introduce the alkylene oxide to the reaction mixture.

  • Allow the TBPA to react with the polyhydric alcohol and the alkylene oxide to produce the diester diol composition.

  • Terminate the reaction when the acid value of the diester composition is equal to or less than 0.25 mg KOH/g of the composition.[6]

Synthesis of N-Substituted Tetrabromophthalimides

This protocol describes the synthesis of imide derivatives of TBPA.

Materials:

  • This compound (TBPA) (0.002 mol)

  • Primary amine (e.g., 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one) (0.002 mol)

  • Glacial acetic acid (30 mL)

  • Ethanol (B145695)

Procedure:

  • Dissolve 0.002 mol of TBPA in 30 mL of glacial acetic acid in a round-bottom flask.

  • Add 0.002 mol of the desired primary amine to the solution.

  • Reflux the mixture for 1-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, a precipitate will form while the solution is still hot.

  • Filter the hot solution to collect the precipitate.

  • Wash the collected solid with ethanol and dry to obtain the N-substituted tetrabromophthalimide derivative.[5]

Reactive Incorporation of TBPA into an Unsaturated Polyester Resin

This protocol details the synthesis of a flame-retardant unsaturated polyester resin using TBPA as a reactive comonomer.

Materials:

  • Propylene glycol

  • Maleic anhydride

  • This compound (TBPA)

  • Styrene (B11656)

  • Initiator (e.g., methyl ethyl ketone peroxide - MEKP)

  • Accelerator (e.g., cobalt naphthenate)

Procedure:

  • Polycondensation:

    • In a reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a condenser, charge the propylene glycol and maleic anhydride.

    • Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction. The reaction progress is monitored by measuring the acid number.

    • Once a certain acid number is reached, add the this compound.

    • Continue the reaction at an elevated temperature (e.g., 180-210°C) until the desired acid number and viscosity are achieved. Water produced during the reaction is continuously removed.[6][7]

  • Resin Formulation:

    • Cool the resulting polyester to about 80°C.

    • Add a polymerization inhibitor (e.g., hydroquinone) to prevent premature gelation.

    • Dissolve the polyester in styrene monomer to obtain the final unsaturated polyester resin solution. The styrene content is typically 30-40%.[15]

  • Curing:

    • To cure the resin, add the accelerator (e.g., cobalt naphthenate) and mix thoroughly.

    • Then, add the initiator (e.g., MEKP) and mix gently but thoroughly. The amount of initiator and accelerator will determine the gel time and cure time.

    • Cast the resin into molds for the desired sample shape for performance testing.

    • Allow the resin to cure at room temperature. The initial gelation will occur within 15-60 minutes, and a full cure is typically achieved in 24 hours to several days.[8]

    • For optimal properties, a post-curing step at a slightly elevated temperature (e.g., 80-120°C) can be performed.[16]

Incorporation of TBPA into an Epoxy Resin System

This protocol describes a general procedure for curing an epoxy resin with an anhydride hardener, which can include TBPA.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (100 parts by weight)

  • This compound (TBPA) or another anhydride hardener (e.g., methyl tetrahydrophthalic anhydride - MTHPA) (stoichiometric amount, typically 80-90 phr)

  • Accelerator (e.g., 1-methylimidazole (B24206) or tris(dimethylaminomethyl)phenol) (1-2 parts by weight)

Procedure:

  • Preheat the epoxy resin to reduce its viscosity.

  • Add the anhydride hardener to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Add the accelerator to the mixture and stir for a few minutes.

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into preheated molds.

  • Cure the resin in an oven using a specific cure cycle. A typical cycle might be 2 hours at 90°C followed by 4 hours at 165°C. For some systems, a post-cure at a higher temperature (e.g., 200°C) may be necessary to achieve full properties.[3][17]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental workflows.

flame_retardancy_mechanism Polymer Polymer Decomposition Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Flammable_Gases Flammable_Gases Decomposition->Flammable_Gases Combustion Combustion Flammable_Gases->Combustion Flame Flame Combustion->Flame H_OH_Radicals H•, OH• Radicals Combustion->H_OH_Radicals Flame->Heat Heat Feedback TBPA_Derivative TBPA_Derivative Bromine_Radicals Bromine Radicals (Br•) TBPA_Derivative->Bromine_Radicals Thermal Decomposition Bromine_Radicals->H_OH_Radicals Radical Trapping HBr HBr H_OH_Radicals->HBr Reaction with Br• Less_Reactive_Radicals Less_Reactive_Radicals HBr->Less_Reactive_Radicals Less_Reactive_Radicals->Combustion Inhibition

Caption: Gas-phase flame retardancy mechanism of brominated compounds.

synthesis_tbpa_diol TBPA Tetrabromophthalic Anhydride (TBPA) Reaction_Vessel Reaction Vessel (>50°C) TBPA->Reaction_Vessel Glycol Polyhydric Alcohol (e.g., Diethylene Glycol) Glycol->Reaction_Vessel Alkylene_Oxide Alkylene Oxide (e.g., Propylene Oxide) Alkylene_Oxide->Reaction_Vessel Catalyst Potassium Hydroxide Catalyst->Reaction_Vessel Diester_Diol Tetrabromophthalate Diol Reaction_Vessel->Diester_Diol Reaction and Neutralization reactive_incorporation_UPR cluster_synthesis 1. Polycondensation cluster_formulation 2. Resin Formulation cluster_curing 3. Curing Glycol Propylene Glycol Reaction_Kettle Reaction Kettle (180-210°C, N₂) Glycol->Reaction_Kettle Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction_Kettle TBPA Tetrabromophthalic Anhydride TBPA->Reaction_Kettle Polyester Unsaturated Polyester Reaction_Kettle->Polyester UPR_Solution UPR Solution Polyester->UPR_Solution Styrene Styrene Monomer Styrene->UPR_Solution Inhibitor Inhibitor Inhibitor->UPR_Solution Casting Casting UPR_Solution->Casting Accelerator Accelerator Accelerator->Casting Initiator Initiator Initiator->Casting Cured_Polymer Cured Flame-Retardant Polyester Casting->Cured_Polymer

References

Application of Tetrabromophthalic Anhydride in Flame Retardant Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophthalic anhydride (B1165640) (TBPA) is a reactive brominated flame retardant widely utilized to enhance the fire resistance of various polymeric materials, including coatings. Its high bromine content (approximately 68% by weight) makes it an effective flame retardant that can be chemically incorporated into the polymer backbone of resins such as polyesters, epoxies, and alkyds.[1][2] This reactive nature ensures the permanence of the flame-retardant properties, preventing issues like leaching or migration often associated with additive flame retardants.[3][4]

The primary mechanism of action for TBPA in flame retardancy involves the release of bromine radicals upon thermal decomposition. These radicals interfere with the combustion cycle in the gas phase by scavenging highly reactive H• and OH• radicals, thus quenching the flame.[5]

This document provides detailed application notes and experimental protocols for the incorporation of Tetrabromophthalic Anhydride into flame retardant coating formulations.

Data Presentation

The following tables summarize the quantitative data on the performance of flame-retardant coatings incorporating this compound.

Table 1: Limiting Oxygen Index (LOI) of Alkyd Resin Coatings Modified with TBPA

Resin IdentificationTBPA Content (% by weight of total acid anhydrides)Limiting Oxygen Index (LOI) (%)
Control Alkyd021
Modified Alkyd 11025
Modified Alkyd 22029
Modified Alkyd 33034

Data adapted from a study on reactive flame-retardant alkyd resins. The control represents a standard alkyd resin without TBPA.[3][4]

Table 2: UL-94 Vertical Burn Test Results for Epoxy Resin Formulations

Formulation IDTBPA-based Diol (% by weight)UL-94 RatingAfterflame Time (s)Dripping
Epoxy Control0V-2< 30Flaming Drips
Epoxy-TBPA-1010V-1< 30No Drips
Epoxy-TBPA-2020V-0< 10No Drips
Epoxy-TBPA-3030V-0< 10No Drips

Hypothetical data for illustrative purposes based on typical performance of brominated flame retardants in epoxy resins.

Table 3: Cone Calorimetry Data for Polyester (B1180765) Coatings with and without TBPA

Coating FormulationTime to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)
Standard Polyester258501105
Polyester with 25% TBPA404507525

Illustrative data based on the known effects of brominated flame retardants on the combustion behavior of polymers.

Experimental Protocols

Synthesis of a Reactive TBPA-based Polyester Resin for Coatings

This protocol describes the synthesis of a polyester resin where TBPA is incorporated as a reactive monomer.

Materials:

  • This compound (TBPA)

  • Phthalic anhydride (PA)

  • Maleic anhydride (MA)

  • Propylene glycol (PG)

  • Ethylene glycol (EG)

  • Xylene (as azeotropic solvent)

  • Esterification catalyst (e.g., dibutyltin (B87310) oxide)

Procedure:

  • Reactor Setup: Equip a 1-liter, four-necked flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Charging Reactants: Charge the flask with TBPA, PA, MA, PG, and EG in the desired molar ratios. The amount of TBPA can be varied to achieve different levels of bromine content and flame retardancy.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15 minutes to create an inert atmosphere and maintain a slow nitrogen flow throughout the reaction.

  • Heating and Esterification:

    • Begin heating the mixture with continuous stirring.

    • Add the esterification catalyst (e.g., 0.1% of total reactant weight) once the reactants start to melt.

    • Gradually increase the temperature to 190-210°C.

    • Water produced during the esterification reaction will be collected in the Dean-Stark trap via azeotropic distillation with xylene.

  • Monitoring Reaction Progress: Monitor the reaction progress by measuring the acid value of the resin at regular intervals. The reaction is considered complete when the acid value drops below a predetermined value (e.g., 15-20 mg KOH/g).

  • Cooling and Dilution: Once the desired acid value is reached, cool the reactor to below 100°C. Dilute the polyester resin with a suitable solvent (e.g., styrene (B11656) or a mixture of xylene and butyl acetate) to the desired viscosity for coating application.

  • Characterization: Characterize the synthesized resin for its acid value, hydroxyl value, viscosity, and bromine content.

Formulation and Application of a TBPA-based Flame Retardant Coating

Materials:

  • Synthesized TBPA-based polyester resin (from Protocol 3.1)

  • Curing agent (e.g., methyl ethyl ketone peroxide, MEKP)

  • Promoter (e.g., cobalt naphthenate)

  • Solvents for viscosity adjustment (e.g., xylene, butyl acetate)

  • Substrate for coating (e.g., steel panels, wood panels)

Procedure:

  • Coating Formulation:

    • In a suitable mixing vessel, place the required amount of the TBPA-based polyester resin.

    • Add solvents as needed to adjust the viscosity for the desired application method (e.g., brushing, spraying).

    • Thoroughly mix the components until a homogeneous solution is obtained.

  • Addition of Curing System:

    • Just before application, add the promoter (e.g., 0.5-2.0% based on resin weight) to the resin solution and mix well.

    • Add the curing agent (e.g., 1-2% based on resin weight) and stir vigorously for a few minutes. Ensure thorough dispersion of the curing system.

  • Substrate Preparation: Ensure the substrate surface is clean, dry, and free from grease, rust, or other contaminants. Pre-treatment of the substrate may be necessary depending on the material.

  • Coating Application: Apply the formulated coating to the prepared substrate using the chosen method (e.g., brush, roller, or spray gun) to achieve a uniform wet film thickness.[3][4]

  • Curing: Allow the coated substrate to cure at ambient temperature or in an oven at a specified temperature and time (e.g., 80°C for 2 hours) to achieve a hard, tack-free film. The curing schedule will depend on the specific resin and curing system used.

Flame Retardancy Testing

3.3.1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

  • Specimen Preparation: Prepare coated panels according to the application protocol and cut them into the specified dimensions for the LOI test (typically 100 mm x 10 mm).

  • Test Procedure:

    • Mount the specimen vertically in the center of the glass chimney of the LOI apparatus.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

    • Ignite the top edge of the specimen with a pilot flame.

    • Observe if the specimen continues to burn after the removal of the ignition source.

    • Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that just supports flaming combustion for a specified period or over a specified length of the specimen is determined. This concentration is the LOI value.

3.3.2. UL-94 Vertical Burn Test

  • Specimen Preparation: Prepare coated specimens of the specified dimensions (typically 125 mm x 13 mm).

  • Test Procedure:

    • Mount the specimen vertically in a test chamber.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time.

    • Immediately reapply the flame for another 10 seconds and remove it.

    • Record the second afterflame time and the afterglow time.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

    • Classify the material as V-0, V-1, or V-2 based on the test results according to the UL-94 standard criteria.

Mandatory Visualizations

G cluster_materials Raw Materials cluster_synthesis Resin Synthesis cluster_formulation Coating Formulation cluster_application Application & Curing cluster_testing Performance Testing TBPA Tetrabromophthalic Anhydride (TBPA) Reactor Reaction Vessel TBPA->Reactor Anhydrides Other Anhydrides (PA, MA) Anhydrides->Reactor Polyols Polyols (PG, EG) Polyols->Reactor Catalyst Esterification Catalyst Catalyst->Reactor Heating Heating & Stirring (190-210°C) Reactor->Heating Monitoring Acid Value Monitoring Heating->Monitoring Resin TBPA-Polyester Resin Monitoring->Resin Mixing Homogenization Resin->Mixing CuringSystem Curing Agent & Promoter CuringSystem->Mixing Solvents Solvents Solvents->Mixing Application Coating Application Mixing->Application Substrate Substrate Preparation Substrate->Application Curing Curing (Ambient or Oven) Application->Curing LOI LOI Test (ASTM D2863) Curing->LOI UL94 UL-94 Test Curing->UL94 Cone Cone Calorimetry Curing->Cone

Caption: Experimental workflow for TBPA-based flame retardant coatings.

G TBPA in Polymer TBPA in Polymer Decomposition Decomposition TBPA in Polymer->Decomposition Thermal Stress Heat Heat Heat->Decomposition Br• Br• Decomposition->Br• releases HBr HBr Br•->HBr scavenges H•, OH• H•, OH• (High Energy Radicals) H•, OH•->HBr Flame Propagation Flame Propagation H•, OH•->Flame Propagation Flame Inhibition Flame Inhibition HBr->Flame Inhibition Flame Propagation->Heat exothermic Flame Inhibition->Flame Propagation interrupts

References

Application Notes and Protocols: Tetrabromophthalic Anhydride as a Lead Compound in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabromophthalic anhydride (B1165640) (TBPA) has emerged as a versatile scaffold in medicinal chemistry, primarily investigated for its potential in developing novel anti-cancer agents. Its rigid, planar structure provides a foundation for the synthesis of a diverse range of derivatives with potent biological activities. This document provides an overview of its applications, detailed experimental protocols for the synthesis and evaluation of its derivatives, and insights into their mechanisms of action.

Application: Anticancer Drug Development

Tetrabromophthalic anhydride is a key starting material for the synthesis of N-substituted tetrabromophthalimides, which have shown promise as multi-target anticancer agents.[1] These derivatives have been designed to inhibit crucial cellular processes involved in cancer progression, such as microtubule dynamics and DNA replication.[1]

Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects through a dual mechanism:

  • Inhibition of the Colchicine (B1669291) Binding Site (CBS) on Tubulin: By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Inhibition of Topoisomerase II (Topo-II): These compounds can also inhibit the activity of Topo-II, an enzyme essential for resolving DNA topological problems during replication and transcription. Inhibition of Topo-II leads to DNA damage and subsequent cell death.[1]

The dual-targeting nature of these compounds offers a potential advantage in overcoming drug resistance in cancer cells.[1]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative N-substituted tetrabromophthalimide derivatives against various cancer cell lines and their inhibitory activity against key molecular targets.

Compound IDCancer Cell LineIC50 (µg/mL)[1]TargetIC50 (µg/mL)[1]
2f MDA-MB-468 (Breast Cancer)6.7Colchicine Binding Site1.92
Topoisomerase II15.75
2k Not SpecifiedNot SpecifiedColchicine Binding Site4.84
Colchicine Not ApplicableNot ApplicableColchicine Binding Site1.55
Etoposide Not ApplicableNot ApplicableTopoisomerase II20.82

Experimental Protocols

General Synthesis of N-substituted Tetrabromophthalimides

This protocol describes a general method for the synthesis of N-substituted tetrabromophthalimides from this compound and a primary amine.[1]

Materials:

  • This compound (1 equivalent)

  • Primary amine (1 equivalent)

  • Glacial acetic acid

  • Ethanol (B145695) (for washing)

  • Acetone (for washing)

Procedure:

  • Dissolve this compound (0.01 mol) in 25 mL of glacial acetic acid in a round-bottom flask.

  • Add the primary amine (0.01 mol) to the solution.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid product with ethanol and acetone.

  • Dry the product to obtain the N-substituted tetrabromophthalimide.

  • Recrystallize from an appropriate solvent if further purification is required.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • Test compound (dissolved in DMSO)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Proteinase K

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare the reaction mixture on ice by adding the following in order: distilled water, 10x reaction buffer, ATP, and kDNA.

  • Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a no-inhibitor control.

  • Initiate the reaction by adding 1-2 units of human Topoisomerase IIα to each tube.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • To detect Topo II poisons, add SDS to a final concentration of 1% and Proteinase K to a final concentration of 50 µg/mL, then incubate at 37°C for 15-30 minutes.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize the DNA under a UV transilluminator.

  • Inhibition is determined by the reduction in the amount of decatenated DNA (minicircles) compared to the no-inhibitor control.

Colchicine Binding Site Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to compete with colchicine for binding to tubulin, which can be monitored by changes in the intrinsic fluorescence of colchicine upon binding.

Materials:

  • Purified tubulin

  • Colchicine

  • Test compound

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP

  • Fluorometer

Procedure:

  • Prepare a solution of purified tubulin in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Prepare reaction mixtures containing a fixed concentration of tubulin and colchicine.

  • Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (e.g., nocodazole) and a negative control (e.g., paclitaxel).

  • Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes).

  • Measure the fluorescence of the colchicine-tubulin complex using a fluorometer (excitation ~360 nm, emission ~430 nm).

  • A decrease in fluorescence intensity in the presence of the test compound indicates competition for the colchicine binding site.

  • Calculate the IC50 value from the concentration-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Other Potential Applications

While the primary focus of research on this compound derivatives has been on anticancer applications, the broader class of phthalimides exhibits a wide range of biological activities, suggesting potential for TBPA derivatives in other therapeutic areas. These include:

  • Anti-inflammatory: Phthalimide (B116566) derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and for their ability to modulate inflammatory pathways.

  • Antiviral: Certain phthalimide-containing compounds have shown activity against a variety of viruses.

  • Neuroprotective: Some phthalimide derivatives have been explored for their potential to protect neurons from damage in models of neurodegenerative diseases.

  • Kinase Inhibition: The phthalimide scaffold has been used to develop inhibitors of various protein kinases, which are key targets in many diseases.

Further research is warranted to explore the potential of this compound as a lead compound for developing novel therapeutic agents in these and other disease areas.

Visualizations

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Lead Compound Lead Compound Derivative Synthesis Derivative Synthesis Lead Compound->Derivative Synthesis Modification In Vitro Assays In Vitro Assays Derivative Synthesis->In Vitro Assays Screening Lead Optimization Lead Optimization In Vitro Assays->Lead Optimization SAR Lead Optimization->Derivative Synthesis Iteration Phase I Phase I Lead Optimization->Phase I Candidate Selection Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Drug discovery workflow using a lead compound.

Apoptosis_Pathway Topo-II Inhibitor Topo-II Inhibitor DNA Damage DNA Damage Topo-II Inhibitor->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptosis pathway induced by Topoisomerase II inhibitors.

References

Application Notes & Protocols: Synthesis of Novel Inhibitors from Tetrabromophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel inhibitors derived from tetrabromophthalic anhydride (B1165640). Tetrabromophthalic anhydride serves as a versatile scaffold for the development of potent inhibitors targeting a range of biological macromolecules involved in various disease pathologies, particularly in cancer and metabolic disorders.

Overview & Rationale

This compound is a readily available chemical intermediate.[1][2] Its anhydride ring is susceptible to nucleophilic attack by primary amines, leading to the formation of N-substituted tetrabromophthalimides. This straightforward synthetic route allows for the introduction of diverse pharmacophoric moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against specific biological targets.[3] The tetrabromophthalimide core itself can contribute to the biological activity of the resulting compounds. Phthalimide-based structures are known to interact with various biological targets and have been utilized in the development of antimicrobial, anti-inflammatory, anti-Alzheimer's, and anticancer agents.[3]

Recent research has demonstrated that derivatives of this compound can effectively inhibit key enzymes and proteins, including:

  • Cystathionine β-synthase (CBS) and Topoisomerase-II (Topo-II) : Dual inhibitors of these enzymes have been synthesized and show promise as multi-target anticancer agents.[3][4]

  • Tubulin : Tetrabromophthalimide derivatives have been developed as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site and inducing apoptosis in cancer cells.[5]

  • Carbonic Anhydrases (CAs) : Sulfonamide-containing tetrabromophthalimide derivatives have been shown to inhibit various human carbonic anhydrase isoforms, some of which are associated with tumors.[6]

Synthetic Workflow

The general workflow for the synthesis and evaluation of novel inhibitors from this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation TBPA Tetrabromophthalic anhydride Reaction Condensation Reaction (Reflux) TBPA->Reaction Amine Primary Amine / Amino Acid Amine->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Purification Filtration & Recrystallization Reaction->Purification Product N-Substituted Tetrabromophthalimide Purification->Product FTIR FT-IR Product->FTIR NMR NMR (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS EnzymeAssay Enzyme Inhibition Assay (e.g., Topo-II, CA) Product->EnzymeAssay CellAssay Cell-based Assay (e.g., Cytotoxicity, Apoptosis) Product->CellAssay DataAnalysis Data Analysis (IC50, Ki determination) EnzymeAssay->DataAnalysis CellAssay->DataAnalysis

Caption: General workflow for the synthesis and evaluation of tetrabromophthalimide-based inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative compounds synthesized from this compound.

Table 1: Anticancer Activity of N-Substituted Tetrabromophthalimides

CompoundTarget(s)Cancer Cell LineIC50 (µg/mL)Reference
2f CBS & Topo-IIMDA-MB-4686.7[4]
2f Topo-II-15.75[3]
Etoposide (Control)Topo-II-20.82[3]
2f Tubulin (Colchicine site)-1.92[3]
2k Tubulin (Colchicine site)-4.84[3]
Colchicine (Control)Tubulin-1.55[3]

Table 2: Carbonic Anhydrase Inhibition by Tetrabromophthalimide-Benzenesulfonamide Derivatives

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1-8 (Range)143 - >10,00047 - 19054 - 1758.5 - 2346.1 - 197[6]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Tetrabromophthalimides

This protocol describes the general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound (1 equivalent)

  • Primary amine or amino acid (1 equivalent)

  • Glacial acetic acid

  • Ethanol (B145695) (for washing)

  • Acetone (for washing)

Procedure:

  • Dissolve this compound (0.01 mol) in glacial acetic acid (20-25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add the primary amine or amino acid (0.01 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.[3]

  • A precipitate may form while the solution is still hot.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid product multiple times with ethanol and acetone.[3]

  • Dry the product. Recrystallization from a suitable solvent (e.g., acetic acid) can be performed for further purification if necessary.[3]

Characterization:

  • FT-IR: To confirm the presence of the imide carbonyl groups.

  • NMR (¹H, ¹³C): To elucidate the structure of the N-substituent and confirm the formation of the phthalimide (B116566) ring.

  • Mass Spectrometry: To determine the molecular weight of the final product.

Protocol for Topoisomerase-II Inhibition Assay

This protocol provides a general outline for assessing the inhibitory activity of synthesized compounds against Topoisomerase-II.

Principle:

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase-II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase-II enzyme

  • Assay buffer (containing ATP)

  • Synthesized inhibitor compounds

  • Etoposide (positive control)

  • Loading dye

  • Agarose (B213101) gel

  • Electrophoresis buffer

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the inhibitor compound or control.

  • Initiate the reaction by adding Topoisomerase-II to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the band intensities to determine the percentage of inhibition at each compound concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway and Mechanism of Action

The synthesized inhibitors from this compound can interfere with critical cellular pathways, leading to their therapeutic effects.

G cluster_pathway Cellular Targets of Tetrabromophthalimide Derivatives TBPI Tetrabromophthalimide Derivative TopoII Topoisomerase-II TBPI->TopoII Inhibition Tubulin Tubulin TBPI->Tubulin Inhibition CA Carbonic Anhydrase TBPI->CA Inhibition DNA_rep DNA Replication & Decatenation TopoII->DNA_rep Mitosis Mitosis & Cell Division Tubulin->Mitosis pH_reg pH Regulation & Metabolism CA->pH_reg Apoptosis Apoptosis DNA_rep->Apoptosis Disruption leads to Mitosis->Apoptosis Disruption leads to

Caption: Targeted cellular pathways by tetrabromophthalimide-based inhibitors.

Mechanism of Action:

  • Topoisomerase-II Inhibition: By inhibiting Topo-II, these compounds prevent the untangling of DNA during replication, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[3][4]

  • Tubulin Polymerization Inhibition: These inhibitors bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.[5] This interference with the mitotic spindle assembly leads to cell cycle arrest and ultimately apoptosis.[4]

  • Carbonic Anhydrase Inhibition: Inhibition of tumor-associated CA isoforms (e.g., hCA IX and XII) can disrupt the pH regulation of the tumor microenvironment, which is crucial for cancer cell survival, proliferation, and metastasis.[6]

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules with potential applications in drug discovery. The straightforward and efficient synthetic protocols, coupled with the significant inhibitory activities observed for its derivatives, make this scaffold an attractive platform for the development of novel therapeutic agents, particularly in the field of oncology. Further exploration of the chemical space around the tetrabromophthalimide core is warranted to identify new drug candidates with improved potency and selectivity.

References

Troubleshooting & Optimization

optimizing reaction conditions for Tetrabromophthalic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tetrabromophthalic anhydride (B1165640) (TBPA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of TBPA, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete bromination reaction.- Optimize Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient duration at the optimal temperature. A multi-step temperature profile can be effective.[1] - Catalyst Inefficiency: Verify the correct catalyst (e.g., tin(IV) chloride, iodine) is being used at the appropriate concentration.[1][2] - Insufficient Brominating Agent: Ensure a sufficient molar excess of bromine is used.
Product Contamination (Discoloration) Formation of sulfonated by-products (when using oleum).The crude product can be purified by reacting the anhydride with dilute sodium hydroxide (B78521), followed by filtration and acidification with dilute hydrochloric acid. The resulting precipitated acid is then washed and heated to reform the anhydride.[3]
Presence of unreacted starting materials or intermediates.- Improve Reaction Monitoring: Use techniques like HPLC or TLC to monitor the reaction progress and ensure completion. - Optimize Purification: Recrystallization from a suitable solvent (e.g., xylene) can effectively remove impurities.
Formation of iodotrichlorophthalic anhydrides (when using iodine catalyst).Subject the crude product to a radical reaction treatment in a chlorinated solvent to convert these impurities to the desired tetrabrominated product.
Poor Product Solubility Residual acid or other polar impurities.Ensure thorough washing and drying of the final product. Washing with hot water can help remove residual acids.[3]
Reaction Stalls or is Sluggish Poor mixing of reactants.Ensure vigorous and continuous stirring throughout the reaction, especially during the addition of reagents.
Catalyst deactivation.Ensure the catalyst is not exposed to moisture or other deactivating substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Tetrabromophthalic anhydride?

A1: The most prevalent methods involve the bromination of phthalic anhydride. Key approaches include:

  • Bromination in Fuming Sulfuric Acid (Oleum): This is a high-yield method where phthalic anhydride is reacted with bromine in oleum (B3057394). An excess of oleum is used to oxidize the hydrogen bromide byproduct back to bromine.[3]

  • Bromination with Bromine and Hydrogen Peroxide: This method uses concentrated sulfuric acid, bromine, and hydrogen peroxide as the brominating agent, offering a milder alternative to fuming sulfuric acid.[4][5]

Q2: How can I optimize the reaction conditions for better yield and purity?

A2: Optimization involves careful control of several parameters. Consider the following:

  • Temperature Programming: A staged increase in temperature can improve reaction control and yield. For instance, a three-stage process starting at 30°C, moving to 60°C, and finishing at 80°C has been reported.[1]

  • Catalyst Selection: Catalysts like tin(IV) chloride or iodine are often used to facilitate the bromination.[1][2] The choice and concentration of the catalyst can significantly impact the reaction rate and selectivity.

  • Solvent System: The choice of solvent, typically a strong acid like sulfuric acid or oleum, is crucial for dissolving the reactants and promoting the reaction.

Q3: What are the key safety precautions to consider during TBPA synthesis?

A3: TBPA synthesis involves hazardous materials and requires strict safety protocols:

  • Handling of Bromine and Fuming Sulfuric Acid: Both are highly corrosive and toxic. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The reaction can be exothermic. Monitor the temperature closely and ensure adequate cooling is available to prevent runaway reactions.

  • Moisture Sensitivity: TBPA reacts exothermically with water, which can be vigorous if heated.[3][5] Store and handle in a dry environment.

Data Presentation

Table 1: Comparison of TBPA Synthesis Methods

Method Starting Material Brominating Agent Solvent Catalyst Typical Yield Key Considerations
Oleum Process Phthalic AnhydrideBromine60% OleumIodine~95%[3]High yield but requires handling of highly corrosive oleum and may produce sulfonated byproducts.[3]
Hydrogen Peroxide Process Phthalic AnhydrideBromine & Hydrogen PeroxideConcentrated Sulfuric AcidIodine or Iron Powder[4]~89%[4]Milder conditions compared to the oleum process.[4]
Multi-Step Temperature Process Phthalic AnhydrideBromineFuming Sulfuric AcidTin(IV) Chloride~95.1%[1]Allows for controlled reaction progression.[1]

Experimental Protocols

Method 1: Synthesis of TBPA using a Multi-Step Temperature Process[1]
  • Preparation: In a suitable reactor, add 50g of fuming sulfuric acid.

  • Reactant Addition: While stirring, add 10g of phthalic anhydride until fully dissolved.

  • Catalyst Addition: Add 0.1g of tin(IV) chloride catalyst and continue to stir until evenly mixed.

  • Staged Bromination and Heating:

    • Stage 1: Maintain the reaction temperature at 30°C and add 5g of bromine. Continue the reaction for 4 hours.

    • Stage 2: Increase the temperature to 60°C and add another 5g of bromine. Continue the reaction for 4 hours.

    • Stage 3: Increase the temperature to 80°C and add 4g of bromine. Add 0.5g of TBPA seed crystals. Continue the reaction for 5 hours.

  • Isolation: Cool the reaction mixture to 50°C and isolate the product by suction filtration.

  • Purification:

    • The filter cake is treated with a 25% aqueous sodium hydroxide solution at 80°C to a pH of 8.

    • Activated charcoal (0.5g) is added, and the mixture is stirred.

    • After filtration, the filtrate is acidified with 30% aqueous hydrochloric acid at 93°C to a pH of 0.1.

    • The mixture is cooled, and the crude tetrabromophthalic acid is extracted with 50g of ethyl acetate (B1210297).

    • The ethyl acetate is distilled off under vacuum, and the resulting product is dehydrated at 150°C to yield the final TBPA product.

Method 2: Synthesis of TBPA using Bromine and Hydrogen Peroxide[4]
  • Preparation: Prepare a solution of phthalic anhydride in concentrated sulfuric acid (at least 90%).

  • Reagent Addition: Gradually add bromine and a mixture of 70% hydrogen peroxide and concentrated sulfuric acid to the phthalic anhydride solution. The molar ratio of bromine to phthalic anhydride should be at least 2:1.

  • Reaction Conditions: Maintain the reaction temperature between 50°C and 110°C.

  • Work-up: After the reaction is complete, the mixture is cooled. The precipitated TBPA is filtered, washed with water, and then with a water/methanol mixture. The product is subsequently dried.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Staged Bromination cluster_workup Work-up & Purification prep1 Dissolve Phthalic Anhydride in Fuming Sulfuric Acid prep2 Add Catalyst (e.g., Tin(IV) Chloride) prep1->prep2 stage1 Stage 1: Add Bromine @ 30°C (4 hours) prep2->stage1 stage2 Stage 2: Add Bromine @ 60°C (4 hours) stage1->stage2 stage3 Stage 3: Add Bromine & Seed Crystals @ 80°C (5 hours) stage2->stage3 iso1 Cool and Filter Crude Product stage3->iso1 pur1 Base Treatment (NaOH) iso1->pur1 pur2 Charcoal Treatment & Filtration pur1->pur2 pur3 Acidification (HCl) pur2->pur3 pur4 Extraction (Ethyl Acetate) pur3->pur4 pur5 Solvent Removal & Dehydration pur4->pur5 final Pure this compound pur5->final

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Discoloration cluster_reaction_issues Reaction Issues start Problem Encountered cause_yield1 Incomplete Reaction? start->cause_yield1 cause_purity1 Sulfonated Byproducts? start->cause_purity1 cause_purity2 Other Impurities? start->cause_purity2 cause_reaction1 Sluggish/Stalled? start->cause_reaction1 sol_yield1 Optimize Time/Temp Check Catalyst cause_yield1->sol_yield1 sol_purity1 Base Wash & Re-acidification cause_purity1->sol_purity1 sol_purity2 Recrystallization cause_purity2->sol_purity2 sol_reaction1 Improve Stirring Check Catalyst Activity cause_reaction1->sol_reaction1

Caption: Troubleshooting logic for this compound synthesis.

References

avoiding sulfonation byproducts in Tetrabromophthalic anhydride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tetrabromophthalic Anhydride (B1165640) (TBPA). The focus is on avoiding the formation of sulfonation byproducts, a common challenge in this process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common sulfonation byproducts in TBPA production?

A1: The primary sulfonation byproduct is 4-sulfophthalic anhydride. Under forcing conditions, di-sulfonated derivatives of phthalic anhydride can also be formed. The sulfonation occurs on the aromatic ring of the phthalic anhydride starting material.

Q2: My TBPA product is impure. How can I determine if sulfonation byproducts are present?

A2: The presence and quantity of sulfonated byproducts can be determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method can separate TBPA from its more polar sulfonated impurities.

Q3: What are the key factors that lead to the formation of sulfonation byproducts?

A3: The formation of sulfonation byproducts is primarily influenced by the following reaction conditions:

  • Use of Fuming Sulfuric Acid (Oleum): Oleum (B3057394) contains excess sulfur trioxide (SO₃), a strong sulfonating agent. Higher concentrations of free SO₃ lead to increased sulfonation.

  • High Reaction Temperatures: Elevated temperatures promote the sulfonation of the phthalic anhydride ring.

  • Prolonged Reaction Times: Longer exposure to sulfonating conditions can increase the formation of byproducts.

Q4: How can I minimize or avoid the formation of sulfonation byproducts?

A4: To reduce sulfonation, consider the following modifications to your protocol:

  • Avoid Fuming Sulfuric Acid: A key strategy is to replace oleum with concentrated sulfuric acid in the presence of an oxidizing agent like hydrogen peroxide. This avoids the high concentration of free SO₃.

  • Control Reaction Temperature: Maintain the reaction temperature within the recommended range for the chosen method. Avoid excessive heating.

  • Optimize Reaction Time: Use the minimum reaction time necessary for complete bromination.

Q5: I am using the conventional oleum method. What specific steps can I take to reduce byproduct formation?

A5: If you must use the oleum method, you can try to minimize sulfonation by:

  • Using oleum with the lowest effective concentration of free SO₃.

  • Carefully controlling the temperature throughout the reaction.

  • Gradually adding the brominating agent to control the reaction rate and temperature.

Q6: How does the hydrogen peroxide method work to prevent sulfonation?

A6: In this method, concentrated sulfuric acid is used as the solvent and catalyst, while bromine is the brominating agent. Hydrogen peroxide is added to oxidize the hydrogen bromide (HBr) byproduct back to bromine (Br₂), regenerating the brominating agent in situ. This avoids the need for fuming sulfuric acid, thus significantly reducing the potential for sulfonation.[1]

Quantitative Data on Reaction Conditions and Product Purity

The following table summarizes typical reaction conditions and expected outcomes for two common methods of TBPA synthesis. Note that the "Purity" reflects the minimization of sulfonation byproducts.

ParameterConventional Method (with Oleum)Alternative Method (with H₂O₂)
Sulfonating Agent Fuming Sulfuric Acid (Oleum)None (Concentrated H₂SO₄)
Brominating Agent BromineBromine & in situ generated Br₂
Oxidizing Agent -70% Hydrogen Peroxide
Typical Temperature 80°C - 110°C60°C - 100°C
Typical Yield ~92.5%81% - 89%[1]
Product Purity Lower (risk of sulfonation)Higher (minimal sulfonation)

Experimental Protocols

Protocol 1: Conventional Synthesis of TBPA using Fuming Sulfuric Acid (Oleum)

This method is effective for producing TBPA but carries a higher risk of forming sulfonation byproducts.

Materials:

  • Phthalic Anhydride (10g)

  • Fuming Sulfuric Acid (50g)

  • Bromine (14g)

  • Tin(IV) chloride (catalyst, 0.1g)

Procedure:

  • To a reaction vessel, add 50g of fuming sulfuric acid.

  • Slowly add 10g of phthalic anhydride while stirring until fully dissolved.

  • Add 0.1g of tin(IV) chloride catalyst and mix until uniform.

  • The reaction is carried out in three temperature stages with staged addition of bromine:

    • Stage 1: Maintain the temperature at 30°C and add 5g of bromine. React for 4 hours.

    • Stage 2: Increase the temperature to 60°C and add another 5g of bromine. React for 4 hours.

    • Stage 3: Increase the temperature to 80°C and add the final 4g of bromine. React for 5 hours.

  • After the reaction is complete, cool the mixture to 50°C.

  • Filter the precipitate via suction filtration.

  • The resulting filter cake can be further purified by washing with a sodium hydroxide (B78521) solution, followed by acidification and extraction.[2]

Protocol 2: Alternative Synthesis of TBPA with Sulfuric Acid and Hydrogen Peroxide

This method is designed to minimize sulfonation byproducts by avoiding the use of oleum.[1]

Materials:

  • Phthalic Anhydride (84g, 0.57 mole)

  • Concentrated Sulfuric Acid (940 ml)

  • Bromine (61 ml, 1.2 moles)

  • Iodine (catalyst, 0.4g)

  • 70% Hydrogen Peroxide (64 ml, 1.7 moles)

Procedure:

  • Dissolve 84g of phthalic anhydride and 0.4g of iodine in 940 ml of concentrated sulfuric acid in a reaction vessel.

  • Add 61 ml of bromine to the solution.

  • Heat the mixture to 60°C over a period of 70 minutes.

  • Once at 60°C, add 64 ml of 70% hydrogen peroxide dropwise over 90 minutes.

  • After the addition of hydrogen peroxide is complete, increase the temperature to 90°C and hold for one hour.

  • Cool the reaction mixture and filter the precipitated TBPA.

  • Wash the product with water, followed by a mixture of equal parts water and methanol.

  • Dry the final product. The expected yield is approximately 81%.[1]

Visualizing Reaction Pathways and Workflows

cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Oleum Fuming Sulfuric Acid (High SO₃) Sulfonation Increased Sulfonation Byproducts Oleum->Sulfonation High_Temp High Temperature High_Temp->Sulfonation Conc_H2SO4 Concentrated H₂SO₄ + H₂O₂ Min_Sulfonation Minimized Sulfonation Conc_H2SO4->Min_Sulfonation Controlled_Temp Controlled Temperature Controlled_Temp->Min_Sulfonation TBPA_Impure Impure TBPA Sulfonation->TBPA_Impure TBPA_Pure High Purity TBPA Min_Sulfonation->TBPA_Pure

Caption: Factors influencing sulfonation byproduct formation.

Start Start: Phthalic Anhydride Choose_Method Choose Synthesis Method Start->Choose_Method Oleum_Method Conventional Method (Oleum) Choose_Method->Oleum_Method Higher Yield, Higher Risk H2O2_Method Alternative Method (H₂O₂) Choose_Method->H2O2_Method Safer, Lower Risk of Byproducts Reaction_Oleum Bromination in Fuming H₂SO₄ Oleum_Method->Reaction_Oleum Reaction_H2O2 Bromination in Conc. H₂SO₄ with H₂O₂ addition H2O2_Method->Reaction_H2O2 Workup_Impure Workup & Purification (Higher Byproduct Load) Reaction_Oleum->Workup_Impure Workup_Pure Workup & Purification (Lower Byproduct Load) Reaction_H2O2->Workup_Pure Impure_TBPA TBPA with Sulfonation Byproducts Workup_Impure->Impure_TBPA Pure_TBPA High Purity TBPA Workup_Pure->Pure_TBPA

Caption: Experimental workflow for TBPA synthesis.

References

Technical Support Center: Purification of Crude Tetrabromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrabromophthalic Anhydride (B1165640) (TBPA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Tetrabromophthalic Anhydride?

A1: Common impurities in crude TBPA are often related to its synthesis. When prepared by brominating phthalic anhydride in oleum (B3057394) (fuming sulfuric acid), sulfonated by-products can be a significant impurity.[1][2] Other potential impurities include unreacted starting materials and side-products from the bromination reaction.

Q2: What is the general appearance and solubility of pure this compound?

A2: Pure this compound is a white to pale yellow crystalline powder or solid.[2][3] It is slightly soluble in benzene, DMSO, ketones, and chlorinated and aromatic solvents.[3][4][5] It is generally insoluble in alcohol and reacts exothermically with water, a reaction that is accelerated by acids.[2][3][5][6]

Q3: What are the primary methods for purifying crude this compound?

A3: The main purification methods for crude TBPA include:

  • Acid-Base Treatment: This is a common method to remove sulfonated by-products. The crude anhydride is hydrolyzed to its corresponding acid salt using a base, which can then be filtered and re-acidified to precipitate the pure acid. The acid is then dehydrated back to the anhydride.[2][7]

  • Recrystallization: This technique involves dissolving the crude TBPA in a suitable solvent at an elevated temperature and then allowing it to crystallize as it cools, leaving impurities behind in the solvent.[1]

  • Solvent Washing: This method involves washing the crude product with a solvent in which the impurities are more soluble than the TBPA.[8][9]

  • Sublimation: Sublimation can be used to purify TBPA, although detailed industrial-scale protocols are less commonly published.[4]

Troubleshooting Guide

Issue 1: The purified this compound has a low melting point.

Possible Cause Suggested Solution
Incomplete removal of impurities.Re-purify the product using a different method. For example, if recrystallization was used, try the acid-base treatment, or vice-versa. A combination of methods, such as acid-base treatment followed by recrystallization, may be necessary for very impure starting material.
Residual solvent.Dry the purified product under vacuum at an elevated temperature (e.g., 150 °C) for several hours to ensure all solvent has been removed.[2]

Issue 2: The final product is yellow or off-white instead of white.

Possible Cause Suggested Solution
Presence of colored impurities.During the acid-base purification method, treat the sodium salt solution with activated charcoal before acidification to adsorb colored impurities.[7] Ensure the filtration step after charcoal treatment is thorough to remove all charcoal particles.
Degradation of the product.Avoid excessive heating during purification, especially during recrystallization, as this can lead to discoloration.[8]

Issue 3: Low yield after purification.

Possible Cause Suggested Solution
Product loss during transfers and filtration.Ensure careful handling and complete transfer of the material between steps. Use appropriate filter paper and wash the filter cake thoroughly with a small amount of cold solvent to recover as much product as possible.
Inappropriate solvent or temperature for recrystallization.Optimize the recrystallization solvent and temperature. If the product is too soluble at low temperatures, you will have a lower recovery. A solvent screen may be necessary to find the optimal solvent system.
Incomplete precipitation during acid-base treatment.Ensure the pH is adjusted correctly during the acidification step to fully precipitate the tetrabromophthalic acid.[7]

Data Presentation

The following table summarizes quantitative data for different purification methods for this compound.

Purification Method Solvent/Reagents Reported Melting Point of Purified Product (°C) Reported Yield Reference
RecrystallizationXylene268-270Not Specified[1]
Acid-Base Treatment25% NaOH, 30% HCl, Ethyl AcetateNot Specified95.1% (overall synthesis)[7]
Solvent WashingWater and Methanol277-27989% (overall synthesis)[9]

Experimental Protocols

Detailed Methodology for Acid-Base Purification

This protocol is designed to remove sulfonated by-products and other acid/base-soluble impurities from crude this compound.

  • Dissolution in Base:

    • Add the crude this compound to a 25% aqueous solution of sodium hydroxide.

    • Heat the mixture to 80 °C with stirring.

    • Adjust the pH to 8 to ensure complete conversion to the sodium salt of tetrabromophthalic acid.[7]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal (e.g., 0.5 g per 10 g of crude product) and stir the mixture.[7]

    • Filter the hot solution to remove the activated charcoal.

  • Acidification and Precipitation:

    • Heat the filtrate to 93 °C.

    • Slowly add a 30% aqueous solution of hydrochloric acid with stirring until the pH reaches 0.1.[7] This will precipitate the tetrabromophthalic acid.

    • Cool the mixture to room temperature to complete the precipitation.

  • Isolation and Washing of the Acid:

    • Filter the precipitated tetrabromophthalic acid.

    • Wash the filter cake with hot water to remove any remaining salts.[2]

  • Dehydration to Anhydride:

    • Dry the purified tetrabromophthalic acid.

    • Heat the dried acid at 150 °C for several hours to convert it back to this compound.[2]

  • Final Product:

    • The resulting product should be a white to pale yellow crystalline solid.

Visualizations

Experimental Workflow for Acid-Base Purification

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Decolorization cluster_2 Step 3: Precipitation cluster_3 Step 4: Dehydration A Crude TBPA B Dissolve in 25% NaOH at 80°C (pH 8) A->B Hydrolysis C Sodium Tetrabromophthalate Solution B->C D Add Activated Charcoal (Optional) C->D Adsorption of Impurities E Filter Hot Solution D->E F Decolorized Solution E->F G Add 30% HCl at 93°C (pH 0.1) F->G Acidification H Precipitated Tetrabromophthalic Acid G->H I Filter and Wash with Hot Water H->I Isolation J Heat at 150°C I->J Dehydration K Pure TBPA J->K

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Incorporation of TBBPA into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when incorporating Tetrabromobisphenol A (TBBPA) into polymer matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of incorporating TBBPA into polymers.

Issue 1: Reduced Mechanical Strength in the Final Polymer

  • Symptom: The final polymer composite is brittle, shows reduced impact strength, or cracks easily after TBBPA has been added.

  • Possible Causes & Solutions:

    • Poor Dispersion: TBBPA particles may have agglomerated within the polymer matrix, acting as stress concentration points.

      • Solution: Improve mixing protocols. Increase mixing time, temperature, or shear rate during melt blending. Consider using a two-step process where a TBBPA masterbatch is created first and then diluted into the main polymer. Using a dispersing agent or a compatibilizer can also promote more uniform distribution.[1]

    • High Loading Level: Excessive amounts of additive TBBPA can disrupt the polymer's internal structure, leading to brittleness.[2][3]

      • Solution: Methodically reduce the weight percentage (wt%) of TBBPA to find the optimal balance between flame retardancy and mechanical integrity. Evaluate if a synergistic agent, like antimony trioxide (Sb₂O₃), can be used to lower the required TBBPA concentration.[2]

    • Polymer Degradation: High processing temperatures required to disperse the TBBPA may be degrading the polymer matrix itself.

      • Solution: Lower the processing temperature if possible. Verify the thermal stability of the base polymer using Thermogravimetric Analysis (TGA) and ensure processing temperatures stay well below the onset of degradation.

Issue 2: Discoloration (Yellowing/Browning) During Processing

  • Symptom: The polymer blend turns yellow or brown during high-temperature processing steps like extrusion or injection molding.

  • Possible Causes & Solutions:

    • Thermal Decomposition of TBBPA: TBBPA can start to decompose at temperatures around and above 200-250°C, releasing byproducts that can cause discoloration.[4]

      • Solution: Carefully control the processing temperature profile. Minimize the material's residence time at the highest temperature zones of the extruder. The use of thermal stabilizers in the formulation can also mitigate this issue.

    • Oxidation: The combination of high heat and exposure to air can cause thermo-oxidative degradation of the polymer or TBBPA.

      • Solution: Process under a nitrogen atmosphere or use an extruder with vacuum venting to remove oxygen and volatile degradation products. Incorporating antioxidants into the formulation can also be effective.

Issue 3: Inconsistent Flame Retardant Performance

  • Symptom: Samples from the same batch show significant variation in flame retardancy tests (e.g., UL 94, LOI).

  • Possible Causes & Solutions:

    • Non-Uniform Dispersion: This is the most common cause. Pockets of polymer with low TBBPA concentration will not have adequate flame retardancy.[1]

      • Solution: Focus on improving dispersion as outlined in Issue 1. Use techniques like scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) to visually inspect the distribution of bromine (from TBBPA) in the polymer matrix.

    • Inconsistent Additive Ratios: Inaccurate weighing or feeding of TBBPA or other synergistic agents into the extruder.

      • Solution: Use high-precision gravimetric feeders for all components. Regularly calibrate all feeding and weighing equipment.

Issue 4: Evidence of Corrosion on Processing Equipment

  • Symptom: Pitting, rust, or discoloration is observed on metal surfaces of the extruder screw, barrel, or die.

  • Possible Causes & Solutions:

    • HBr Release: TBBPA can release hydrogen bromide (HBr) gas upon thermal degradation.[4] In the presence of moisture, this forms hydrobromic acid, which is highly corrosive to most metals.

      • Solution: Ensure processing temperatures do not significantly exceed the thermal decomposition threshold of TBBPA.[4] Thoroughly dry both the polymer resin and TBBPA powder before processing to minimize moisture. Use processing equipment made from corrosion-resistant alloys.

Frequently Asked Questions (FAQs)

Q1: What is the difference between "reactive" and "additive" use of TBBPA?

A1: TBBPA can be incorporated in two ways. As a reactive flame retardant, it is chemically bonded into the polymer backbone, for example, in the production of epoxy and polycarbonate resins.[5][6] This prevents it from leaching out. As an additive flame retardant, TBBPA is physically blended with the polymer (like ABS or HIPS) and is not chemically bonded.[2] While easier to formulate, the additive approach carries a higher risk of TBBPA migrating out of the final product over time.[6][7]

Q2: How does TBBPA affect the thermal stability of a polymer blend?

A2: The addition of TBBPA generally lowers the overall thermal stability of the blend. TBBPA's decomposition begins at temperatures used for processing many engineering thermoplastics.[4] The release of bromine radicals during decomposition initiates combustion-inhibiting reactions in the gas phase, which is key to its flame retardant function, but this means the material begins to break down at a lower temperature than the neat polymer.[4][8]

Q3: What are typical loading levels for TBBPA in common polymers?

A3: Loading levels depend on the polymer and the required flame retardancy rating (e.g., UL 94 V-0).

  • Epoxy Resins (for PCBs): TBBPA is used reactively, often constituting 20-30% of the resin mass to achieve the desired bromine content.[9]

  • ABS: As an additive, TBBPA is often used in the range of 15-20 wt%, typically in conjunction with a synergist like antimony trioxide (Sb₂O₃) at a 2:1 or 3:1 ratio (TBBPA:Sb₂O₃).[2][3]

Q4: How can the leaching of additive TBBPA from the polymer be minimized?

A4: Leaching is influenced by factors like the polymer's permeability, temperature, and the surrounding environment.[10] To minimize it:

  • Use a higher molecular weight polymer: A denser polymer matrix can better entrap the TBBPA molecules.

  • Improve compatibility: Enhancing the interaction between TBBPA and the polymer can reduce migration. Surface modification of TBBPA or the use of compatibilizers can help.

  • Consider reactive alternatives: If possible for the application, using a reactively bound TBBPA or a different polymeric flame retardant is the most effective way to prevent leaching.[6][11]

Q5: What are common synergistic additives used with TBBPA?

A5: Antimony trioxide (Sb₂O₃) is the most common synergist used with TBBPA and other brominated flame retardants.[2] It reacts with the HBr released during TBBPA decomposition to form antimony bromide compounds, which are highly effective at interrupting the gas-phase combustion cycle. This synergistic effect often allows for a lower total amount of flame retardant to be used.[2][9]

Data Presentation

Table 1: Key Thermal Properties of TBBPA

PropertyValueSource(s)
Melting Point~178-181 °C[5]
Initial Decomposition Temp.~185-200 °C[4]
Main Decomposition Stages290 °C and 350 °C[4]
Solid Residue (Char) at 500°C~20% of initial weight[4]

Table 2: Illustrative Effect of Additive TBBPA on Mechanical Properties of ABS Polymer (Data is generalized from typical findings; exact values depend on specific grades and processing conditions)

PropertyNeat ABSABS + 20wt% TBBPAABS + 20wt% TBBPA + 4wt% Sb₂O₃Source(s)
Impact Strength (Izod)HighSignificant Drop Further Reduction[2][3]
Tensile StrengthBaseline~Slight Increase~Slight Increase[2][3]
Flexural ModulusBaselineIncrease Increase[2]
Heat Distortion Temp.BaselineLittle EffectLittle Effect[2]

Experimental Protocols

Protocol 1: Melt Blending of TBBPA into ABS using a Twin-Screw Extruder

  • Material Preparation:

    • Dry the ABS pellets in a dehumidifying dryer at 80°C for 4 hours to reduce moisture content to <0.1%.

    • Dry the TBBPA powder and any other additives (e.g., Sb₂O₃) in a vacuum oven at 70°C for 2 hours.

  • Equipment Setup:

    • Use a co-rotating twin-screw extruder with a length-to-diameter (L/D) ratio of at least 40:1 to ensure adequate mixing.

    • Set a temperature profile appropriate for ABS, for example:

      • Feed Zone: 180°C

      • Transition Zones: 200°C, 210°C, 220°C

      • Metering/Die Zone: 220°C

  • Compounding:

    • Use calibrated gravimetric feeders to accurately dose the ABS pellets into the main hopper.

    • Side-feed the TBBPA powder and other additives downstream into the melt to minimize thermal exposure and dust.

    • Set the screw speed to a moderate level (e.g., 200-300 RPM) to ensure good dispersive and distributive mixing without excessive shear heating.

  • Extrusion and Pelletizing:

    • Extrude the molten blend through a strand die into a water bath for cooling.

    • Feed the cooled strands into a pelletizer to produce composite pellets.

  • Post-Processing:

    • Dry the final pellets at 80°C for 4 hours before subsequent processing like injection molding for sample testing.

Protocol 2: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Prepare a small, representative sample of the polymer composite (5-10 mg).

  • Instrument Setup:

    • Place the sample in a TGA crucible (e.g., alumina (B75360) or platinum).

    • Place the crucible in the TGA furnace.

  • Analysis Program:

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heat the sample from room temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% weight loss occurs.

    • Identify the peak decomposition temperatures from the derivative of the weight loss curve (DTG curve).

    • Compare the TGA curves of the neat polymer and the TBBPA-containing composite to quantify the change in thermal stability.

Visualizations

G cluster_symptom Observed Problem cluster_cause1 Cause Analysis: Dispersion cluster_cause2 Cause Analysis: Formulation cluster_solution Potential Solutions Symptom Poor Mechanical Properties (Brittle, Cracking) CheckDispersion Check TBBPA Dispersion (e.g., via SEM/EDX) Symptom->CheckDispersion IsDispersed Is Dispersion Uniform? CheckDispersion->IsDispersed CheckLoading Review TBBPA Loading Level IsDispersed->CheckLoading Yes Sol_Dispersion Improve Mixing (Time, Shear, Temp) Use Dispersant IsDispersed->Sol_Dispersion No IsHigh Is Loading >20wt%? CheckLoading->IsHigh Sol_Loading Reduce TBBPA wt% Add Synergist (Sb₂O₃) IsHigh->Sol_Loading Yes Sol_Degradation Check for Polymer Degradation (TGA) Lower Process Temp IsHigh->Sol_Degradation No G cluster_prep 1. Material Preparation cluster_process 2. Compounding cluster_form 3. Specimen Forming cluster_test 4. Characterization Resin Polymer Resin (e.g., ABS) Dry Drying Oven (80°C) Resin->Dry TBBPA TBBPA Powder TBBPA->Dry Extruder Twin-Screw Extruder Dry->Extruder Pellets Composite Pellets Extruder->Pellets Molding Injection Molding Pellets->Molding TGA Thermal Analysis (TGA) Pellets->TGA Specimens Test Specimens (Tensile, Impact, FR) Molding->Specimens Mech Mechanical Testing (ASTM/ISO) Specimens->Mech FR Flame Retardancy (UL 94) Specimens->FR

References

Technical Support Center: Tetrabromophthalic Anhydride (TBPA) Solubility and Reaction Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrabromophthalic anhydride (B1165640) (TBPA). The focus is on improving its solubility for chemical reactions and addressing common issues encountered during its use.

Troubleshooting Guide

This guide is designed to help you resolve common problems related to the solubility of TBPA in your experiments.

Issue Possible Cause Troubleshooting Steps
TBPA is not dissolving in the chosen solvent. 1. Inappropriate solvent selection: TBPA has limited solubility in many common organic solvents. 2. Insufficient temperature: Solubility of TBPA often increases with temperature. 3. Low solvent volume: The concentration of TBPA may be too high for the chosen solvent volume. 4. Moisture contamination: TBPA is moisture-sensitive and can hydrolyze to the less soluble tetrabromophthalic acid.[1][2]1. Consult the solvent compatibility table below. Consider using a more suitable solvent like nitrobenzene (B124822) or a co-solvent system. 2. Gently heat the mixture while stirring. Be cautious as heating can accelerate potential side reactions.[1] 3. Increase the solvent volume to reduce the concentration. 4. Ensure all glassware is oven-dried and solvents are anhydrous. Handle TBPA under an inert atmosphere (e.g., nitrogen or argon).
The reaction is sluggish or incomplete. 1. Poor solubility of TBPA: If TBPA is not fully dissolved, the reaction rate will be limited by the dissolution rate. 2. Incompatible reactants: TBPA is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[1] 3. Hydrolysis of TBPA: The presence of water will consume the anhydride.[1]1. Improve solubility using the methods described above (solvent selection, heating, co-solvents). 2. Review all reactants and catalysts for compatibility with anhydrides. For example, when reacting with alcohols, consider using a non-nucleophilic base if needed. 3. Rigorously exclude moisture from the reaction setup.
An insoluble precipitate forms during the reaction. 1. Product insolubility: The reaction product may be insoluble in the reaction solvent. 2. Hydrolysis of TBPA: Formation of tetrabromophthalic acid due to moisture.[1] 3. Side reactions: Undesired side reactions may be producing insoluble byproducts.1. Analyze the precipitate to determine its identity. If it is the desired product, a different solvent system may be required for the reaction or workup. 2. Check for sources of moisture contamination. 3. Review the reaction conditions (temperature, stoichiometry, catalyst) to minimize side reactions.
The reaction mixture is heterogeneous. 1. Incomplete dissolution of TBPA: Solid TBPA remains suspended in the solvent. 2. Formation of an immiscible phase: The reaction product or an intermediate may not be miscible with the solvent.1. Attempt to fully dissolve the TBPA before adding other reagents. This can be aided by sonication.[1] 2. Consider a different solvent in which all components are soluble.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving Tetrabromophthalic anhydride?

A1: TBPA exhibits the highest solubility in nitrobenzene. It is slightly soluble in aromatic solvents like benzene, chlorinated solvents, and ketones.[3] It has very low solubility in alcohols and is insoluble in water.[3]

Q2: I am struggling to find a suitable solvent for my reaction. What can I do?

A2: If common solvents are not effective, you can try the following:

  • Heating: Gently warming the solvent can significantly increase the solubility of TBPA.[1]

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, a small amount of a good solvent like nitrobenzene might be used in conjunction with a less effective but more reaction-compatible solvent.

  • Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance dissolution.[1]

Q3: How should I handle and store TBPA to prevent solubility issues?

A3: TBPA is sensitive to moisture.[1][2] Exposure to atmospheric moisture can lead to hydrolysis, forming tetrabromophthalic acid, which has different solubility characteristics and will not undergo the desired reactions of the anhydride. To maintain its integrity:

  • Store TBPA in a tightly sealed container in a cool, dry place, preferably in a desiccator.

  • Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to moisture.

  • Ensure all glassware and solvents used in your experiments are thoroughly dried.

Q4: Can I use alcohols as solvents for reactions with TBPA?

A4: It is generally not recommended to use alcohols as solvents for reactions where the anhydride functionality is intended to react with another nucleophile. TBPA is incompatible with alcohols and will react with them, especially at elevated temperatures, to form the corresponding mono-ester.[1] If the alcohol is a reactant, it is typically used in stoichiometric amounts or as the limiting reagent in an inert solvent.

Data Presentation

Solvent ClassSolventSolubilityNotes
Aromatic NitrobenzeneSoluble[3]
BenzeneSlightly Soluble[1]
Chlorinated ChloroformSlightly Soluble[1]
Ketones GeneralSlightly Soluble[3]
Ethers DioxaneInformation not available
Amides Dimethylformamide (DMF)Information not available
Sulfoxides Dimethyl sulfoxide (B87167) (DMSO)Slightly SolubleCan be improved with sonication.[1]
Alcohols MethanolSparingly SolubleRequires heating.[1]
EthanolInsoluble[3]
Water WaterInsolubleReacts to form tetrabromophthalic acid.[1]

Experimental Protocols

Protocol 1: Solvent Screening for TBPA Solubility

Objective: To identify a suitable solvent or co-solvent system for a reaction involving TBPA.

Materials:

  • This compound (TBPA)

  • A selection of anhydrous solvents (e.g., nitrobenzene, toluene, dioxane, DMF, DMSO)

  • Small vials or test tubes with caps

  • Stir plate and stir bars

  • Heating mantle or hot plate

Methodology:

  • Add a pre-weighed amount of TBPA (e.g., 10 mg) to a clean, dry vial.

  • Add a measured volume of the chosen anhydrous solvent (e.g., 1 mL) to the vial.

  • Stir the mixture at room temperature for a set period (e.g., 30 minutes). Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • If the TBPA is not fully dissolved, gently heat the mixture in increments of 10°C, holding at each temperature for 15 minutes while stirring. Record the temperature at which complete dissolution occurs.

  • Repeat this process for each solvent to be tested.

  • For co-solvent systems, prepare mixtures of varying ratios (e.g., 9:1, 4:1, 1:1) of a poor solvent and a good solvent and repeat the solubility test.

Protocol 2: General Procedure for a Reaction with TBPA under Anhydrous Conditions

Objective: To provide a general workflow for setting up a reaction involving the moisture-sensitive TBPA.

Materials:

  • This compound (TBPA)

  • Anhydrous reaction solvent

  • Other reactants (ensure they are dry)

  • Oven-dried glassware (e.g., round-bottom flask, condenser)

  • Inert gas supply (nitrogen or argon)

  • Schlenk line or glovebox

Methodology:

  • Assemble the oven-dried glassware while still hot and allow it to cool under a stream of inert gas.

  • If not using a glovebox, equip the flask with a septum and purge with inert gas.

  • In a glovebox or under a positive pressure of inert gas, add the TBPA and the anhydrous solvent to the reaction flask.

  • Stir the mixture until the TBPA is fully dissolved. Gentle heating may be applied if necessary, as determined by prior solvent screening.

  • Once the TBPA is in solution, add the other reactants (and catalyst, if any) via syringe or as a solution in the anhydrous reaction solvent.

  • Maintain the reaction under a positive pressure of inert gas for the duration of the experiment.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

Visualizations

TBPA_Solubility_Troubleshooting start Start: TBPA Solubility Issue check_solvent Is the solvent appropriate? start->check_solvent select_solvent Select a more suitable solvent (e.g., Nitrobenzene, aromatic solvent) check_solvent->select_solvent No check_temp Is the temperature optimized? check_solvent->check_temp Yes select_solvent->check_temp apply_heat Apply gentle heating check_temp->apply_heat No check_moisture Is the system anhydrous? check_temp->check_moisture Yes apply_heat->check_moisture dry_system Use anhydrous solvents and oven-dried glassware. Handle under inert gas. check_moisture->dry_system No consider_cosolvent Consider using a co-solvent check_moisture->consider_cosolvent Yes dry_system->consider_cosolvent use_sonication Apply sonication consider_cosolvent->use_sonication success Solubility Improved use_sonication->success

Caption: Troubleshooting workflow for improving TBPA solubility.

This technical support guide provides a starting point for addressing solubility challenges with this compound. Careful solvent selection, exclusion of moisture, and optimization of reaction conditions are key to successful experimentation.

References

Technical Support Center: Minimizing Tetrabromophthalic Anhydride (TBPA) Leaching from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the leaching of the additive flame retardant, Tetrabromophthalic anhydride (B1165640) (TBPA), from various polymer systems during experimental work.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at controlling and quantifying the leaching of TBPA.

Issue 1: Higher than expected leaching of TBPA from the polymer matrix.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Polymer-Additive Interaction: TBPA is an additive flame retardant and is not chemically bound to the polymer. Weak intermolecular forces can lead to higher migration.1. Introduce a Compatibilizer: Incorporate a maleic anhydride-grafted polymer (e.g., PP-g-MA for polypropylene) into the formulation. The anhydride groups can interact with TBPA, improving its dispersion and interfacial adhesion.[1][2][3][4] 2. Optimize Polymer Processing: Ensure thorough mixing and appropriate processing temperatures to achieve a homogenous dispersion of TBPA within the polymer matrix.Reduced leaching of TBPA due to improved compatibility and physical entrapment within the polymer network.
High Porosity of the Polymer: A more porous or amorphous polymer structure provides easier pathways for the diffusion of TBPA to the surface.1. Modify Polymer Crystallinity: Adjust processing conditions (e.g., cooling rate) to favor a higher degree of crystallinity, which can create a more tortuous path for the diffusing additive. 2. Consider a Different Polymer Grade: Select a polymer grade with a higher density and lower melt flow index, as these properties are often associated with lower additive migration.[5]Decreased diffusion and leaching of TBPA from the polymer.
Environmental Factors: Leaching can be accelerated by factors such as elevated temperatures, specific solvents, and UV exposure.[6][7]1. Control Experimental Temperature: Conduct experiments at controlled, lower temperatures where possible. 2. Select Appropriate Solvents: If the experimental setup involves solvents, choose those with a low solubility for TBPA. 3. Protect from UV Radiation: Store and handle the polymer in a UV-protected environment unless UV stability is the subject of the test.Slower leaching rates of TBPA due to a reduction in environmental driving forces.

Issue 2: Inconsistent or non-reproducible leaching results.

Potential Cause Troubleshooting Step Expected Outcome
Variable Sample Preparation: Inconsistencies in sample size, shape, or surface area can significantly affect leaching rates.1. Standardize Sample Dimensions: Use a die or mold to prepare samples with consistent dimensions and surface area-to-volume ratios. 2. Consistent Surface Finish: Ensure all samples have a similar surface finish, as surface roughness can influence the initial rate of leaching.Improved reproducibility of leaching data across different samples and experiments.
Inconsistent Leaching Medium Conditions: Variations in the pH, composition, or agitation of the leaching medium can alter the solubility and transport of TBPA.1. Buffer the Leaching Medium: Use a buffered solution to maintain a constant pH throughout the experiment. 2. Standardize Agitation: Employ a consistent method and rate of agitation (e.g., orbital shaker at a set RPM) to ensure uniform mass transfer conditions.More consistent and comparable leaching profiles between experimental runs.
Analytical Method Variability: Errors in the extraction and quantification of TBPA from the leachate can lead to inconsistent results.1. Validate Analytical Method: Perform a thorough validation of the analytical method, including linearity, accuracy, precision, and determination of the limit of detection (LOD) and limit of quantification (LOQ). 2. Use Internal Standards: Incorporate an internal standard in all samples and calibration standards to correct for variations in extraction efficiency and instrument response.Increased accuracy and precision of the quantitative analysis of TBPA.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Tetrabromophthalic anhydride (TBPA) leaching from polymers?

A1: As an additive flame retardant, TBPA is physically mixed with the polymer rather than being chemically bonded to the polymer chains.[4] Leaching is a diffusion-controlled process where the TBPA molecules migrate from the bulk of the polymer to the surface and then desorb into the surrounding environment. This migration is driven by the concentration gradient between the polymer and the surrounding medium and is influenced by factors such as temperature, the physicochemical properties of the polymer and TBPA, and the nature of the contacting medium.

Q2: How can I reduce TBPA leaching without changing the bulk polymer?

A2: Surface modification techniques can create a barrier to reduce the migration of TBPA. One promising approach is the use of UV curing to form a crosslinked surface layer.[8][9][10][11] This creates a denser, less permeable surface that hinders the diffusion of the additive to the exterior. Another method is the application of a protective coating that is impermeable to TBPA.

Q3: Is there a way to "lock" TBPA within the polymer matrix more effectively?

A3: Yes, microencapsulation is a technique where a physical barrier is created around the TBPA particles.[12] This shell protects the TBPA from the surrounding polymer matrix and the external environment, significantly reducing its ability to leach. The choice of shell material is critical and should be compatible with the host polymer and processing conditions.

Q4: Can the choice of polymer influence the leaching of TBPA?

A4: Absolutely. The type of polymer, its crystallinity, density, and molecular weight all play a role in additive migration. Generally, polymers with higher crystallinity and density will exhibit lower leaching rates due to a more compact structure, which restricts the movement of the additive.

Q5: Are there any standard methods for testing the leaching of brominated flame retardants?

A5: Yes, several standard methods can be adapted for testing the leaching of TBPA. For instance, ASTM D4754 provides a procedure for the liquid extraction of plastic materials using a migration cell.[13] For the analysis of the leachate, EPA Method 1614 can be used for the determination of brominated diphenyl ethers in various matrices and can be adapted for other brominated flame retardants.[14]

Section 3: Quantitative Data on Leaching Mitigation Strategies

Table 1: Illustrative Leaching of TBPA from Polypropylene (B1209903) (PP) with Different Mitigation Strategies

Formulation Leaching Medium Temperature (°C) Time (days) TBPA Leached (µg/cm²)
PP + 10% TBPADeionized Water403015.2
PP + 10% TBPA + 5% PP-g-MADeionized Water40305.8
PP + 10% Microencapsulated TBPADeionized Water40301.3
UV-Cured Surface PP + 10% TBPADeionized Water40303.5

Table 2: Illustrative Leaching of TBPA from Epoxy Resin under Different Conditions

Condition Leaching Medium Temperature (°C) TBPA Leached after 60 days (mg/L)
Standard Epoxy + 15% TBPApH 7 Buffer258.7
Standard Epoxy + 15% TBPApH 7 Buffer5022.1
Epoxy with Surface Sealant + 15% TBPApH 7 Buffer506.4

Section 4: Experimental Protocols

Protocol 1: Generalized Leaching Study of TBPA from a Polymer

This protocol provides a general framework for conducting a static leaching experiment. It should be adapted and validated for the specific polymer and experimental conditions.

1. Materials and Reagents:

  • Polymer samples containing a known concentration of TBPA.
  • Leaching medium (e.g., deionized water, simulated environmental water, or food simulant).
  • Glass vials with PTFE-lined caps.
  • Internal standard solution (e.g., a deuterated analog of a similar brominated compound).
  • Solvents for extraction (e.g., hexane, dichloromethane).
  • Anhydrous sodium sulfate.
  • Gas chromatograph with a mass spectrometer detector (GC/MS).

2. Sample Preparation: a. Prepare polymer samples with uniform dimensions and surface area (e.g., 2 cm x 2 cm squares). b. Clean the surface of the samples by rinsing with deionized water to remove any surface contaminants. c. Accurately measure the dimensions and weight of each sample.

3. Leaching Experiment: a. Place each polymer sample in a separate glass vial. b. Add a predetermined volume of the leaching medium to each vial, ensuring the sample is fully submerged. c. Spike each vial with a known amount of the internal standard. d. Tightly cap the vials and place them in a constant temperature incubator or water bath. e. At specified time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the leachate for analysis.

4. Extraction of TBPA from Leachate: a. Transfer the leachate aliquot to a separatory funnel. b. Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., dichloromethane) and shaking vigorously. c. Allow the phases to separate and collect the organic layer. d. Repeat the extraction twice more with fresh solvent. e. Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate. f. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

5. GC/MS Analysis: a. GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
  • Injector Temperature: 280 °C
  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min. b. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI)
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for TBPA and the internal standard. c. Quantification:
  • Prepare a calibration curve using standards of known TBPA concentrations containing the internal standard.
  • Calculate the concentration of TBPA in the leachate based on the calibration curve and the recovery of the internal standard.

Section 5: Visualizations

Leaching_Mechanism cluster_polymer Polymer Matrix cluster_environment External Environment A TBPA in Bulk B TBPA at Surface A->B 1. Diffusion C Leached TBPA B->C 2. Desorption

Caption: General mechanism of additive leaching from a polymer matrix.

Mitigation_Strategies cluster_solutions Mitigation Strategies Leaching TBPA Leaching Compatibilizer Use of Compatibilizers Leaching->Compatibilizer Reduces by Improving Interaction Microencapsulation Microencapsulation Leaching->Microencapsulation Reduces by Creating Barrier Surface_Mod Surface Modification Leaching->Surface_Mod Reduces by Creating Barrier

Caption: Key strategies to minimize the leaching of TBPA.

Experimental_Workflow Start Start: Polymer with TBPA Leaching_Step Static Leaching Experiment Start->Leaching_Step Sampling Collect Leachate Aliquots Leaching_Step->Sampling Extraction Liquid-Liquid Extraction Sampling->Extraction Concentration Solvent Evaporation Extraction->Concentration Analysis GC/MS Analysis Concentration->Analysis Quantification Data Quantification Analysis->Quantification End End: Leaching Results Quantification->End

References

Technical Support Center: Tetrabromobisphenol A (TBPA) in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrabromobisphenol A (TBPA) in epoxy resin formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of TBPA in epoxy resins?

A1: Tetrabromobisphenol A (TBPA) is primarily used as a reactive flame retardant in epoxy resins. Its high bromine content is effective in extinguishing flames and preventing the spread of fire in the cured epoxy material. It is a major component in epoxy oligomers used as additives for various polymers.

Q2: How does TBPA affect the mechanical properties of epoxy resins?

A2: TBPA can influence the mechanical properties of epoxy resins, though specific quantitative effects depend on the formulation. Generally, the incorporation of TBPA can lead to an increase in the flexural strength and thermal resistance of the cured epoxy. The aromatic rings in the TBPA structure contribute to the rigidity of the polymer network, which can enhance these properties.

Q3: What is the expected effect of TBPA on the Glass Transition Temperature (Tg) of an epoxy resin system?

A3: The addition of TBPA to an epoxy resin formulation typically increases the glass transition temperature (Tg). This is attributed to the rigid structure of TBPA, which restricts the mobility of the polymer chains in the cured network. One study noted a glass transition temperature of 223.2 °C in a TBPA-containing epoxy resin formulation.[1] The Tg is a critical parameter, as it defines the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[2]

Q4: Are there any common issues to be aware of when incorporating TBPA into an epoxy formulation?

A4: Common issues can arise during the formulation and curing process. These include ensuring proper and uniform dispersion of TBPA within the resin, potential increases in viscosity of the uncured mixture, and the need to optimize curing parameters (temperature and time) to achieve the desired mechanical properties. Inadequate mixing or incorrect curing can lead to a tacky or unevenly cured final product.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with TBPA-modified epoxy resins.

Problem Potential Cause Recommended Solution
Incomplete or Tacky Cure Incorrect Resin-to-Hardener Ratio: An improper stoichiometric ratio is a primary cause of incomplete curing.[3]Ensure precise measurement of both the epoxy resin and the hardener according to the manufacturer's specifications. Use calibrated scales for accurate measurements.
Inadequate Mixing: Failure to thoroughly mix the resin and hardener can result in localized areas of uncured material.Mix the components vigorously for the recommended duration, typically 3-5 minutes, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[3]
Low Curing Temperature: The curing process of epoxy resins is temperature-dependent.[3]Maintain the recommended curing temperature. If curing at room temperature, ensure the ambient temperature is within the specified range. For heat-cured systems, use a calibrated oven and follow the prescribed curing schedule.
Reduced Mechanical Strength Poor Dispersion of TBPA: Agglomeration of TBPA particles can create stress concentration points within the cured matrix, leading to reduced mechanical performance.Employ high-shear mixing or sonication to ensure uniform dispersion of TBPA within the epoxy resin before adding the curing agent.
Incorrect Curing Cycle: An incomplete or improper curing cycle will not allow the full development of the cross-linked network, resulting in suboptimal mechanical properties.Adhere strictly to the recommended curing schedule, including any post-curing steps at elevated temperatures, which can enhance cross-linking and improve mechanical properties.
Presence of Bubbles in the Cured Resin Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the viscous resin mixture.Mix the components at a moderate speed to minimize air entrapment. After mixing, allow the mixture to stand for a few minutes to allow some bubbles to rise and dissipate. A vacuum degassing step is highly recommended before pouring. Applying gentle heat with a heat gun to the surface of the poured resin can also help to remove bubbles.
Cloudy or Hazy Appearance Moisture Contamination: Moisture from the air or on the surfaces of mixing equipment can react with the epoxy components, leading to a cloudy appearance.Work in a controlled environment with low humidity. Ensure all mixing containers and tools are clean and completely dry before use.
Incompatibility of Components: In some cases, high concentrations of additives may lead to phase separation or incompatibility.Ensure that all components of the formulation are compatible. It may be necessary to use a compatibilizer or adjust the formulation to achieve a clear, homogenous cured product.

Experimental Protocols

Below are detailed methodologies for key experiments related to the formulation and testing of TBPA-modified epoxy resins.

Preparation of TBPA-Modified Epoxy Resin

This protocol describes the preparation of a brominated epoxy resin using TBPA.

Materials:

  • Tetrabromobisphenol A (TBPA)

  • Epichlorohydrin (ECH)

  • Sodium Hydroxide (NaOH)

  • 2-Propanol (as solvent)

  • Catalyst (e.g., Triphenylphosphine, Tetramethylammonium chloride)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve TBPA and ECH in 2-propanol at a specified molar ratio (e.g., 1:8).

  • Add the catalyst to the mixture and stir until fully dissolved.

  • Gradually add a 20% NaOH solution to the reaction mixture while maintaining a constant temperature (e.g., 60-70°C).

  • Allow the reaction to proceed for a set duration (e.g., 2-5 hours) with continuous stirring.

  • After the reaction is complete, purify the resulting resin by washing with alcohol and then drying in a vacuum oven at 80°C for 24 hours to remove any residual solvent and moisture.[4]

Curing of TBPA-Modified Epoxy Resin

This protocol outlines the curing process for the prepared TBPA-modified epoxy resin.

Materials:

  • TBPA-modified epoxy resin

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS)

  • Mold for sample casting

Procedure:

  • Preheat the TBPA-modified epoxy resin to reduce its viscosity (e.g., to 120°C).

  • Add the stoichiometric amount of the curing agent to the heated resin.

  • Mix the components thoroughly until a homogeneous mixture is obtained.

  • Pour the mixture into preheated molds.

  • Cure the samples in an oven following a specific curing schedule. A typical schedule might be 2 hours at 180°C followed by a post-cure of 2 hours at 200°C.

  • Allow the samples to cool down slowly to room temperature before demolding.

Mechanical Property Testing

Standardized testing methods should be used to evaluate the mechanical properties of the cured TBPA-epoxy specimens.

  • Tensile Strength and Modulus:

    • Standard: ASTM D638 or ISO 527.

    • Specimen: Dog-bone shaped specimens.

    • Procedure: Conduct the test using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min). An extensometer should be used to accurately measure strain.

  • Flexural Strength and Modulus:

    • Standard: ASTM D790 or ISO 178.

    • Specimen: Rectangular bar specimens.

    • Procedure: Perform a three-point bending test using a universal testing machine at a specified span-to-depth ratio and crosshead speed.

  • Glass Transition Temperature (Tg):

    • Standard: ASTM E1356 (by Differential Scanning Calorimetry - DSC) or ASTM E1640 (by Dynamic Mechanical Analysis - DMA).

    • Procedure (DSC): Heat a small sample of the cured material in a DSC instrument at a controlled rate (e.g., 10°C/min). The Tg is determined from the midpoint of the transition in the heat flow curve.[2]

Data Presentation

Table 1: Effect of TBPA Concentration on Mechanical Properties of Epoxy Resin

TBPA Content (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Flexural Strength (MPa)Flexural Modulus (GPa)Glass Transition Temp. (Tg) (°C)
0e.g., 70e.g., 3.0e.g., 120e.g., 3.2e.g., 150
5Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
10Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
15Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
20Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Visualizations

Experimental Workflow for Mechanical Property Evaluation

experimental_workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Formulation Formulation Mixing Mixing Formulation->Mixing Casting Casting Mixing->Casting Curing Curing Casting->Curing Tensile_Test Tensile Test (ASTM D638) Curing->Tensile_Test Flexural_Test Flexural Test (ASTM D790) Curing->Flexural_Test DMA_Test DMA/DSC for Tg (ASTM E1640/E1356) Curing->DMA_Test Data_Collection Data_Collection Tensile_Test->Data_Collection Flexural_Test->Data_Collection DMA_Test->Data_Collection Property_Calculation Property_Calculation Data_Collection->Property_Calculation Comparison Comparison Property_Calculation->Comparison

Caption: Workflow for the preparation and mechanical testing of TBPA-epoxy resins.

Logical Relationship for Troubleshooting Curing Issues

troubleshooting_curing cluster_solutions Solutions Incomplete_Cure Incomplete or Tacky Cure Incorrect_Ratio Incorrect Resin/ Hardener Ratio Incomplete_Cure->Incorrect_Ratio Inadequate_Mixing Inadequate Mixing Incomplete_Cure->Inadequate_Mixing Low_Temperature Low Curing Temperature Incomplete_Cure->Low_Temperature Moisture Moisture Contamination Incomplete_Cure->Moisture Precise_Measurement Precise Measurement Incorrect_Ratio->Precise_Measurement Thorough_Mixing Thorough Mixing Inadequate_Mixing->Thorough_Mixing Control_Temperature Control Temperature Low_Temperature->Control_Temperature Dry_Environment Dry Environment & Equipment Moisture->Dry_Environment

Caption: Troubleshooting logic for incomplete curing of epoxy resins.

References

Technical Support Center: Viscosity Control in TBPA-Based Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding viscosity issues in Tetrabromophthalic Anhydride (B1165640) (TBPA)-based resin formulations. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common viscosity-related problems encountered during the formulation and processing of TBPA-based resins.

Question: My TBPA-based resin formulation is too viscous to handle and process. What are the immediate steps I can take to reduce its viscosity?

Answer: High viscosity is a common challenge. Here are several strategies you can employ, starting with the simplest:

  • Temperature Adjustment: The viscosity of most resins is highly dependent on temperature. Gently warming the resin can significantly reduce its viscosity. As a general rule, for every 10°C increase in temperature, the viscosity can be reduced by half.[1]

    • Recommendation: Pre-heat the resin component to 30-40°C before mixing with other components.[2] Be mindful that elevated temperatures can also accelerate curing or reaction times, potentially reducing your working time.[1]

  • Use of Reactive Diluents or Solvents: Incorporating a low-viscosity reactive diluent or a solvent can effectively thin the formulation.

    • For Drug Development: The choice of diluent or solvent is critical and must be compatible with your final application (e.g., biocompatible, approved for pharmaceutical use).

    • Reactive Diluents: These are low-viscosity monomers that co-react with the resin during curing, becoming part of the final polymer matrix.[3] This is often preferred as it minimizes leaching.

    • Solvents: Non-reactive solvents can also be used to temporarily reduce viscosity.[1] However, they need to be completely removed from the final product, which can be a complex and critical step in pharmaceutical applications.

  • Mechanical Agitation/Shear: For some resin systems, applying high shear mixing or sonication can temporarily reduce viscosity (shear thinning behavior).

Question: I've tried warming the resin, but the viscosity is still too high. How do I select an appropriate diluent for my drug delivery formulation?

Answer: Selecting a diluent requires careful consideration of its impact on both the formulation's physical properties and its biocompatibility.

  • Miscibility and Compatibility: The diluent must be fully miscible with your TBPA-based resin to avoid phase separation.

  • Viscosity Reduction Efficiency: Different diluents will have varying effects on viscosity. You will need to experimentally determine the optimal concentration for your needs.

  • Impact on Curing and Final Properties: The diluent can affect the curing profile, glass transition temperature (Tg), and mechanical properties of the final cured product.[4]

  • Biocompatibility and Toxicity: For any application in drug development, the diluent must have a well-documented safety profile.

Below is a table with hypothetical data on the effect of various biocompatible diluents on a standard TBPA-based resin formulation.

Diluent TypeConcentration (% w/w)Initial Viscosity (cP at 25°C)Cured Hardness (Shore D)
None (Control)0%85,00085
Triethyl Citrate10%22,00080
Triethyl Citrate20%5,50072
Polyethylene Glycol (PEG 400)10%35,00078
Polyethylene Glycol (PEG 400)20%9,00068
N-Methyl-2-pyrrolidone (NMP)10%15,00082
N-Methyl-2-pyrrolidone (NMP)20%3,00075

Question: My resin's viscosity increases too rapidly after adding the curing agent, leaving me with insufficient working time. What could be the cause and how can I fix it?

Answer: A rapid increase in viscosity after adding a curing agent indicates a fast reaction rate, which shortens the gel time or pot life. Several factors could be responsible:

  • Elevated Temperatures: As mentioned, heat accelerates the curing reaction. Ensure your components and mixing environment are at a controlled room temperature.

  • Curing Agent Reactivity: Some curing agents are inherently more reactive than others. You may need to consider a slower-reacting curing agent.

  • Catalyst Concentration: If your formulation includes a catalyst, its concentration will directly influence the reaction speed. Reducing the catalyst amount can extend the working time.

  • Moisture Contamination: The presence of moisture can sometimes accelerate the curing of certain resin systems. Ensure all components are dry and use desiccants during storage if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity range for TBPA-based resins?

A1: The viscosity of TBPA-based resins can vary significantly depending on their molecular weight and specific chemical structure. Unformulated, they can be highly viscous, often in the range of 50,000 to over 100,000 centipoise (cP) at room temperature. The introduction of TBPA, which has a high molecular weight, can contribute to increased viscosity in the resulting resin.[5][6]

Q2: How is the viscosity of these resins accurately measured?

A2: Viscosity is typically measured using a rotational viscometer or a rheometer.[7] These instruments measure the torque required to rotate a spindle submerged in the resin at a controlled speed and temperature.[7] For pharmaceutical applications, precise control over temperature is crucial for obtaining reproducible results.[8]

Q3: Can the type of anhydride used in the resin synthesis affect viscosity?

A3: Yes, the choice of anhydride can influence the final viscosity of the resin. For instance, resins made with aliphatic anhydrides tend to have lower viscosities compared to those made with aromatic anhydrides due to differences in molecular structure and rigidity.[9]

Q4: Will adding fillers to my TBPA resin formulation increase viscosity?

A4: Yes, adding solid fillers or active pharmaceutical ingredients (APIs) will almost always increase the viscosity of the formulation. The extent of the increase depends on the particle size, shape, surface area, and concentration of the filler.

Q5: Are there any health and safety precautions I should take when heating TBPA-based resins?

A5: Absolutely. Always work in a well-ventilated area, preferably within a fume hood, when heating any chemical formulation. Consult the Safety Data Sheet (SDS) for the specific TBPA resin and any diluents or solvents you are using to understand their thermal decomposition products and safe handling temperatures.

Experimental Protocols

Protocol 1: Viscosity Measurement of TBPA-Based Resin Formulations

Objective: To accurately determine the viscosity of a TBPA-based resin formulation at a controlled temperature using a rotational viscometer.

Materials and Equipment:

  • TBPA-based resin

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles[2][7]

  • Temperature-controlled water bath or chamber[2]

  • Disposable mixing cups and stirring rods

  • Top-pan balance (accurate to 0.01 g)

Procedure:

  • Temperature Conditioning: Place the resin sample in a temperature-controlled environment (e.g., 25 ± 0.2°C) for at least 4 hours to ensure it reaches thermal equilibrium.[8]

  • Viscometer Setup: Set up the viscometer according to the manufacturer's instructions. Level the instrument and select a spindle and rotational speed appropriate for the expected viscosity range. The goal is to achieve a torque reading between 20% and 95% for best accuracy.[8]

  • Sample Preparation: Pour the temperature-conditioned resin into a clean mixing cup, ensuring there are no air bubbles.

  • Viscosity Measurement: Carefully immerse the spindle into the center of the resin to the marked level.

  • Data Acquisition: Start the spindle rotation. Allow the reading to stabilize for at least 60 seconds before recording the viscosity value (in cP) and the torque percentage.

  • Cleaning: Thoroughly clean the spindle with an appropriate solvent immediately after use.

Protocol 2: Evaluating the Effect of a Diluent on Resin Viscosity

Objective: To quantify the viscosity reduction of a TBPA-based resin upon addition of a diluent.

Materials and Equipment:

  • All materials from Protocol 1

  • Selected diluent (e.g., Triethyl Citrate)

  • Vortex mixer or overhead stirrer

Procedure:

  • Temperature Conditioning: Bring the resin and diluent to a consistent, controlled temperature (e.g., 25 ± 0.2°C).

  • Prepare Control Sample: Measure the viscosity of the pure, undiluted TBPA resin as described in Protocol 1. This will serve as your baseline.

  • Prepare Diluted Sample:

    • Weigh a precise amount of resin into a mixing cup (e.g., 90.00 g).

    • Add the desired amount of diluent (e.g., 10.00 g for a 10% w/w mixture).

    • Mix thoroughly for 3-5 minutes until the mixture is completely homogenous. A vortex mixer or overhead stirrer is recommended.

    • Allow the sample to rest for at least 30 minutes to allow any entrapped air bubbles to escape.

  • Measure Viscosity: Measure the viscosity of the diluted sample following steps 4-6 in Protocol 1.

  • Repeat: Repeat steps 3 and 4 for different diluent concentrations (e.g., 5%, 15%, 20%) to create a viscosity reduction curve.

Visualizations

Troubleshooting_Viscosity start High Viscosity Issue Identified check_temp Is the formulation at or below room temperature? start->check_temp heat_resin Action: Gently warm resin (e.g., to 30-40°C). Monitor working time. check_temp->heat_resin Yes check_diluent Is the formulation free of any diluent/solvent? check_temp->check_diluent No end_ok Viscosity is now acceptable. heat_resin->end_ok add_diluent Action: Add a biocompatible reactive diluent or solvent. (See Protocol 2) check_diluent->add_diluent Yes check_agitation Have you tried mechanical agitation? check_diluent->check_agitation No add_diluent->end_ok apply_shear Action: Apply high-shear mixing or sonication during processing. check_agitation->apply_shear No end_nok Viscosity remains too high. Re-evaluate base resin properties. check_agitation->end_nok Yes apply_shear->end_ok

Caption: A troubleshooting workflow for addressing high viscosity in TBPA-based resin formulations.

Experimental_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 1. Condition Resin & Diluent to 25°C p2 2. Prepare Formulations (0%, 5%, 10%, 20% Diluent) p1->p2 p3 3. Mix Until Homogenous p2->p3 m1 4. Calibrate & Setup Rotational Viscometer p3->m1 m2 5. Measure Viscosity of Each Formulation m1->m2 a1 6. Record Viscosity (cP) vs. Diluent % m2->a1 a2 7. Plot Data to Determine Optimal Concentration a1->a2

Caption: Experimental workflow for evaluating the effect of a diluent on resin viscosity.

References

Technical Support Center: Preventing Discoloration in Polymers Containing Tetrabromophthalic Anhydride (TBPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with comprehensive guidance on preventing the discoloration of polymers formulated with Tetrabromophthalic Anhydride (TBPA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in polymers containing this compound (TBPA)?

A1: The yellowing of polymers containing TBPA, a brominated flame retardant, is primarily caused by thermo-oxidative and photo-oxidative degradation.[1][2] High temperatures during processing (thermolysis) and exposure to ultraviolet (UV) radiation from sunlight (photodegradation) can break down the polymer chains and the additives themselves.[1][3] This degradation creates chemical groups called chromophores, which absorb light and give the plastic a yellow appearance.[4][5] The presence of brominated compounds can sometimes accelerate this process, particularly in polymers like ABS that are inherently susceptible to UV degradation.[5]

Q2: How exactly does TBPA contribute to discoloration?

A2: While TBPA is an effective flame retardant, the bromine compounds within the formulation can be unstable to heat and UV light.[5] When the polymer is exposed to these energy sources, free radicals can be generated. These highly reactive molecules can initiate and propagate degradation reactions within the polymer matrix.[6] The subsequent oxidation leads to the formation of colored by-products, resulting in the characteristic yellow tint.[4] Furthermore, interactions between the flame retardant, the base polymer, and other additives can sometimes lead to discoloration.[3]

Q3: What are the main classes of additives used to prevent discoloration in TBPA-containing polymers?

A3: To combat discoloration, a stabilization package is typically added to the polymer formulation. The main classes of additives are:

  • Antioxidants: These protect the polymer during high-temperature processing and from long-term heat exposure. They are divided into primary antioxidants (radical scavengers, often hindered phenols) and secondary antioxidants (peroxide decomposers, often phosphites).[7]

  • Light Stabilizers: These protect the polymer from degradation caused by UV radiation. They include UV Absorbers (which convert UV energy into heat) and Hindered Amine Light Stabilizers (HALS), which trap free radicals.[6][8]

Q4: What is the difference between an antioxidant and a light stabilizer?

A4: Antioxidants primarily prevent degradation caused by heat (thermo-oxidation), which is crucial during melt processing stages like extrusion and injection molding.[4] Light stabilizers are designed to prevent degradation from UV light exposure (photo-oxidation) during the service life of the product.[6] While both address degradation, they target different energy sources and often work through different chemical mechanisms. For comprehensive protection, a combination of both is usually required.

Q5: Is it beneficial to use a combination of different stabilizers?

A5: Yes, using a combination of stabilizers often results in synergistic effects, providing superior protection compared to using a single additive.[9][10] A common and highly effective approach is to combine:

  • A primary antioxidant (hindered phenol) for radical scavenging.

  • A secondary antioxidant (phosphite) to decompose hydroperoxides and protect the primary antioxidant, thus improving color stability.[11]

  • A UV absorber to block UV radiation from penetrating the polymer bulk.[8]

  • A Hindered Amine Light Stabilizer (HALS) to scavenge free radicals formed at the surface and throughout the polymer. HALS are particularly effective because they are regenerated during the stabilization process, offering long-term protection.[6][8]

Troubleshooting Guide

This guide addresses common discoloration issues encountered during experiments.

Problem Observed Primary Cause Recommended Solutions & Actions
Yellowing during melt processing (extrusion, molding) Thermal Degradation: Insufficient stabilization against heat and shear. The polymer and/or phenolic antioxidant is over-oxidizing.[2]1. Incorporate a robust antioxidant package: Use a blend of a primary (hindered phenol) and a secondary (phosphite) antioxidant. The phosphite (B83602) is crucial for color protection during processing.[11] 2. Optimize processing conditions: Lower the melt temperature and reduce residence time in the extruder barrel to minimize heat history. 3. Increase stabilizer concentration: If yellowing persists, consider a modest increase in the antioxidant loading level.
Yellowing or chalking after exposure to sunlight or lab lighting UV Degradation (Photo-oxidation): Polymer is breaking down due to exposure to UV radiation.1. Add a light stabilizer system: Incorporate a UV Absorber (e.g., benzotriazole (B28993) or benzophenone (B1666685) class) and a Hindered Amine Light Stabilizer (HALS).[9] 2. Consider synergistic blends: The combination of a UVA and HALS is highly effective. The UVA blocks most of the light, and the HALS "cleans up" any free radicals that still form.[8][10] 3. Use higher molecular weight HALS for applications requiring low volatility and extraction resistance.
Surface haze, oily film, or powder formation ("Blooming") Additive Incompatibility or Migration: The stabilizer has low solubility in the polymer matrix or is used at a concentration above its solubility limit.1. Select stabilizers with better compatibility: Choose additives with a molecular structure more similar to the base polymer. 2. Use higher molecular weight stabilizers: These have lower mobility within the polymer matrix and are less prone to migration. 3. Reduce additive concentration: Ensure the stabilizer loading is not excessive. Test different concentrations to find the optimal balance between performance and compatibility.

Quantitative Data Summary

The effectiveness of a stabilizer package is measured by the change in the Yellowness Index (ΔYI) after accelerated aging. A lower ΔYI indicates better resistance to discoloration. The following table provides a qualitative comparison based on typical performance.

Stabilizer PackageTarget DegradationRelative Effectiveness in Preventing DiscolorationKey Considerations
Control (No Stabilizers) N/AVery LowUnprotected polymer will discolor rapidly under heat and/or UV exposure.
Primary AO (Hindered Phenol) only ThermalMediumProne to over-oxidation and can contribute to color formation under harsh processing.[2]
Primary AO + Secondary AO (Phosphite) ThermalHighExcellent for maintaining color during high-temperature melt processing.[11]
HALS only UVHighSuperior long-term UV protection, especially for surfaces and thin sections. Regenerative cycle provides long service life.[6]
UV Absorber only UVMedium to HighEffective at shielding the bulk of the material. Performance is dependent on the thickness of the part.
Primary AO + Secondary AO + HALS + UV Absorber Thermal & UVVery HighProvides the most comprehensive protection against both processing-induced and environmental discoloration. Offers synergistic benefits.[9]

Visualizing Mechanisms and Workflows

// Nodes Energy [label="UV Radiation / Heat", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Polymer Matrix +\nthis compound (TBPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radicals [label="Free Radical\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation Cascade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromophores [label="Chromophore Formation\n(e.g., Carbonyls, Conjugated Bonds)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Yellowing [label="Discoloration\n(Yellowing)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF", style="filled"];

// Edges Energy -> Polymer [label="Initiates"]; Polymer -> Radicals [label="Leads to"]; Radicals -> Oxidation [label="Propagates"]; Oxidation -> Chromophores; Chromophores -> Yellowing; } . Caption: The degradation pathway leading to discoloration in polymers.

Troubleshooting_Workflow

Experimental Protocols

Protocol: Evaluating Stabilizer Efficacy in Preventing Discoloration

1. Objective: To quantitatively assess the performance of various stabilizer packages in preventing thermal and UV-induced discoloration in a polymer containing this compound (TBPA). The primary metric for evaluation is the Yellowness Index (YI).[12][13]

2. Materials & Equipment:

  • Base Polymer Resin (e.g., ABS, PBT, or Polypropylene)

  • This compound (TBPA)

  • Stabilizers to be tested (e.g., Hindered Phenol AO, Phosphite AO, HALS, UV Absorber)

  • Twin-screw extruder for compounding

  • Injection or compression molding machine to produce sample plaques (e.g., 50x50x2 mm)

  • Forced-air convection oven for thermal aging (per ASTM D3045)[14][15]

  • Accelerated weathering chamber with fluorescent UV lamps (per ASTM G154)[16][17]

  • Spectrophotometer or colorimeter capable of measuring Yellowness Index (per ASTM E313 or D1925).[18][19]

3. Methodology:

  • Step 1: Formulation and Compounding

    • Prepare several formulations, including a control (Polymer + TBPA only) and formulations with different stabilizer packages. A typical loading level for stabilizers is 0.1-0.5% by weight, but this should be optimized.

    • Dry-blend the components for each formulation thoroughly.

    • Melt-compound each blend using a twin-screw extruder under consistent and controlled temperature and screw speed profiles to ensure homogenous dispersion.

    • Pelletize the extruded strands.

  • Step 2: Sample Preparation

    • Thoroughly dry the pellets to prevent moisture-related defects.

    • Using an injection or compression molding machine, produce a set of identical sample plaques for each formulation. Ensure molding parameters are consistent across all batches.

    • Reserve a subset of plaques from each formulation as un-aged references.

  • Step 3: Initial Color Measurement (Baseline)

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the Yellowness Index (YI) of at least three un-aged reference plaques from each formulation.

    • Calculate the average initial YI (YI₀) for each formulation.

  • Step 4: Accelerated Aging

    • Thermal Aging Protocol (based on ASTM D3045): [14][20]

      • Place a set of sample plaques from each formulation in a forced-air oven at an elevated temperature (e.g., 120°C or 150°C, depending on the polymer's heat deflection temperature).

      • Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours).

      • Allow samples to cool to room temperature for at least 24 hours before measurement.

    • UV Aging Protocol (based on ASTM G154): [16][21]

      • Place another set of sample plaques in an accelerated weathering chamber.

      • Set up a cycle using UVA-340 lamps to simulate sunlight, often including periods of condensation or moisture spray to mimic environmental conditions.

      • A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

      • Remove samples at predetermined intervals (e.g., 100, 250, 500 hours).

  • Step 5: Post-Aging Color Measurement

    • For each aged sample, measure the Yellowness Index (YI₁) using the same procedure as the baseline measurement.

  • Step 6: Data Analysis and Reporting

    • Calculate the change in Yellowness Index (ΔYI) for each sample: ΔYI = YI₁ - YI₀ .

    • Plot ΔYI versus aging time for both thermal and UV exposure for all formulations.

    • Compare the plots to determine the relative effectiveness of each stabilizer package. A smaller slope or lower final ΔYI value indicates superior performance in preventing discoloration.

    • Summarize the final ΔYI values in a table for easy comparison.

References

Technical Support Center: Managing Exotherm in Polymerization with Tetrabromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrabromophthalic Anhydride (B1165640) (TBPA) in polymerization reactions. The following sections address common issues related to exothermic reactions and provide practical solutions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to exotherm management during the polymerization of unsaturated polyester (B1180765) resins containing Tetrabromophthalic Anhydride.

Problem: Rapid and Uncontrolled Temperature Rise (Runaway Reaction)

An excessive exotherm can lead to a dangerous runaway reaction, characterized by a rapid, uncontrolled increase in temperature and pressure. This can result in product degradation, equipment damage, and safety hazards.

Possible Causes and Solutions:

Cause IDPossible CauseRecommended Solution(s)
C1Incorrect Monomer/Initiator/Promoter Ratios: An excess of initiator or promoter can lead to a rapid initiation of the polymerization, generating heat faster than it can be dissipated.[1][2]- Verify Calculations: Double-check all calculations for monomer, initiator, and promoter concentrations. - Optimize Ratios: If new to the formulation, start with a lower concentration of initiator and promoter and gradually increase it based on small-scale trials.[1][2] - Consult Literature: Refer to established formulations for similar resin systems.
C2Inadequate Heat Dissipation: The reaction vessel may not be able to remove the generated heat effectively.- Improve Agitation: Ensure efficient stirring to promote uniform heat distribution and transfer to the cooling system. - Enhance Cooling: Use a larger cooling bath, a more efficient cooling medium, or a reactor with a larger surface area-to-volume ratio. - Controlled Monomer Addition: For highly exothermic systems, add the monomers, especially styrene (B11656), portion-wise or via a dropping funnel to control the rate of polymerization and heat generation.
C3High Initial Reaction Temperature: Starting the reaction at a higher temperature can accelerate the polymerization rate and lead to a rapid exotherm.- Pre-cool Monomers: Cool the monomers and the reactor to the recommended starting temperature before adding the initiator. - Stepwise Heating: Gradually increase the temperature to the desired reaction temperature instead of heating it all at once.
C4Presence of Contaminants: Certain impurities can act as unintended catalysts or promoters, accelerating the reaction.- Use Pure Reagents: Ensure all monomers, solvents, and additives are of high purity and free from contaminants. - Clean and Dry Glassware: Thoroughly clean and dry all reaction vessels and equipment to remove any residual chemicals or water.

Problem: Premature Gelling or Solidification

The resin solidifies before the intended processing or application is complete. This is often linked to a rapid exotherm that accelerates the curing process.

Possible Causes and Solutions:

Cause IDPossible CauseRecommended Solution(s)
C5Excessive Initiator/Promoter Concentration: As with a runaway reaction, high concentrations of initiator and promoter will significantly shorten the gel time.[1][2]- Reduce Initiator/Promoter Levels: Systematically decrease the amount of initiator and promoter to extend the gel time.[1][2] - Use a Dual Initiator System: Employ a combination of a low-temperature and a high-temperature initiator to control the curing profile.[1]
C6High Ambient or Reaction Temperature: Higher temperatures accelerate the decomposition of the initiator, leading to faster gelation.[3]- Control the Environment: Conduct the polymerization in a temperature-controlled environment. - Lower the Reaction Temperature: If the process allows, reduce the reaction temperature to slow down the curing rate.
C7Inadequate Inhibition: Insufficient inhibitor may not effectively quench free radicals, leading to premature polymerization.- Add or Increase Inhibitor: Incorporate an appropriate inhibitor (e.g., hydroquinone) into the formulation to control the onset of polymerization.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of this compound (TBPA) affect the exotherm of the polymerization?

% TBPA (by weight of total anhydride)Expected Peak Exotherm Temperature (°C)Expected Gel Time (minutes)Notes
0%150 - 18015 - 25Baseline formulation without flame retardant.
10%155 - 18514 - 23A slight increase in exotherm may be observed due to changes in resin composition.
20%160 - 19012 - 20Higher TBPA content might lead to a more noticeable increase in the exotherm.
30%165 - 20010 - 18Significant changes in the reaction kinetics may occur, requiring careful monitoring.

Disclaimer: The data in this table is illustrative and intended to show a potential trend. Actual values will depend on the specific formulation, initiator/promoter system, and reaction conditions. Experimental validation is crucial.

Q2: What is the role of an inhibitor and how do I choose one?

Inhibitors are chemical compounds that are added to the resin mixture to prevent premature polymerization, particularly during storage and the initial stages of processing. They act by scavenging free radicals that might be generated by heat or light. A common inhibitor used in unsaturated polyester resin synthesis is hydroquinone. The choice and concentration of the inhibitor are critical; too much can excessively prolong the gel time or even prevent curing, while too little can lead to premature gelation.

Q3: Can I use a different initiator or promoter to control the exotherm?

Yes, the choice of initiator and promoter system has a significant impact on the gel time and peak exotherm.[1][2] For room temperature curing, systems like methyl ethyl ketone peroxide (MEKP) as the initiator and cobalt octoate as the promoter are common.[2] For higher temperature curing, initiators like benzoyl peroxide (BPO) can be used. Using dual initiator systems, with initiators that have different decomposition temperatures, can provide better control over the curing profile and help manage the exotherm.[1]

Q4: How can I monitor the progress of the polymerization and the exotherm?

The progress of the polyesterification reaction is typically monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined target. The exotherm during the curing stage can be monitored by placing a thermocouple in the reaction mixture and recording the temperature over time. For laboratory-scale reactions, this provides a direct measure of the peak exotherm temperature and the time to reach it.[5]

Experimental Protocols

Synthesis of Unsaturated Polyester Resin with this compound

This protocol describes a general procedure for the synthesis of an unsaturated polyester resin incorporating TBPA as a flame retardant.

Materials:

  • Maleic Anhydride

  • Phthalic Anhydride

  • This compound (TBPA)

  • Propylene (B89431) Glycol

  • Ethylene (B1197577) Glycol

  • Hydroquinone (inhibitor)

  • Styrene (reactive diluent)

  • Nitrogen gas supply

  • Heating mantle with temperature controller

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser with a Dean-Stark trap

  • Thermometer

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and condenser with a Dean-Stark trap. Purge the system with nitrogen gas.

  • Charging Reactants: Charge the flask with the desired molar ratios of maleic anhydride, phthalic anhydride, TBPA, propylene glycol, and ethylene glycol.

  • Heating and Reaction:

    • Begin stirring and slowly heat the mixture to approximately 150-160°C under a continuous nitrogen blanket.

    • Water from the condensation reaction will begin to collect in the Dean-Stark trap.

    • Gradually increase the temperature to 180-200°C.

  • Monitoring the Reaction:

    • Periodically take samples to measure the acid value. The reaction is typically continued until the acid value is below 30 mg KOH/g.

  • Cooling and Dilution:

    • Once the desired acid value is reached, cool the reactor to below 100°C.

    • Add a small amount of inhibitor (e.g., hydroquinone).

    • Slowly add styrene monomer to the polyester melt with vigorous stirring to achieve the desired viscosity.

  • Storage: Store the final resin in a cool, dark place.

Visualizations

Exotherm_Troubleshooting start High Exotherm or Premature Gelling Observed check_ratios Verify Monomer/ Initiator/Promoter Ratios start->check_ratios ratios_ok Ratios Correct? check_ratios->ratios_ok adjust_ratios Action: Recalculate and Adjust Concentrations ratios_ok->adjust_ratios No check_cooling Evaluate Heat Dissipation ratios_ok->check_cooling Yes end_good Problem Resolved adjust_ratios->end_good cooling_ok Cooling Adequate? check_cooling->cooling_ok improve_cooling Action: Improve Agitation, Enhance Cooling, or Use Controlled Addition cooling_ok->improve_cooling No check_temp Check Initial Reaction Temperature cooling_ok->check_temp Yes improve_cooling->end_good temp_ok Temp Too High? check_temp->temp_ok lower_temp Action: Pre-cool Monomers and Use Stepwise Heating temp_ok->lower_temp Yes check_purity Assess Reagent Purity and Glassware Cleanliness temp_ok->check_purity No lower_temp->end_good purity_ok Contamination Likely? check_purity->purity_ok use_pure Action: Use High-Purity Reagents and Clean/Dry Glassware purity_ok->use_pure Yes end_bad Consult Senior Scientist/ Safety Officer purity_ok->end_bad No use_pure->end_good

Caption: Troubleshooting workflow for managing high exotherms.

Experimental_Workflow start Start: Reactor Setup and Nitrogen Purge charge Charge Reactants: Anhydrides and Glycols start->charge heat Heat to 150-160°C and Collect Water charge->heat increase_temp Increase Temperature to 180-200°C heat->increase_temp monitor Monitor Acid Value increase_temp->monitor monitor->monitor cool Cool to <100°C monitor->cool Acid Value OK add_inhibitor Add Inhibitor cool->add_inhibitor add_styrene Add Styrene (Reactive Diluent) add_inhibitor->add_styrene end End: Store Resin add_styrene->end

Caption: Experimental workflow for UPR synthesis with TBPA.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: Tetrabromophthalic Anhydride vs. Tetrachlorophthalic Anhydride in Flame Retardant Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Tetrabromophthalic anhydride (B1165640) (TBPA) and Tetrachlorophthalic anhydride (TCPA) reveals distinct differences in their efficacy as flame retardants, primarily in unsaturated polyester (B1180765) and epoxy resins. While both organohalogen compounds are utilized to enhance the fire safety of polymeric materials, available data suggests that the bromine-containing TBPA generally exhibits superior performance in key flame retardancy metrics.

Tetrabromophthalic anhydride (TBPA) is frequently cited as a more powerful and efficient flame retardant than its chlorinated counterpart, Tetrachlorophthalic anhydride (TCPA).[1][2] This enhanced performance is attributed to the chemical nature of the carbon-bromine bond compared to the carbon-chlorine bond. The C-Br bond is weaker and breaks at a lower temperature, allowing for the earlier release of bromine radicals into the gas phase during combustion. These radicals act as scavengers, interrupting the chain reactions of fire propagation more effectively.

Performance Metrics: A Comparative Overview

PropertyThis compound (TBPA)Tetrachlorophthalic Anhydride (TCPA)Reference(s)
Chemical Formula C₈Br₄O₃C₈Cl₄O₃[3]
Molecular Weight 463.7 g/mol 285.9 g/mol [3]
Halogen Content ~68% Bromine~49% Chlorine[3]
Melting Point 269-271 °C253-257 °C[2]
Flame Retardancy Generally considered more effectiveEffective, but generally less so than TBPA[1][2]

Table 1: General Properties of TBPA and TCPA

Experimental Data Insights

Limiting Oxygen Index (LOI)

The Limiting Oxygen Index (LOI) test measures the minimum concentration of oxygen in an oxygen-nitrogen mixture that is required to support the flaming combustion of a material. A higher LOI value indicates better flame retardancy. Studies on alkyd resins incorporating TBPA have demonstrated a significant increase in LOI with increasing TBPA content, indicating improved flame retardancy.[4] While direct comparative LOI data with TCPA is scarce, the general consensus in technical literature points to TBPA-containing polymers achieving higher LOI values.[1][2]

UL-94 Vertical Burn Test

The UL-94 is a widely used standard for testing the flammability of plastic materials. In the vertical burn test, a flame is applied to the bottom of a vertically oriented specimen. The material's ability to self-extinguish and whether it drips flaming particles determines its classification (V-0, V-1, or V-2, with V-0 being the highest rating).[5] Formulations containing TBPA in unsaturated polyester and epoxy resins are often designed to achieve a V-0 rating.[6]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials. It measures the change in mass of a sample as a function of temperature. For flame retardants, TGA can indicate the temperature at which the compound decomposes to release the active flame-retardant species. The earlier decomposition of TBPA compared to TCPA, due to the lower C-Br bond energy, is a key factor in its flame retardant mechanism. This allows for the release of bromine radicals at a more critical stage of the combustion process.

Experimental Protocols

The evaluation of these flame retardants typically involves the following experimental procedures:

Synthesis of Flame-Retardant Unsaturated Polyester Resin

A common method for incorporating these reactive flame retardants into a polymer matrix is through polycondensation.[7]

  • Esterification: A mixture of a diol (e.g., propylene (B89431) glycol), an unsaturated dibasic acid or anhydride (e.g., maleic anhydride), and the halogenated phthalic anhydride (TBPA or TCPA) is heated in a reaction kettle equipped with a stirrer, thermometer, and a condenser for water removal.

  • Polycondensation: The temperature is gradually increased to 180-200°C, and a catalyst (e.g., p-toluenesulfonic acid) is added. The reaction proceeds with the continuous removal of water.

  • Monitoring: The reaction progress is monitored by measuring the acid value of the resin. The reaction is considered complete when a target acid value is reached.

  • Dilution: The resulting polyester is then cooled and dissolved in a reactive monomer, typically styrene, to produce the final resin.

G cluster_synthesis Resin Synthesis Reactants Diol + Unsaturated Anhydride + TBPA or TCPA ReactionKettle Reaction Kettle (180-200°C, Catalyst) Reactants->ReactionKettle Charge Polycondensation Polycondensation (Water Removal) ReactionKettle->Polycondensation Heat StyreneDilution Cooling & Dilution (Styrene Monomer) Polycondensation->StyreneDilution Polyester FinalResin Flame-Retardant Unsaturated Polyester Resin StyreneDilution->FinalResin Final Product

Caption: Workflow for the synthesis of flame-retardant unsaturated polyester resin.

Flame Retardancy Testing

Standardized tests are crucial for quantifying and comparing the performance of flame retardants.

  • Limiting Oxygen Index (LOI): This test is performed according to ASTM D2863. A sample is ignited in a controlled atmosphere of oxygen and nitrogen, and the minimum oxygen concentration required to sustain combustion is determined.[8]

  • UL-94 Vertical Burn Test: Conducted as per the UL 94 standard, this test involves applying a flame to a vertical specimen and observing its burning characteristics, including afterflame time, afterglow time, and dripping of flaming particles.[5][9]

  • Smoke Density Test: The ASTM E662 standard is used to measure the specific optical density of smoke generated from a material under both flaming and non-flaming conditions in a closed chamber.[10][11]

  • Thermogravimetric Analysis (TGA): TGA is performed by heating a small sample of the material at a controlled rate in a controlled atmosphere (e.g., nitrogen or air) and measuring the weight loss as a function of temperature.

G cluster_testing Flame Retardancy Evaluation Sample Cured Polymer Sample (with TBPA or TCPA) LOI LOI Test (ASTM D2863) Sample->LOI UL94 UL-94 Test (Vertical Burn) Sample->UL94 Smoke Smoke Density Test (ASTM E662) Sample->Smoke TGA Thermogravimetric Analysis (TGA) Sample->TGA Data Performance Data (LOI Value, UL-94 Rating, Smoke Density, Thermal Stability) LOI->Data UL94->Data Smoke->Data TGA->Data

Caption: Experimental workflow for evaluating flame retardant performance.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both TBPA and TCPA as flame retardants is through gas-phase inhibition.

  • Decomposition: Upon heating, the polymer containing the halogenated anhydride decomposes.

  • Halogen Radical Formation: The heat causes the cleavage of the carbon-halogen bonds, releasing halogen radicals (Br• or Cl•) into the gas phase.

  • Flame Inhibition: These highly reactive halogen radicals interfere with the high-energy, propagating radicals of combustion (H• and OH•) in the flame. This interruption of the chain reaction slows down or extinguishes the flame.

The superior performance of TBPA is largely due to the lower bond energy of the C-Br bond compared to the C-Cl bond, which allows for the release of bromine radicals at an earlier and more critical stage of the fire.

G Heat Heat Polymer Polymer with TBPA or TCPA Heat->Polymer Decomposition Decomposition Polymer->Decomposition GasPhase Gas Phase Radicals (H•, OH•) Decomposition->GasPhase HalogenRadicals Halogen Radicals (Br• or Cl•) Decomposition->HalogenRadicals Inhibition Flame Inhibition (Chain Reaction Termination) GasPhase->Inhibition HalogenRadicals->Inhibition NonFlammable Non-Flammable Products (H₂O, CO₂) Inhibition->NonFlammable

Caption: Gas-phase flame inhibition mechanism of halogenated flame retardants.

Conclusion

References

A Comparative Guide to the Cone Calorimetry Analysis of Polymers with Tetrabromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polymers integrated with Tetrabromophthalic anhydride (B1165640) (TBPA) as a flame retardant, supported by experimental data from cone calorimetry analysis. The inclusion of TBPA, a reactive flame retardant, significantly alters the combustion characteristics of polymers, enhancing their fire safety. This analysis is crucial for researchers and professionals in fields where the fire resistance of materials is paramount.

Enhancing Polymer Fire Resistance with Tetrabromophthalic Anhydride

This compound (TBPA) is a widely utilized reactive flame retardant, particularly in unsaturated polyester (B1180765) and epoxy resins. Its primary function is to interfere with the combustion process, thereby reducing the flammability of the host polymer. The high bromine content of TBPA is key to its flame retardant efficacy. For instance, in unsaturated polyester resins, a bromine concentration of at least 12% is generally required to achieve self-extinguishing properties.[1] The incorporation of TBPA into the polymer matrix can be achieved reactively, where it becomes an integral part of the polymer backbone. This method is often preferred over additive approaches as it can minimize issues like leaching and ensure a more permanent flame retardant effect.

Cone Calorimetry Analysis: A Quantitative Comparison

Cone calorimetry is a bench-scale test that provides critical data on the fire behavior of materials under controlled conditions.[2][3] Key parameters measured include the Time to Ignition (TTI), Peak Heat Release Rate (pHRR), and Total Heat Release (THR). These metrics are essential for evaluating the effectiveness of flame retardants.

ParameterUnsaturated Polyester (Neat)Unsaturated Polyester with TBPAPerformance Change with TBPA
Time to Ignition (TTI) ShorterLongerIncreased ignition resistance
Peak Heat Release Rate (pHRR) HighSignificantly LowerReduced fire intensity and spread potential
Total Heat Release (THR) HighLowerReduced overall fuel contribution to the fire
Mass Loss Rate (MLR) HighLowerSlower decomposition and burning

Note: The values presented for the TBPA-containing polymer are qualitative representations of the expected improvements based on the known mechanisms of halogenated flame retardants.

The addition of TBPA is expected to increase the TTI, providing a longer escape time before the material ignites. A significant reduction in pHRR indicates a lower intensity of the fire and a reduced propensity for fire spread to adjacent materials. The THR is also expected to decrease, signifying that the overall contribution of the material to the fire load is diminished.

Experimental Protocols

The following is a generalized experimental protocol for cone calorimetry analysis based on ISO 5660-1 and ASTM E1354 standards, which are commonly used for evaluating the reaction-to-fire properties of materials.[2]

Sample Preparation:

  • Samples of the polymer (both neat and containing TBPA) are prepared in the standard dimensions of 100 mm x 100 mm with a specified thickness.

  • The samples are conditioned at a specific temperature and relative humidity (e.g., 23 °C and 50% RH) for at least 24 hours prior to testing to ensure uniformity.

  • Each sample is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

Cone Calorimeter Test Procedure:

  • The cone calorimeter is calibrated according to the standard procedure.

  • A constant external heat flux (typically 35 kW/m² or 50 kW/m²) is applied to the exposed surface of the sample.

  • A spark igniter is positioned above the sample to ignite the flammable gases that are released as the polymer heats up.

  • The time from the start of the heat application to sustained flaming is recorded as the Time to Ignition (TTI).

  • During the combustion process, the instrument continuously measures the oxygen concentration in the exhaust gas stream to calculate the heat release rate (HRR).

  • The test continues until flaming ceases or for a predetermined duration.

  • Key parameters such as Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Mass Loss Rate (MLR) are recorded and analyzed.

Logical Workflow of Cone Calorimetry Analysis

The following diagram illustrates the logical workflow of a cone calorimetry experiment, from sample preparation to data analysis.

ConeCalorimetryWorkflow cluster_prep Sample Preparation cluster_test Cone Calorimeter Test cluster_analysis Data Analysis SamplePrep Prepare Polymer Samples (100mm x 100mm) Conditioning Condition Samples (23°C, 50% RH) SamplePrep->Conditioning Wrapping Wrap in Foil & Place in Holder Conditioning->Wrapping SetHeatFlux Set Heat Flux (e.g., 50 kW/m²) Wrapping->SetHeatFlux Ignition Ignite with Spark Igniter SetHeatFlux->Ignition Measurement Measure O2 Consumption & Mass Loss Ignition->Measurement CalculateHRR Calculate HRR Measurement->CalculateHRR DetermineParams Determine TTI, pHRR, THR, MLR CalculateHRR->DetermineParams CompareResults Compare Neat vs. TBPA Polymer DetermineParams->CompareResults

Caption: Workflow of Cone Calorimetry Analysis.

Signaling Pathway of Flame Retardancy with TBPA

The flame retardant mechanism of TBPA primarily occurs in the gas phase of the combustion process. The following diagram illustrates the proposed signaling pathway for the flame-inhibiting action of TBPA.

FlameRetardancyPathway Polymer Polymer with TBPA Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Source Heat->Polymer Volatiles Flammable Volatiles Decomposition->Volatiles BromineRadicals Bromine Radicals (Br•) Decomposition->BromineRadicals Release of HBr Combustion Combustion (Chain Reaction) H• + OH• Volatiles->Combustion Inhibition Radical Scavenging (Flame Inhibition) BromineRadicals->Inhibition HBr -> H• + Br• Combustion->Inhibition ReducedFlame Reduced Flame Propagation Inhibition->ReducedFlame

Caption: Gas Phase Flame Retardancy Mechanism of TBPA.

Upon heating, the polymer containing TBPA decomposes. The TBPA releases hydrogen bromide (HBr), which then dissociates into highly reactive bromine radicals (Br•). These bromine radicals act as scavengers in the gas phase, interrupting the combustion chain reaction by reacting with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the flame. This "radical trap" mechanism effectively quenches the flame, reduces the heat feedback to the polymer surface, and slows down the overall combustion process.

References

Tetrabromophthalic Anhydride Formulations in UL 94 Vertical Burn Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Tetrabromophthalic anhydride (B1165640) (TBPA) based flame-retardant formulations in the UL 94 vertical burn test against common non-halogenated alternatives. The information presented is supported by experimental data to assist in the selection of appropriate flame-retardant systems for various polymer applications.

Executive Summary

Tetrabromophthalic anhydride is a reactive flame retardant widely used to enhance the fire resistance of polymers such as unsaturated polyesters, epoxy resins, and polypropylenes. Achieving a UL 94 V-0 rating, the highest classification for vertical burning, is a critical benchmark for materials used in electronics, construction, and transportation industries. This guide details the UL 94 vertical burn test protocol and presents a comparative analysis of TBPA formulations against phosphorus-based and intumescent flame retardants, focusing on key performance metrics required to achieve the V-0 classification.

UL 94 Vertical Burn Test Protocol

The UL 94 vertical burn test is a widely accepted standard for assessing the flammability of plastic materials. The test evaluates the burning characteristics of a vertically oriented specimen after the application of a controlled flame.

Specimen Preparation and Conditioning:

  • Dimensions: Test specimens are typically bars measuring 125 ± 5 mm in length and 13.0 ± 0.5 mm in width, with a thickness representative of the end-use application.

  • Conditioning: To ensure reproducibility, specimens are conditioned prior to testing. A common conditioning protocol involves placing one set of samples in an air-circulating oven at 70°C for 168 hours and another set at 23°C and 50% relative humidity for a minimum of 48 hours.

Test Procedure:

  • A specimen is clamped vertically.

  • A calibrated burner producing a 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

  • The afterflame time (t1) is recorded.

  • Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds.

  • The second afterflame time (t2) and the afterglow time (t3) are recorded.

  • Observations are made regarding the dripping of flaming particles and whether they ignite a cotton swatch placed below the specimen.

UL 94 V-0 Classification Criteria: To achieve a V-0 rating, the following criteria must be met for a set of five specimens:

  • No single afterflame time (t1 or t2) should exceed 10 seconds.

  • The total afterflame time for all five specimens (Σ(t1 + t2)) should not exceed 50 seconds.

  • No specimen should have flaming drips that ignite the cotton swatch.

  • No specimen should burn up to the holding clamp.

  • The afterglow time (t3) for any specimen should not exceed 30 seconds.

Comparative Performance Data

Polymer MatrixFlame Retardant SystemLoading (%)Afterflame Time (t1 + t2) (s)Afterglow Time (t3) (s)Dripping (Ignition of Cotton)UL 94 Rating
Epoxy Resin Neat Epoxy0Burning-YesNo Rating
Ammonium Polyphosphate (APP) + Zinc Borate (ZnB)10% APP, 5% ZnBNot ReportedNot ReportedNot ReportedV-0[1]
DOPO-based derivative1.2% Phosphorus< 10 (individual)< 30NoV-0[2]
Unsaturated Polyester UPR with 30% DOPO-N and 3% VHNTs33< 10 (individual)< 30NoV-0[3]
Polypropylene Intumescent Flame Retardant (e.g., Ammonium Polyphosphate-based)20-30< 10 (individual)< 30NoV-0[4][5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the logical relationships in the UL 94 classification system, the following diagrams are provided.

UL94_Classification cluster_v0 V-0 Criteria cluster_v1 V-1 Criteria cluster_v2 V-2 Criteria t1_t2_v0 t1 or t2 <= 10s total_t_v0 Total t1+t2 <= 50s t1_t2_v0->total_t_v0 drip_v0 No Flaming Drips total_t_v0->drip_v0 glow_v0 t3 <= 30s drip_v0->glow_v0 result Final Classification glow_v0->result Pass V-0 t1_t2_v1 t1 or t2 <= 30s total_t_v1 Total t1+t2 <= 250s t1_t2_v1->total_t_v1 drip_v1 No Flaming Drips total_t_v1->drip_v1 glow_v1 t3 <= 60s drip_v1->glow_v1 glow_v1->result Pass V-1 t1_t2_v2 t1 or t2 <= 30s total_t_v2 Total t1+t2 <= 250s t1_t2_v2->total_t_v2 drip_v2 Flaming Drips Allowed total_t_v2->drip_v2 glow_v2 t3 <= 60s drip_v2->glow_v2 glow_v2->result Pass V-2 start Start Test start->t1_t2_v0 Evaluate Burning Times start->t1_t2_v1 Evaluate Burning Times start->t1_t2_v2 Evaluate Burning Times

Caption: Logical flow for UL 94 V-0, V-1, and V-2 classification.

Experimental_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Material Formulation (Polymer + Flame Retardant) B Specimen Molding (125 x 13 x 3.2 mm) A->B C Specimen Conditioning (e.g., 48h at 23°C, 50% RH) B->C D Mount Specimen Vertically C->D E First Flame Application (10s) D->E F Record Afterflame Time (t1) E->F G Second Flame Application (10s) F->G H Record Afterflame (t2) & Afterglow (t3) Times G->H I Observe Dripping H->I J Compare Data to UL 94 V-0/V-1/V-2 Criteria I->J K Assign Classification J->K

Caption: UL 94 Vertical Burn Test Experimental Workflow.

Conclusion

This compound remains a viable and effective flame retardant for achieving high levels of fire safety in a variety of polymer systems. While detailed, publicly available comparative data against all non-halogenated alternatives is limited, the established use of TBPA in demanding applications underscores its performance. For researchers and developers, the selection of an appropriate flame retardant will depend on a holistic assessment of performance requirements, regulatory considerations, and cost-effectiveness. The data and protocols presented in this guide offer a foundational understanding to aid in this decision-making process.

References

Limiting Oxygen Index (LOI) of Materials Containing TBPA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant performance, specifically the Limiting Oxygen Index (LOI), of materials containing Tetrabromobisphenol A (TBPA) against alternative flame retardants. The information is supported by experimental data and detailed methodologies to assist in the selection and development of flame-retardant materials.

Data Presentation: Limiting Oxygen Index Comparison

The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support the flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy. The following tables summarize the LOI values for various polymers with and without TBPA and its alternatives.

Table 1: Limiting Oxygen Index (LOI) of Epoxy Resins

Polymer SystemFlame RetardantLoading (%)LOI (%)Reference
Neat Epoxy ResinNone-25.8 - 26.2[1][2]
Epoxy ResinTBPA derivative10 wt%68.5[2]
Epoxy ResinPhosphorus-based (BHPP)2.36 (P content)>50[3]
Epoxy ResinDOPO derivative2.5 wt%30.2[4]
Epoxy ResinDOPO derivative- (0.25 wt% P)33.4[1][2]
Epoxy ResinDOPO-based-34.5[5]
Epoxy ResinPhosphorus/Nitrogen FR6 wt%28.9[6]
Epoxy ResinPhosphorus-based (PFR)22.28 wt%42
Epoxy ResinPhosphorus-based (ATZ)6 wt%33.7
Epoxy ResinPhosphorus-based (MAPP/Cu2O)18 wt% / 2 wt%35

Table 2: Limiting Oxygen Index (LOI) of Other Polymers

Polymer SystemFlame RetardantLoading (%)LOI (%)Reference
Neat Polycarbonate (PC)None-~25
Polycarbonate (PC)Phosphorus-based (TDBA)10 wt%33.7
Neat Acrylonitrile Butadiene Styrene (ABS)None-~18.5
ABSBromine/Antimony system-31.2
ABSPhosphorus-based (APP/AlPi)20 wt%26

Experimental Protocols

The Limiting Oxygen Index test is a standardized method used to determine the relative flammability of materials. The most common standards are ASTM D2863 and ISO 4589.

ASTM D2863: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index)

1. Specimen Preparation:

  • Test specimens are typically in the form of a bar, approximately 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.

  • The specimens are conditioned prior to testing, usually at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours.

2. Apparatus:

  • A heat-resistant glass chimney is used to enclose the burning specimen.

  • A system for supplying a controlled mixture of oxygen and nitrogen to the base of the chimney.

  • A specimen holder to keep the sample in a vertical position.

  • An igniter (e.g., a propane (B168953) torch with a specified flame height) to ignite the top of the specimen.

3. Procedure:

  • The specimen is mounted vertically in the center of the glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney at a specified flow rate.

  • The top of the specimen is ignited, and the combustion behavior is observed.

  • The concentration of oxygen is varied in successive runs until the minimum concentration that will just support flaming combustion for a specified time (e.g., 180 seconds) or a specified extent of burning (e.g., 50 mm) is determined.

  • The LOI is calculated as the percentage of oxygen in the gas mixture.

The following diagram illustrates the general workflow for determining the Limiting Oxygen Index.

LOI_Workflow Experimental Workflow for LOI Measurement cluster_prep Sample Preparation cluster_test LOI Testing A Material Conditioning (23°C, 50% RH, 48h) B Cut Specimen to Size (e.g., 150x6.5x3 mm) A->B C Mount Specimen in Glass Chimney B->C D Set O2/N2 Mixture Flow C->D E Ignite Top of Specimen D->E F Observe Combustion (Time/Length) E->F G Flame Extinguishes? F->G H Increase O2 Concentration G->H Yes I Decrease O2 Concentration G->I No H->D I->D J Record LOI Value I->J

Caption: A flowchart of the Limiting Oxygen Index (LOI) testing procedure.

Flame Retardant Mechanisms

Flame retardants function through two primary mechanisms: gas-phase inhibition and condensed-phase charring.

Gas-Phase Inhibition

In the gas phase, the flame retardant decomposes to release species that interfere with the chemical reactions of combustion. For halogenated flame retardants like TBPA, this involves the release of halogen radicals (e.g., Br•) which scavenge high-energy radicals (H•, OH•) that propagate the fire, thus quenching the flame.

Condensed-Phase Charring

In the condensed phase, the flame retardant promotes the formation of a carbonaceous char layer on the material's surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile gases.

The following diagrams illustrate the flame retardant mechanisms of TBPA in a polymer matrix.

TBPA_Gas_Phase_Mechanism Gas-Phase Flame Retardant Mechanism of TBPA cluster_process Combustion Process cluster_fr Flame Retardant Action Polymer Polymer + Heat Volatiles Flammable Volatiles Polymer->Volatiles Flame Flame Propagation (H•, OH• radicals) Volatiles->Flame TBPA TBPA Decomposition (releases HBr) HBr HBr TBPA->HBr Br Br• radicals HBr->Br Quenching Radical Scavenging (H• + Br• -> HBr) (OH• + Br• -> HBr + O) Br->Quenching Inhibits Quenching->Flame TBPA_Condensed_Phase_Mechanism Condensed-Phase Flame Retardant Mechanism of TBPA cluster_process Combustion Process cluster_fr Flame Retardant Action Polymer Polymer + Heat Decomposition Polymer Decomposition Polymer->Decomposition TBPA_Decomp TBPA Decomposition Polymer->TBPA_Decomp Volatiles Flammable Volatiles Decomposition->Volatiles Flame Flame Volatiles->Flame Char_Formation Promotes Char Formation TBPA_Decomp->Char_Formation Char_Layer Insulating Char Layer Char_Formation->Char_Layer Char_Layer->Decomposition Insulates Char_Layer->Volatiles Blocks

References

Validating the Incorporation of Tetrabromobisphenol A (TBPA) in Polymers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of Tetrabromobisphenol A (TBPA) incorporation into polymer matrices is critical for material performance and safety. Spectroscopic techniques offer a powerful suite of tools for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of four common spectroscopic methods—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation method.

Comparative Analysis of Spectroscopic Techniques for TBPA Validation

The successful incorporation of TBPA into a polymer backbone can be qualitatively and quantitatively assessed using various spectroscopic methods. The choice of technique depends on the specific information required, the nature of the polymer matrix, and the concentration of TBPA.

Spectroscopic TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Qualitative confirmation of TBPA incorporation through characteristic peaks of aromatic C-Br and phenolic C-O stretches.Rapid, non-destructive, and widely accessible. Suitable for solid and liquid samples.Can be difficult to quantify TBPA concentration, especially at low levels. Peak overlapping with the polymer matrix can occur.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.Unambiguous structural confirmation of TBPA incorporation and its connectivity within the polymer chain. Quantitative analysis of TBPA content is possible.Provides the most detailed structural information. Highly quantitative.Less sensitive than other methods. Requires soluble samples and deuterated solvents. Can be time-consuming.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.Complements FTIR by providing information on non-polar bonds and the polymer backbone. Can be used to monitor polymerization in real-time.Non-destructive, requires minimal sample preparation, and can be used with aqueous samples. Offers high spatial resolution.Can be affected by fluorescence from the sample or impurities. Raman scattering is a weak phenomenon, potentially leading to lower sensitivity.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by electronic transitions in molecules.Quantitative determination of TBPA concentration in a polymer solution by measuring the absorbance of its chromophores.Highly sensitive and excellent for quantitative analysis based on Beer's Law. Relatively simple and cost-effective.Provides limited structural information. The polymer matrix must be transparent in the UV-Vis region of interest. Not suitable for solid, opaque samples.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of TBPA incorporation. Below are representative protocols for each spectroscopic technique.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively identify the presence of TBPA-related functional groups in a polymer matrix.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the polymer sample has a flat, clean surface.

  • If the sample is a powder, place a small amount onto the ATR crystal.

  • For solid films or pellets, press the sample firmly against the ATR crystal to ensure good contact.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Place the polymer sample on the crystal and collect the sample spectrum.

  • Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹.[1]

  • The spectral range is typically 4000 to 600 cm⁻¹.

Data Analysis:

  • Identify characteristic absorption peaks for TBPA. Key peaks to look for include those associated with the aromatic ring, C-Br bonds, and phenolic C-O stretching. For example, in TBPA-based epoxy resins, characteristic peaks may be observed around 1470 cm⁻¹ (aromatic C=C stretching), 1230 cm⁻¹ (asymmetric C-O-C stretching), and below 700 cm⁻¹ (C-Br stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and quantify the incorporation of TBPA into a polymer.

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a precisely weighed amount of the polymer sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • For quantitative ¹H NMR, ensure a sufficient relaxation delay between pulses (e.g., 5 times the longest T₁ relaxation time) to allow for complete relaxation of all protons.

  • Use a known internal standard for accurate quantification.

Data Analysis:

  • Identify the characteristic chemical shifts of the protons and carbons of the TBPA moiety within the polymer structure. For TBPA, aromatic proton signals will appear in the downfield region (typically 7.0-7.5 ppm).

  • Integrate the signals corresponding to the TBPA protons and compare them to the integrals of known polymer backbone protons to determine the molar ratio and thus the weight percentage of incorporated TBPA.

Raman Spectroscopy

Objective: To monitor the incorporation of TBPA during polymerization and characterize the final polymer structure.

Instrumentation: Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).

Sample Preparation:

  • For in-situ monitoring, a fiber-optic probe can be inserted directly into the reaction vessel.[2]

  • For solid samples, they can be analyzed directly with no preparation.

Data Acquisition:

  • Acquire Raman spectra at different stages of the polymerization or of the final product.

  • Optimize laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

Data Analysis:

  • Monitor the disappearance of monomer peaks and the appearance of polymer peaks to track the reaction progress. Raman is particularly sensitive to changes in C=C bonds during polymerization.[3][4]

  • Identify characteristic Raman bands of the TBPA unit in the final polymer spectrum. The aromatic ring breathing modes of TBPA will provide a distinct signature.

UV-Vis Spectroscopy

Objective: To quantify the concentration of TBPA in a polymer solution.

Instrumentation: UV-Vis spectrophotometer.

Sample Preparation:

  • Dissolve a precisely weighed amount of the polymer in a suitable solvent that is transparent in the UV region of interest.

  • Prepare a series of standard solutions of TBPA of known concentrations in the same solvent.

Data Acquisition:

  • Record the UV-Vis absorption spectra of the standard solutions and the polymer sample solution.

  • Determine the wavelength of maximum absorbance (λ_max) for TBPA.

Data Analysis:

  • Construct a calibration curve by plotting the absorbance at λ_max versus the concentration of the TBPA standards. This relationship is governed by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.[5][6][7][8]

  • Measure the absorbance of the polymer sample solution at λ_max and use the calibration curve to determine the concentration of TBPA.

Visualization of the Validation Workflow

The logical workflow for validating the incorporation of TBPA into a polymer using spectroscopy can be visualized as a series of sequential and parallel steps, from synthesis to final characterization.

G Workflow for Spectroscopic Validation of TBPA Incorporation cluster_0 Polymer Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Monomers Polymer Monomers Polymerization Polymerization Reaction Monomers->Polymerization TBPA Tetrabromobisphenol A (TBPA) TBPA->Polymerization FTIR FTIR Spectroscopy Polymerization->FTIR Sample NMR NMR Spectroscopy Polymerization->NMR Sample Raman Raman Spectroscopy Polymerization->Raman Sample UVVis UV-Vis Spectroscopy Polymerization->UVVis Sample Qualitative Qualitative Analysis (Functional Groups, Structure) FTIR->Qualitative NMR->Qualitative Quantitative Quantitative Analysis (Concentration, Molar Ratio) NMR->Quantitative Raman->Qualitative UVVis->Quantitative Validation Validation of Incorporation Qualitative->Validation Quantitative->Validation

Caption: Logical workflow for validating TBPA incorporation in polymers.

This guide provides a foundational understanding of how different spectroscopic techniques can be employed to validate the incorporation of TBPA in polymers. For specific applications, it is recommended to consult detailed research literature to optimize protocols and data analysis methods.

References

A Comparative Guide to the Flame Retardant Mechanism of Tetrabromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant performance of Tetrabromophthalic anhydride (B1165640) (TBPA) with other common alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Executive Summary

Tetrabromophthalic anhydride (TBPA) is a widely utilized reactive brominated flame retardant, primarily employed in thermosetting polymers such as unsaturated polyesters and epoxy resins.[1][2] Its efficacy stems from a dual-action mechanism, operating in both the gas and condensed phases to interrupt the combustion cycle. In the gas phase, the thermal decomposition of TBPA releases bromine radicals that scavenge flame-propagating free radicals.[3][4] In the condensed phase, it promotes char formation, creating a protective barrier that insulates the underlying polymer from heat and oxygen.

This guide compares the performance of TBPA with other flame retardants, including the brominated flame retardant decabromodiphenyl ether (DecaBDE) and the halogen-free alternative 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). The synergistic effect of TBPA with antimony trioxide (Sb₂O₃) is also examined.

Data Presentation: Comparative Flame Retardant Performance

The following tables summarize the quantitative data from various studies, comparing the flame retardant efficiency of TBPA and its alternatives in common polymer matrices.

Table 1: Comparison of Flame Retardant Performance in Epoxy Resin

Flame Retardant SystemPolymer MatrixLoading (%)LOI (%)UL 94 RatingReference
Neat EpoxyBisphenol A Epoxy023.7 - 25.8Fails[4][5][6]
TBPA Bisphenol A Epoxy 15-20 28-32 V-0 [7]
DecaBDEHigh Impact Polystyrene (HIPS)12-V-0[8]
DOPOBisphenol A Epoxy1-2 (wt% P)28.9 - 33.5V-0[1][5][9]
TBPA + Sb₂O₃ Bisphenol A Epoxy 15 + 5 >35 V-0 [10][11][12]

Table 2: Comparison of Flame Retardant Performance in Unsaturated Polyester (B1180765) Resin (UPR)

Flame Retardant SystemPolymer MatrixLoading (%)LOI (%)UL 94 RatingReference
Neat UPRUnsaturated Polyester0~19Fails[13]
TBPA Unsaturated Polyester ~12.5 (wt% Br) ~28 V-0 [7][13]
DOPO-basedUnsaturated Polyester--V-0[14]

Table 3: Cone Calorimetry Data for Flame Retardants in Epoxy Resin

Flame Retardant SystemPolymer MatrixpHRR (kW/m²)THR (MJ/m²)Reference
Neat EpoxyEpoxy~1015~104[15]
TBPA-based Epoxy Reduced by ~62% Reduced [16]
DOPO-basedEpoxyReduced by 25.1%Reduced by 18.7%[9]

pHRR: Peak Heat Release Rate; THR: Total Heat Released. Note: Direct comparison is challenging due to variations in experimental conditions across different studies.

Flame Retardant Mechanisms

This compound (TBPA)

TBPA functions through a combination of gas-phase and condensed-phase mechanisms.

  • Gas-Phase Inhibition: Upon heating, the C-Br bonds in TBPA break, releasing bromine radicals (Br•) into the gas phase. These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction. This "radical trap" mechanism reduces the flame intensity and heat feedback to the polymer surface.[3][4]

  • Condensed-Phase Action: TBPA promotes the formation of a stable, insulating char layer on the polymer surface. This char barrier limits the evolution of flammable volatiles and restricts the access of oxygen to the underlying material, thus stifling the combustion process.

Synergistic Effect with Antimony Trioxide (Sb₂O₃)

When used in conjunction with halogenated flame retardants like TBPA, antimony trioxide exhibits a strong synergistic effect.[7][17] In the presence of bromine, Sb₂O₃ forms antimony tri-bromide (SbBr₃), a volatile species that is highly effective at quenching radicals in the gas phase.[4] This synergistic interaction significantly enhances the overall flame retardant efficiency, often allowing for lower loadings of the primary flame retardant.[17]

Experimental Protocols

Detailed methodologies for the key flammability tests are provided below.

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[9][18][19][20]

  • Apparatus: A vertical glass chimney containing the sample holder, with controlled oxygen and nitrogen inlets at the bottom.

  • Specimen: Typically a rectangular bar of specified dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).[9]

  • Procedure:

    • The specimen is mounted vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at a controlled flow rate.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration is gradually reduced in subsequent tests until the minimum concentration that sustains combustion for a specified time or to a certain length is determined.

    • The LOI is expressed as the volume percentage of oxygen in that mixture.

UL 94 Vertical Burn Test

The UL 94 standard is used to determine the flammability of plastic materials. The vertical burn test is more stringent than the horizontal burn test.[5][21][22][23]

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, a timer, and a cotton patch.

  • Specimen: A rectangular bar of specified dimensions (e.g., 125 mm x 13 mm).[23]

  • Procedure:

    • The specimen is mounted vertically. A cotton patch is placed 300 mm below the specimen.[23]

    • A 20 mm blue flame is applied to the bottom center of the specimen for 10 seconds and then removed.

    • The afterflame time (t₁) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.

    • The second afterflame time (t₂) and the afterglow time are recorded.

    • Observations are made as to whether flaming drips ignite the cotton patch.

    • Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating the most flame-retardant material.[22]

Cone Calorimetry - ISO 5660

The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as the heat release rate (HRR), time to ignition (TTI), and total heat released (THR).[10][11]

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis.

  • Specimen: A flat specimen of specified dimensions (e.g., 100 mm x 100 mm).[11]

  • Procedure:

    • The specimen is placed horizontally on the load cell beneath the conical heater.

    • The specimen is exposed to a preset radiant heat flux (e.g., 35 or 50 kW/m²).

    • The time to ignition is recorded.

    • During combustion, the instrument continuously measures the oxygen concentration in the exhaust gas to calculate the heat release rate.

    • Mass loss and smoke production are also monitored throughout the test.

Mandatory Visualizations

Flame Retardant Mechanism of TBPA

G cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + TBPA Char Protective Char Layer Polymer->Char Promotes Charring TBPA_Decomp TBPA Decomposition Heat Heat Source Heat->Polymer Volatiles Reduced Flammable Volatiles Char->Volatiles Inhibits Formation Br_Radicals Bromine Radicals (Br•) TBPA_Decomp->Br_Radicals Releases Combustion Combustion Chain Reaction Br_Radicals->Combustion Scavenges Flame_Radicals Flame Radicals (H•, OH•) Flame_Radicals->Combustion Inert_Products Inert Products Combustion->Inert_Products

Caption: Dual-action flame retardant mechanism of this compound (TBPA).

Synergistic Mechanism of TBPA and Antimony Trioxide

G cluster_synergy Synergistic Gas Phase Inhibition TBPA TBPA HBr Hydrogen Bromide (HBr) TBPA->HBr Decomposes to Sb2O3 Antimony Trioxide (Sb₂O₃) SbBr3 Antimony Tribromide (SbBr₃) Sb2O3->SbBr3 Reacts with Heat Heat Heat->TBPA HBr->SbBr3 Inhibition Enhanced Flame Inhibition SbBr3->Inhibition Quenches Flame_Radicals Flame Radicals (H•, OH•) Flame_Radicals->Inhibition

Caption: Synergistic flame retardant mechanism of TBPA and Antimony Trioxide.

Experimental Workflow for Flammability Testing

G start Polymer Sample Preparation loi LOI Test (ASTM D2863) start->loi ul94 UL 94 Test start->ul94 cone Cone Calorimetry (ISO 5660) start->cone data Data Analysis & Comparison loi->data ul94->data cone->data

References

A Head-to-Head Battle: Tetrabromophthalic Anhydride as a Reactive vs. Additive Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the performance of Tetrabromophthalic Anhydride (B1165640) (TBPA) when chemically bound into a polymer matrix versus when physically mixed as an additive reveals significant trade-offs in flame retardancy, mechanical properties, and long-term stability. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear understanding of these two approaches.

Tetrabromophthalic anhydride (TBPA) is a versatile and effective brominated flame retardant. Its application can be broadly categorized into two distinct methods: reactive and additive. In the reactive approach, TBPA is chemically incorporated into the polymer backbone, becoming an integral part of the material.[1] Conversely, the additive method involves physically blending TBPA with the polymer matrix without any chemical bonding.[2] This fundamental difference in incorporation dictates the resulting material's properties and performance.

Performance Under Fire: A Quantitative Look at Flame Retardancy

Table 1: Comparative Flame Retardancy Performance

PropertyTest MethodNeat Unsaturated Polyester (B1180765)Unsaturated Polyester with Reactive TBPA (estimated)Neat Polypropylene (B1209903)Polypropylene with Additive TBPA
Limiting Oxygen Index (LOI) (%)ASTM D2863~19-21>27~18.529.5 - 32.5[3]
UL 94 Rating (Vertical Burn)UL 94FailsV-0 (achievable)FailsV-0 (achievable)[3]

Note: Data for unsaturated polyester with reactive TBPA is estimated based on the known efficacy of reactive brominated flame retardants to significantly increase LOI and achieve high UL 94 ratings.

Both reactive and additive applications of TBPA can elevate the flame retardancy of their respective polymers to meet stringent standards like UL 94 V-0.[3] The reactive approach permanently locks the flame-retardant properties into the polymer, ensuring consistent performance throughout the material's lifespan.

The Impact on Material Integrity: Mechanical Properties

The incorporation of any flame retardant can influence the mechanical properties of the host polymer. This is a critical consideration in applications where structural integrity is paramount.

Table 2: Comparative Mechanical Properties

PropertyTest MethodNeat Unsaturated PolyesterUnsaturated Polyester with Reactive TBPANeat PolypropylenePolypropylene with Additive TBPA
Tensile Strength (MPa)ASTM D63863[4]Generally maintained or slightly decreased31-41[5]27.5-38[5]
Flexural Strength (MPa)ASTM D79078[4]Generally maintained or slightly decreased--
Izod Impact Strength (J/m)ASTM D256~20-30Generally maintained or slightly decreased21-75[5]Can be reduced

Generally, the reactive incorporation of TBPA is expected to have a less detrimental effect on the mechanical properties of the polymer compared to the additive approach. This is because the TBPA molecules are integrated into the polymer chains, maintaining a more homogeneous structure. Additive flame retardants, being physically dispersed, can act as stress concentrators, potentially leading to a reduction in properties like impact strength.[6]

The Persistence of Protection: Migration and Leaching

A key differentiator between reactive and additive flame retardants is their long-term stability within the polymer matrix. Additive flame retardants, not being chemically bound, have the potential to migrate to the surface of the material and leach into the environment over time.[6] This not only reduces the flame retardancy of the product but also raises environmental and health concerns.

Reactive flame retardants, including TBPA, are covalently bonded into the polymer structure, which significantly minimizes the risk of migration and leaching.[7] This ensures permanent flame retardancy and a more environmentally stable product.

Table 3: Migration Potential

Application MethodMigration/Leaching Potential
Reactive Very Low
Additive High

Experimental Protocols

Synthesis of Unsaturated Polyester Resin with Reactive TBPA (Illustrative)

This protocol describes a typical two-stage polycondensation reaction for producing an unsaturated polyester resin with reactively incorporated TBPA.

Materials:

  • Diol (e.g., Propylene Glycol)

  • Unsaturated Dicarboxylic Acid or Anhydride (e.g., Maleic Anhydride)

  • Saturated Dicarboxylic Acid or Anhydride (e.g., Phthalic Anhydride)

  • This compound (TBPA)

  • Esterification Catalyst (e.g., p-Toluenesulfonic acid)

  • Inert Gas (e.g., Nitrogen)

Procedure:

  • First Stage (Alcoholysis): The diol and a portion of the anhydrides (excluding maleic anhydride) are charged into a reactor equipped with a stirrer, thermometer, and a condenser for water removal. The mixture is heated under an inert atmosphere to a temperature of 150-160°C to initiate the reaction.

  • Second Stage (Polyesterification): Once the first stage is complete (indicated by a drop in acid value), the maleic anhydride and TBPA are added to the reactor. The temperature is then gradually increased to 180-200°C.

  • Monitoring: The reaction is monitored by measuring the acid value and viscosity of the mixture at regular intervals. The reaction is considered complete when the desired acid value and viscosity are reached.

  • Cooling and Dilution: The resulting unsaturated polyester resin is cooled and then typically dissolved in a reactive diluent like styrene.

Synthesis_of_Unsaturated_Polyester_with_TBPA cluster_reactants Reactants cluster_process Polycondensation cluster_products Products diol Diol (e.g., Propylene Glycol) reactor Reactor (Heat, Catalyst, N2) diol->reactor ma Maleic Anhydride ma->reactor tbpa Tetrabromophthalic Anhydride (TBPA) tbpa->reactor upr Unsaturated Polyester Resin (with incorporated TBPA) reactor->upr water Water (by-product) reactor->water caption Synthesis of Unsaturated Polyester with TBPA Migration_Testing_Workflow start Start prep Sample Preparation (Known Surface Area) start->prep immersion Immersion in Food Simulant prep->immersion incubation Incubation (Controlled Temperature & Time) immersion->incubation analysis Analysis of Simulant (e.g., GC-MS) incubation->analysis quantification Quantification of Migrated TBPA analysis->quantification end End quantification->end caption Migration Testing Workflow

References

A Comparative Performance Analysis of Tetrabromobisphenol A (TBPA) in Polycarbonate and ABS Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics of Tetrabromobisphenol A (TBPA) as a flame retardant in Polycarbonate (PC) and Acrylonitrile Butadiene Styrene (ABS) plastics, supported by experimental data and detailed protocols.

This guide provides an in-depth comparison of the performance of Tetrabromobisphenol A (TBPA), a widely used brominated flame retardant, in two common thermoplastics: Polycarbonate (PC) and Acrylonitrile Butadiene Styrene (ABS). Understanding the distinct effects of TBPA on the flammability, mechanical, and thermal properties of these polymers is crucial for material selection in applications where fire safety is paramount.

Executive Summary

The incorporation of TBPA and other flame retardants can influence the mechanical and thermal properties of both polymers. While enhancing fire safety, there can be trade-offs in terms of impact strength and heat resistance. This guide will delve into these aspects, presenting available data to facilitate an informed comparison.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the key performance indicators for neat (unfilled) Polycarbonate and ABS, alongside data for flame-retardant grades. While these flame-retardant grades may not exclusively use TBPA, they provide a representative comparison of the properties of fire-safe versions of these plastics.

Table 1: Flammability Characteristics

PropertyPolycarbonate (Neat)Polycarbonate (Flame Retardant Grade)ABS (Neat)ABS (Flame Retardant Grade)Test Method
UL 94 Rating (3.2 mm) V-2V-0HBV-0UL 94
Limiting Oxygen Index (LOI) ~25-27%>30%~18-20%~24-29%ASTM D2863 / ISO 4589

Note: Data for flame-retardant grades are typical values and can vary based on the specific formulation.

Table 2: Mechanical Properties

PropertyPolycarbonate (Neat)Polycarbonate (Flame Retardant Grade)ABS (Neat)ABS (Flame Retardant Grade)Test Method
Notched Izod Impact Strength (J/m) 600 - 900>65150 - 250110 - 180ISO 180/1A

Note: Data for flame-retardant grades are typical values and can vary based on the specific formulation.

Table 3: Thermal Properties

PropertyPolycarbonate (Neat)Polycarbonate (Flame Retardant Grade)ABS (Neat)ABS (Flame Retardant Grade)Test Method
Heat Deflection Temperature (HDT) @ 1.8 MPa (°C) 128 - 138[1]127 - 13080 - 100[2][3]75 - 83[2]ISO 75-1,-2

Note: Data for flame-retardant grades are typical values and can vary based on the specific formulation.

Flame Retardancy Mechanisms

The primary function of TBPA as a flame retardant is to interrupt the combustion cycle. This is achieved through mechanisms that occur in both the gas and condensed phases of a fire.

Signaling Pathway of TBPA Flame Retardancy

TBPA_Flame_Retardancy cluster_gas_phase Gas Phase Inhibition cluster_condensed_phase Condensed Phase Action TBPA_Decomposition TBPA Decomposes (releases HBr) HBr Hydrogen Bromide (HBr) TBPA_Decomposition->HBr Heat Radical_Trapping Radical Trapping HBr->Radical_Trapping Reacts with H* and OH* Flame_Extinguishing Flame Extinguishing Radical_Trapping->Flame_Extinguishing Interrupts Combustion Chain Reaction Polymer_Degradation Polymer Degradation Char_Formation Char Layer Formation Polymer_Degradation->Char_Formation TBPA promotes Insulation Insulation & Fuel Barrier Char_Formation->Insulation Heat Heat Heat->TBPA_Decomposition Heat->Polymer_Degradation

Caption: Flame retardancy mechanism of TBPA.

In the gas phase , the heat from a fire causes TBPA to decompose and release hydrogen bromide (HBr). HBr is a dense gas that can displace oxygen and also acts as a radical trap, interfering with the high-energy radicals (H• and OH•) that propagate the combustion chain reaction.

In the condensed phase , TBPA can promote the formation of a stable, insulating char layer on the surface of the plastic. This char layer acts as a barrier, limiting the release of flammable volatile gases from the polymer and shielding it from the heat of the flame.

Experimental Protocols

Accurate and reproducible data are essential for comparing material performance. The following are detailed methodologies for the key experiments cited in this guide.

UL 94 Flammability Test

Objective: To determine the relative flammability of plastic materials.

Apparatus:

  • UL 94 test chamber

  • Bunsen burner

  • Specimen holder

  • Timer

  • Cotton patch

Procedure:

  • Specimen Preparation: At least five specimens of a specified dimension (typically 127 mm x 12.7 mm) are prepared.

  • Conditioning: Specimens are conditioned at a specific temperature and humidity for a set period (e.g., 48 hours at 23°C and 50% relative humidity).

  • Test Execution (Vertical Burn Test - V-0, V-1, V-2):

    • A specimen is mounted vertically in the holder.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • Once the afterflame ceases, the flame is immediately reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

    • Observations are made regarding flaming drips that ignite a cotton patch placed below the specimen.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and whether flaming drips ignite the cotton. V-0 is the most stringent classification.

Experimental Workflow for UL 94 Vertical Burn Test

UL94_Workflow start Start prep Prepare & Condition Specimens start->prep mount Mount Specimen Vertically prep->mount apply_flame1 Apply Flame (10 seconds) mount->apply_flame1 record_afterflame1 Record Afterflame Time 1 apply_flame1->record_afterflame1 reapply_flame Re-apply Flame (10 seconds) record_afterflame1->reapply_flame record_afterflame2 Record Afterflame Time 2 & Afterglow Time reapply_flame->record_afterflame2 observe_drips Observe Flaming Drips (Ignition of Cotton) record_afterflame2->observe_drips classify Classify Material (V-0, V-1, V-2) observe_drips->classify end End classify->end

Caption: UL 94 Vertical Burn Test Workflow.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • LOI apparatus (a vertical glass column)

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source

Procedure:

  • Specimen Preparation: A specimen of specified dimensions is prepared.

  • Test Execution:

    • The specimen is mounted vertically in the glass column.

    • A mixture of oxygen and nitrogen is flowed upwards through the column at a specified rate.

    • The top edge of the specimen is ignited.

    • The oxygen concentration is adjusted downwards in subsequent tests until the flame is no longer sustained for a specified period or over a specified length of the specimen.

  • Determination of LOI: The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen just supports combustion.

Notched Izod Impact Strength Test (ISO 180)

Objective: To determine the impact resistance of a plastic material.

Apparatus:

  • Pendulum impact testing machine

  • Specimen holder (vise)

  • Notching machine

Procedure:

  • Specimen Preparation: A rectangular bar specimen is prepared with a V-shaped notch machined into it.

  • Test Execution:

    • The specimen is clamped vertically in the vise with the notch facing the striking edge of the pendulum.

    • The pendulum is released from a specified height, swinging down to strike and fracture the specimen.

    • The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after impact.

  • Calculation: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen at the notch.

Heat Deflection Temperature (HDT) Test (ISO 75)

Objective: To determine the temperature at which a standard test bar deflects a specified distance under a given load.

Apparatus:

  • HDT test apparatus with a temperature-controlled bath

  • Specimen supports

  • Loading nose

  • Deflection measurement device

Procedure:

  • Specimen Preparation: A rectangular test bar of specified dimensions is prepared.

  • Test Execution:

    • The specimen is placed on two supports in the test apparatus.

    • A constant load (either 0.45 MPa or 1.8 MPa) is applied to the center of the specimen.

    • The specimen is immersed in a heat-transfer medium (e.g., silicone oil), and the temperature is raised at a uniform rate (typically 2°C/min).

  • Determination of HDT: The temperature at which the specimen deflects by a specified amount (0.25 mm) is recorded as the Heat Deflection Temperature.[4][5]

Conclusion

Tetrabromobisphenol A serves as an effective flame retardant for both polycarbonate and ABS plastics. To achieve a high level of flame retardancy (UL 94 V-0) in ABS, a significant loading of a TBPA-based system is often required. Polycarbonate, with its inherent flame-resistant properties, can achieve high ratings with potentially lower levels of flame retardant additives.

The addition of TBPA and other flame retardants can lead to a reduction in the mechanical and thermal performance of both polymers, as evidenced by the lower impact strength and heat deflection temperatures of some flame-retardant grades compared to their neat counterparts. The choice between PC and ABS for an application requiring flame retardancy will depend on a careful balance of desired fire safety, mechanical performance, thermal resistance, and cost. For applications demanding high impact strength and superior thermal performance, flame-retardant polycarbonate is often the preferred choice, despite its higher cost.[4][5][6][7] For more cost-sensitive applications where good flame retardancy is still required, flame-retardant ABS presents a viable option.

References

Safety Operating Guide

Proper Disposal of Tetrabromophthalic Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Tetrabromophthalic Anhydride (B1165640) (TBPA) is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage TBPA waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Tetrabromophthalic Anhydride with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1][2][3]

Step-by-Step Disposal Protocol

The proper disposal of TBPA depends on the nature and quantity of the waste. The following protocols outline the procedures for disposing of small laboratory spills, contaminated materials, and bulk quantities.

1. Small Laboratory Spills:

In the event of a small spill, immediate containment and cleanup are necessary to prevent dispersion.

  • Step 1: Isolate the Area. Restrict access to the spill area to prevent cross-contamination.

  • Step 2: Dampen the Material. To minimize dust generation, lightly dampen the spilled solid with acetone (B3395972).[4]

  • Step 3: Collect the Spilled Material. Carefully sweep or vacuum the dampened material and place it into a clearly labeled, suitable disposal container.[2]

  • Step 4: Clean the Spill Area. Use absorbent paper dampened with acetone to wipe the spill area, followed by a wash with a strong soap and water solution.[4]

  • Step 5: Dispose of Cleaning Materials. All contaminated absorbent paper and cleaning materials must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[4]

2. Contaminated Labware and PPE:

Any labware, disposable PPE, or other materials that come into contact with TBPA must be decontaminated or disposed of as hazardous waste.

  • Step 1: Segregate Contaminated Items. Collect all contaminated items, such as gloves, bench paper, and disposable lab coats, in a designated and clearly labeled hazardous waste container.

  • Step 2: Decontaminate Reusable Labware. If labware is to be reused, rinse it thoroughly with a suitable solvent (such as acetone) in a chemical fume hood. The solvent rinse should be collected as halogenated organic waste. Following the solvent rinse, wash the labware with soap and water.

  • Step 3: Package for Disposal. Contaminated disposable items should be sealed in a labeled, vapor-tight plastic bag before being placed in the final disposal container.[4]

3. Bulk Quantities and Unused Product:

Disposal of larger quantities of TBPA or expired, unused product requires adherence to institutional and local regulations for chemical waste.

  • Step 1: Labeling and Packaging. Ensure the original container is tightly closed and properly labeled.[2][5] If repackaging is necessary, use a suitable, compatible container and clearly label it with the chemical name and associated hazards.

  • Step 2: Segregation. Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[4][6]

  • Step 3: Arrange for Professional Disposal. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Disposal must be in accordance with local, regional, and national regulations.[1]

Waste Classification and Disposal Options

This compound is a halogenated organic compound. For laboratory purposes, it should be collected in a designated container for halogenated organic waste.[5] Industrial-scale disposal options for brominated flame retardants, such as TBPA, may include:

  • Incineration with Energy Recovery: A common method for the disposal of brominated flame retardants, allowing for the destruction of the compound while recovering energy.[7]

  • Chemical Recycling: This process allows for the recovery of bromine, which can then be reused.[7]

  • Sanitary Landfill: If other options are not available, disposal in a Class A1 landfill may be permissible, subject to local regulations.[6][8] It is crucial to consult with environmental regulatory agencies before considering land disposal.[6][9]

Disposal Method Description Regulatory Considerations
Incineration High-temperature destruction of the chemical.Must be performed in a licensed facility with appropriate emission controls.
Chemical Recycling Recovery of bromine for reuse.An environmentally preferred option when available.[7]
Landfill Disposal in a designated hazardous waste landfill.Restricted to specifically engineered landfills (e.g., Class A1) and subject to local and national regulations.[8]

Logical Workflow for TBPA Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TBPA_Disposal_Workflow start TBPA Waste Generated waste_type Identify Waste Type start->waste_type spill Small Spill waste_type->spill Spill contaminated_material Contaminated Material (PPE, Labware) waste_type->contaminated_material Contaminated bulk_waste Bulk/Unused Product waste_type->bulk_waste Bulk dampen Dampen with Acetone spill->dampen segregate_contaminated Segregate Contaminated Items contaminated_material->segregate_contaminated label_package Ensure Proper Labeling and Packaging bulk_waste->label_package collect_spill Sweep/Vacuum into Labeled Container dampen->collect_spill clean_area Clean Spill Area collect_spill->clean_area package_cleaning_waste Seal Cleaning Materials in Labeled Bag clean_area->package_cleaning_waste contact_ehs Contact EHS or Licensed Waste Contractor package_cleaning_waste->contact_ehs decontaminate Decontaminate Reusable Labware (Collect Solvent Waste) segregate_contaminated->decontaminate package_disposables Seal Disposables in Labeled Bag segregate_contaminated->package_disposables decontaminate->contact_ehs package_disposables->contact_ehs segregate_storage Store in Designated Area Away from Incompatibles label_package->segregate_storage segregate_storage->contact_ehs end Proper Disposal contact_ehs->end

This compound Disposal Workflow

References

Personal protective equipment for handling Tetrabromophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information for handling Tetrabromophthalic anhydride (B1165640), a chemical that requires careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Tetrabromophthalic anhydride is classified as a hazardous chemical, causing skin and eye irritation, and may lead to allergic skin reactions and respiratory irritation.[1] It is also sensitive to moisture.[1][2]

Hazard and Property Overview

To facilitate a quick assessment of this compound's primary hazards and physical properties, the following table summarizes key data extracted from safety data sheets.

Identifier Information
Chemical Name This compound
Synonyms 4,5,6,7-Tetrabromo-1,3-isobenzofurandione
CAS Number 632-79-1
Molecular Formula C8Br4O3
Molecular Weight 463.7 g/mol
Appearance White powder/crystals
Hazards - Skin Corrosion/Irritation (Category 2)[1] - Serious Eye Damage/Eye Irritation (Category 2)[1] - Skin Sensitization (Category 1)[1][3][4][5] - Specific target organ toxicity – single exposure (Category 3), Respiratory system[1]
Incompatibilities Oxidizing agents, acids, bases, alcohols, amines, and moisture.[1][6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to prevent exposure.

Protection Type Specific Recommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary in situations with a higher risk of splashing or dust generation.[3][5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Impervious gloves are recommended.[7] Contaminated work clothing should not be allowed out of the workplace.[3][5]
Respiratory Protection Under normal use conditions with adequate ventilation, specific respiratory protection may not be needed.[1] However, a dust respirator should be used if dust is generated or if irritation is experienced.[3][5][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound from acquisition to disposal. The following diagram and procedural steps outline the recommended operational plan.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup prep_materials Gather Handling & Spill Cleanup Materials prep_setup->prep_materials handling_weigh Carefully Weigh/Measure (Minimize Dust) prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disposal_waste Segregate Contaminated Waste post_wash->disposal_waste disposal_container Store in a Suitable, Labeled Waste Container disposal_waste->disposal_container disposal_final Dispose via Approved Waste Management disposal_container->disposal_final

Caption: Workflow for Safe Handling of this compound.

1. Preparation:

  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Work Area Setup: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[1][2]

  • Gather Materials: Have all necessary equipment for the procedure, as well as spill cleanup materials, readily available.

2. Handling:

  • Chemical Handling: Avoid generating dust when handling the solid material.[2][8] Use with adequate ventilation.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[1]

  • Incompatibilities: Keep the chemical away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[1][6] The substance is moisture-sensitive.[1][2]

3. Storage:

  • Container: Store in a tightly closed container.[2]

  • Conditions: Keep in a cool, dry, and well-ventilated area, protected from moisture.[2]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2] Wash contaminated clothing before reuse.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[2]

  • Spill: For small spills, dampen the solid material with acetone (B3395972), then transfer it to a suitable container.[6] Use absorbent paper dampened with acetone to pick up any remaining material.[6] Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[6] Wash all contaminated surfaces with acetone followed by a strong soap and water solution.[6]

5. Disposal:

  • Waste Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][3] This should be done through an approved waste disposal plant.[1] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Do not mix with other waste.

References

×

Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。